molecular formula C4H4ClNS B1304918 2-Chloro-4-methylthiazole CAS No. 26847-01-8

2-Chloro-4-methylthiazole

Cat. No.: B1304918
CAS No.: 26847-01-8
M. Wt: 133.6 g/mol
InChI Key: SYDUUJIIXIOTQT-UHFFFAOYSA-N
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Description

2-Chloro-4-methylthiazole is a useful research compound. Its molecular formula is C4H4ClNS and its molecular weight is 133.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-methyl-1,3-thiazole
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H4ClNS/c1-3-2-7-4(5)6-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDUUJIIXIOTQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20181365
Record name 2-Chloro-4-methylthiazole
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Molecular Weight

133.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

26847-01-8
Record name 2-Chloro-4-methylthiazole
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Record name 2-Chloro-4-methylthiazole
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Record name 2-Chloro-4-methylthiazole
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Record name 2-chloro-4-methylthiazole
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Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-methylthiazole (CAS: 26847-01-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-methylthiazole is a heterocyclic organic compound featuring a thiazole ring substituted with a chlorine atom and a methyl group.[1] This versatile chemical intermediate is a critical building block in the synthesis of a wide array of pharmaceuticals and agrochemicals, owing to its inherent reactivity and functional properties.[1][2] Its thiazole core is a privileged scaffold in medicinal chemistry, found in numerous biologically active molecules. This document provides a comprehensive technical overview of this compound, covering its physicochemical properties, synthesis, applications in drug development, and relevant experimental protocols.

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid at room temperature.[1] It exhibits moderate solubility in organic solvents and has limited solubility in water.[1] Proper storage under an inert atmosphere at 2-8°C is recommended to maintain its stability.[3]

PropertyValueSource
CAS Number 26847-01-8[1][3]
Molecular Formula C₄H₄ClNS[1][]
Molecular Weight 133.60 g/mol [][5]
IUPAC Name 2-chloro-4-methyl-1,3-thiazole[3][]
Appearance Colorless to pale yellow liquid[1][6]
Boiling Point 203 °C[6][7]
Density 1.331 g/cm³[][6]
Flash Point 76 °C[6][7]
Purity ≥ 98% (Typical)[3][]
Storage Temperature Inert atmosphere, 2-8°C[3][7]
InChI Key SYDUUJIIXIOTQT-UHFFFAOYSA-N[1][3][]
SMILES CC1=CSC(=N1)Cl[]

Synthesis and Reactivity

The synthesis of substituted thiazoles is often achieved through the Hantzsch thiazole synthesis. While a specific protocol for this compound is not detailed in the provided literature, a general pathway involves the condensation reaction between an α-haloketone (like chloroacetone) and a thioamide. The reactivity of the thiazole ring, enhanced by the chloro and methyl groups, makes it a valuable intermediate for further chemical modifications.[2]

G cluster_start Starting Materials A α-Haloketone (e.g., Chloroacetone) C Condensation (Hantzsch Synthesis) A->C B Thioamide Derivative B->C D Thiazole Ring Formation C->D E This compound D->E

Figure 1: Generalized Hantzsch Thiazole Synthesis Workflow.

The chlorine atom at the 2-position is a good leaving group, allowing for nucleophilic substitution reactions to introduce various functional groups. This reactivity is fundamental to its role as a versatile building block in organic synthesis.

Applications in Drug Development and Agrochemicals

This compound is a key intermediate in the synthesis of various high-value chemical products.[1][2] Its structural motif is integral to the development of new therapeutic agents and crop protection products.[2][8]

  • Pharmaceuticals: It is extensively used in the development of pharmaceuticals, particularly anti-inflammatory and antimicrobial agents.[2] The thiazole scaffold is a common feature in drugs due to its wide range of biological activities.[9][10][11] The compound also serves as a precursor for sulfonamide derivatives, a well-known class of antimicrobial drugs.[8]

  • Agrochemicals: In agricultural chemistry, this compound is an important intermediate for synthesizing fungicides and herbicides.[2][8] The presence of the chlorinated and methylated thiazole structure can enhance the biological efficacy of these crop protection agents.[2]

  • Material Science: It is also explored in material science for developing specialty chemicals and additives.[2] Its ability to act as a ligand in coordination chemistry opens avenues for catalysis and the creation of novel materials.[2]

G cluster_core Core Intermediate cluster_pharma Pharmaceutical Synthesis cluster_agro Agrochemical Synthesis A This compound B Anti-inflammatory Agents A->B C Antimicrobial Agents A->C D Sulfonamide Derivatives A->D E Fungicides A->E F Herbicides A->F

Figure 2: Role as an Intermediate in Synthesis.

Biological Activity Profile

While specific quantitative biological data for this compound is not extensively detailed, the compound itself is noted to exhibit biological activity, making it a molecule of interest in medicinal chemistry.[1] The broader class of thiazole derivatives has been shown to possess a wide spectrum of pharmacological effects.

Biological ActivityThiazole Derivative ClassRepresentative AssaySource
Anticancer 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazolesMTT colorimetric assay[9]
Antioxidant 2-aminothiazole sulfonamidesDPPH and SOD assays[12]
COX Inhibition Thiazole carboxamidesIn vitro COX-1/COX-2 inhibition assay[13][14]
Antimicrobial Various 2-aminothiazolesBroth microdilution[11]
Anti-inflammatory 2-aminothiazole derivativesNot specified[10]

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of thiazole derivatives are crucial for researchers. Below are representative methodologies based on literature for related compounds.

General Synthesis of a Thiazole Derivative (Hantzsch Method Adaptation)

This protocol is a generalized procedure for synthesizing a thiazole ring, adapted from methods for similar compounds like 2,4-dimethylthiazole.[15]

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, dissolve the starting thioamide in a suitable dry solvent (e.g., benzene or ethanol).

  • Reagent Addition: Slowly add an equimolar amount of an α-haloketone (e.g., chloroacetone) to the solution. The reaction is often exothermic and may require initial cooling.

  • Reaction: After the initial reaction subsides, heat the mixture to reflux for a period of 30 minutes to 2 hours to ensure the completion of the cyclization.

  • Work-up: Cool the reaction mixture and add water. Neutralize the solution with a base (e.g., sodium hydroxide solution) to a pH of 7-8.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as ether or ethyl acetate.

  • Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure. The crude product can then be purified by distillation or column chromatography.

In Vitro Anticancer Screening (MTT Assay)

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.[9]

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, HepG2) in a 96-well plate at a specific density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (dissolved in DMSO) and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability compared to an untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

G A Seed Cancer Cells in 96-well Plate B Incubate 24h A->B C Treat with Test Compound B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 3-4h (Formazan Formation) E->F G Add Solubilizing Agent F->G H Measure Absorbance G->H I Calculate Cell Viability and IC50 Value H->I

References

An In-Depth Technical Guide to 2-Chloro-4-methylthiazole: Molecular Properties and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical document provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic utility of 2-Chloro-4-methylthiazole. Tailored for researchers, scientists, and professionals in drug development and agrochemical synthesis, this guide offers detailed data, a representative experimental protocol for its application in cross-coupling reactions, and a visualization of the synthetic workflow.

Core Molecular and Physical Properties

This compound is a heterocyclic compound featuring a thiazole ring substituted with a chlorine atom at the 2-position and a methyl group at the 4-position.[1] This substitution pattern imparts specific reactivity, making it a valuable intermediate in organic synthesis. It typically presents as a colorless to pale yellow liquid.[1][2][3]

Quantitative Data Summary

The key quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₄H₄ClNS[1][2][4][5][6]
Molecular Weight 133.60 g/mol [2][6][7]
Monoisotopic Mass 132.9753 Da[4][6]
Density 1.331 g/cm³[3][8]
Boiling Point 203 °C[3]
Flash Point 76 °C[3]
CAS Number 26847-01-8[1][5][6]
SMILES CC1=CSC(=N1)Cl[4][6]
InChI Key SYDUUJIIXIOTQT-UHFFFAOYSA-N[1][3][4][5][6]

Synthetic Utility and Applications

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] The chlorine atom at the C2 position is susceptible to displacement, making it a key site for introducing new functional groups via reactions like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.[2][4] Its derivatives are found in compounds developed as anti-inflammatory, antimicrobial, and antifungal agents.[1][2]

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, widely used in drug discovery. The following is a representative protocol for the coupling of a 2-chloro-heteroaromatic compound, such as this compound, with an arylboronic acid. This protocol is based on established methodologies for similar substrates.[9]

Objective: To synthesize a 2-aryl-4-methylthiazole derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Arylboronic acid (1.2 mmol, 1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 eq)

  • 1,4-Dioxane, anhydrous (5 mL)

  • Water, degassed (1 mL)

  • Nitrogen or Argon gas

  • Standard Schlenk line glassware

  • Magnetic stirrer with heating plate

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and cesium carbonate.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath set to 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (15 mL each).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired 2-aryl-4-methylthiazole.

Visualized Experimental Workflow

The following diagram illustrates the key steps of the Suzuki-Miyaura cross-coupling protocol described above, providing a clear visual representation of the experimental sequence.

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Product Isolation Reactants 1. Add Reactants (this compound, Arylboronic acid, Base: Cs₂CO₃) Catalyst 2. Add Catalyst System (Pd(OAc)₂, SPhos) Inert 3. Purge with Inert Gas (Argon/Nitrogen) Catalyst->Inert Solvent 4. Add Solvents (Dioxane/Water) Inert->Solvent Heat 5. Heat and Stir (100 °C, 12-24h) Solvent->Heat Workup 6. Aqueous Work-up & Extraction Heat->Workup Purify 7. Purify (Column Chromatography) Workup->Purify Product Final Product (2-Aryl-4-methylthiazole) Purify->Product

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

References

Synthesis of 2-Chloro-4-methylthiazole from Chloroacetone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 2-chloro-4-methylthiazole from the starting material chloroacetone. The synthesis is a well-established two-step process, commencing with the Hantzsch thiazole synthesis to form the intermediate 2-amino-4-methylthiazole, followed by a Sandmeyer-type reaction to introduce the chloro substituent at the 2-position of the thiazole ring. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflows to aid in understanding and practical application.

Overall Synthetic Pathway

The conversion of chloroacetone to this compound is achieved through the following two-stage synthetic route:

Stage 1: Hantzsch Thiazole Synthesis

Chloroacetone is reacted with thiourea in an aqueous medium to yield 2-amino-4-methylthiazole. This reaction is a classic example of the Hantzsch thiazole synthesis, a versatile method for the formation of thiazole rings.

Stage 2: Sandmeyer-type Chlorination

The amino group of 2-amino-4-methylthiazole is then converted to a chloro group. This is typically achieved through a diazotization reaction, where the primary amine is transformed into a diazonium salt, which is subsequently displaced by a chloride ion, often catalyzed by a copper salt.

Experimental Protocols

Stage 1: Synthesis of 2-Amino-4-methylthiazole

This procedure is adapted from a well-established and reliable method published in Organic Syntheses.[1][2]

Reaction:

Hantzsch_Thiazole_Synthesis chloroacetone Chloroacetone intermediate Intermediate chloroacetone->intermediate thiourea Thiourea thiourea->intermediate product 2-Amino-4-methylthiazole intermediate->product H2O, Reflux Sandmeyer_Reaction start 2-Amino-4-methylthiazole diazonium Diazonium Salt Intermediate start->diazonium 1. NaNO2, HCl, 0-5 °C product This compound diazonium->product 2. CuCl Experimental_Workflow_Stage_1 start Suspend Thiourea in Water add_chloroacetone Add Chloroacetone Dropwise start->add_chloroacetone reflux Reflux for 2 hours add_chloroacetone->reflux cool Cool to Room Temperature reflux->cool add_naoh Add Solid NaOH cool->add_naoh separate Separate Oily Layer add_naoh->separate extract Extract Aqueous Layer with Ether separate->extract combine_dry Combine Organic Phases and Dry extract->combine_dry filter_concentrate Filter and Concentrate combine_dry->filter_concentrate distill Vacuum Distillation filter_concentrate->distill product Pure 2-Amino-4-methylthiazole distill->product Experimental_Workflow_Stage_2 start Dissolve 2-Amino-4-methylthiazole in HCl/H2O cool_diazotization Cool to 0-5 °C start->cool_diazotization add_nitrite Add NaNO2 Solution Dropwise cool_diazotization->add_nitrite add_diazonium Add Diazonium Salt to CuCl Solution add_nitrite->add_diazonium prepare_cucl Prepare CuCl Solution in HCl cool_cucl Cool CuCl Solution to 0-5 °C prepare_cucl->cool_cucl cool_cucl->add_diazonium warm_stir Warm to RT and Stir add_diazonium->warm_stir extract_workup Extract and Work-up warm_stir->extract_workup purify Purify (Distillation/Chromatography) extract_workup->purify product Pure this compound purify->product

References

Biological activity of 2-Chloro-4-methylthiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of 2-Chloro-4-methylthiazole Derivatives

Introduction

The thiazole ring is a fundamental five-membered heterocyclic scaffold containing nitrogen and sulfur atoms, which is prevalent in a variety of natural products, including vitamin B1 (thiamine).[1][2] In the realm of medicinal chemistry, thiazole derivatives are recognized for their wide spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[1][3][4] The substitution pattern on the thiazole ring plays a crucial role in modulating its biological effects. This guide focuses on the biological activities of derivatives of this compound, a specific scaffold that has been explored for the development of novel therapeutic agents. The presence of a chlorine atom at the 2-position and a methyl group at the 4-position significantly influences the electronic and steric properties of the molecule, thereby impacting its interaction with biological targets. This document provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of these derivatives, supported by quantitative data, detailed experimental protocols, and visual diagrams to aid researchers and drug development professionals.

Anticancer Activity

Derivatives of the thiazole nucleus are well-established as potent anticancer agents.[5][6] The introduction of a this compound moiety has been investigated in the design of novel compounds with cytotoxic effects against various cancer cell lines.

Mechanism of Action

The anticancer mechanism of thiazole derivatives is often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[7] For instance, some thiazole derivatives have been shown to inhibit receptor tyrosine kinases like VEGFR-2, disrupt the cell cycle, and induce apoptosis.[6] Molecular docking studies have also suggested that these compounds can bind to the active sites of proteins such as aromatase, epidermal growth factor receptor (EGFR), cyclin-dependent kinase 2 (CDK2), and the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2), thereby interfering with their function.[6]

A proposed general mechanism for the induction of apoptosis by a promising thiazole derivative is outlined below.

cluster_0 Apoptosis Induction Pathway Thiazole_Derivative Thiazole Derivative (e.g., Compound 4c) VEGFR2 VEGFR-2 Inhibition Thiazole_Derivative->VEGFR2 G1_S_Arrest Cell Cycle Arrest (G1/S Phase) Thiazole_Derivative->G1_S_Arrest Mitochondrial_Depolarization Mitochondrial Depolarization Thiazole_Derivative->Mitochondrial_Depolarization Pre_G1_Accumulation Increased Pre-G1 Population G1_S_Arrest->Pre_G1_Accumulation Apoptosis Apoptosis Pre_G1_Accumulation->Apoptosis Mitochondrial_Depolarization->Apoptosis

Caption: Proposed mechanism of anticancer action for a thiazole derivative.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative thiazole derivatives against human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
4c (a hydrazinyl-thiazole derivative)MCF-7 (Breast)2.57 ± 0.16[6]
HepG2 (Liver)7.26 ± 0.44[6]
Staurosporine (Standard)MCF-7 (Breast)6.77 ± 0.41[6]
HepG2 (Liver)8.4 ± 0.51[6]
Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate L1210 (Leukemia)3.2[8]

Antimicrobial Activity

Thiazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad range of bacteria and fungi.[9][10] The this compound scaffold has been incorporated into various molecular structures to enhance their antimicrobial properties.

Mechanism of Action

The antimicrobial action of thiazole derivatives can be attributed to several mechanisms. In bacteria, these compounds have been suggested to inhibit essential enzymes involved in cell wall biosynthesis, such as MurB, which is crucial for peptidoglycan synthesis.[7] Another proposed mechanism is the inhibition of bacterial DNA gyrase.[9] The lipophilicity and electronic properties conferred by the chloro and methyl substituents can facilitate the transport of these molecules across microbial cell membranes and enhance their interaction with intracellular targets.

The general workflow for screening the antimicrobial activity of newly synthesized compounds is depicted in the following diagram.

cluster_1 Antimicrobial Screening Workflow Synthesis Synthesis of Thiazole Derivatives Characterization Structural Characterization (NMR, IR, MS) Synthesis->Characterization MIC_Assay Broth Microdilution for MIC Determination Characterization->MIC_Assay Microbial_Strains Selection of Microbial Strains (Bacteria & Fungi) Microbial_Strains->MIC_Assay Data_Analysis Data Analysis and Comparison with Standards MIC_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis cluster_2 Synthesis of 2-Phenoxy-N-(thiazol-2-yl)acetamide Derivatives Start 2-Aminothiazole Step1 React with Chloroacetyl Chloride (Base: K2CO3, Solvent: Chloroform) Start->Step1 Intermediate 2-Chloro-N-(thiazol-2-yl)acetamide Step1->Intermediate Step2 Condense with Substituted Phenol (Base: K2CO3, Solvent: Acetone) Intermediate->Step2 Final_Product 2-(Substituted phenoxy)-N-(thiazol-2-yl)acetamide Step2->Final_Product

References

Spectroscopic Profile of 2-Chloro-4-methylthiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2-Chloro-4-methylthiazole. The information detailed herein is essential for the structural elucidation, identification, and quality control of this compound in research and development settings, particularly within the pharmaceutical and agrochemical industries. This document presents a summary of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that while extensive searches have been conducted, specific experimentally determined raw data is not consistently available in publicly accessible domains. Therefore, the data presented is a combination of referenced information and predicted values based on the analysis of structurally similar compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.9 - 7.2Singlet1HH-5 (thiazole ring)
~2.4 - 2.6Singlet3H-CH₃ (methyl group)

Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmAssignment
~150 - 155C-2 (carbon bearing chlorine)
~148 - 152C-4 (carbon bearing methyl group)
~115 - 120C-5 (methine carbon)
~17 - 20-CH₃ (methyl carbon)

Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Table 3: FT-IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000Medium=C-H stretch (aromatic/heteroaromatic)
~2950 - 2850MediumC-H stretch (methyl group)
~1600 - 1550Medium-StrongC=N stretch (thiazole ring)
~1500 - 1400Medium-StrongC=C stretch (thiazole ring)
~1100 - 1000MediumC-N stretch
~800 - 700StrongC-Cl stretch

Data obtained from a film on a Bruker IFS 85 FT-IR spectrometer.[1]

Table 4: Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
133/135High[M]⁺ (Molecular ion peak with isotopic pattern for Cl)
98Medium[M - Cl]⁺
71Medium[M - Cl - HCN]⁺
58High[C₃H₄S]⁺

Molecular Formula: C₄H₄ClNS.[1] Molecular Weight: 133.60 g/mol .[1] The presence of a chlorine atom results in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard practices for the analysis of heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument, typically at a frequency of 100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A 45-degree pulse width, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds are common parameters. Several hundred to several thousand scans may be required to obtain a spectrum with an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A thin film of neat liquid this compound is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, a solution in a suitable solvent (e.g., carbon tetrachloride, CCl₄) can be prepared and analyzed in a liquid cell.

  • Data Acquisition: The FT-IR spectrum is recorded using a Fourier-Transform Infrared spectrometer. A background spectrum of the clean salt plates (or the solvent) is first acquired. The sample is then placed in the beam path, and the sample spectrum is recorded. The final spectrum is typically an average of 16 to 32 scans at a resolution of 4 cm⁻¹. The data is presented in the transmittance or absorbance mode over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds. For GC-MS, a dilute solution of the analyte in a volatile solvent like dichloromethane or ethyl acetate is injected into the GC.

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum that shows the relative intensity of each ion fragment.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands IR->IR_Data MS_Data Mass Spectrum, Fragmentation Pattern MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

Technical Guide: Solubility Profile of 2-Chloro-4-methylthiazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-chloro-4-methylthiazole, a key intermediate in the pharmaceutical and agrochemical industries.[1][2] Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing detailed experimental protocols for determining its solubility in various organic solvents. Furthermore, a logical workflow for solvent selection and solubility determination is presented. This guide is intended to equip researchers and drug development professionals with the necessary methodologies to conduct robust solubility studies, essential for process development, formulation, and quality control.

Introduction

This compound (CAS No. 26847-01-8) is a heterocyclic compound widely utilized as a building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its chemical structure, featuring a thiazole ring substituted with a chlorine atom and a methyl group, imparts specific physicochemical properties that influence its reactivity and solubility.[2] Understanding the solubility of this compound in various organic solvents is critical for its application in chemical synthesis, enabling efficient reaction kinetics, product purification, and formulation.

While it is generally known to have moderate solubility in organic solvents, specific quantitative data is not extensively documented in readily accessible literature.[2] This guide provides a framework for systematically determining these solubility parameters.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its solubility behavior.

PropertyValueReference
Molecular Formula C4H4ClNS[3]
Molecular Weight 133.6 g/mol [3]
Appearance Colorless to pale yellow liquid
Boiling Point 203 °C[4]
Density 1.331 g/cm³[4]
Flash Point 76 °C[4]
pKa 1.36 ± 0.10 (Predicted)[4]

Qualitative Solubility Profile

General observations indicate that this compound exhibits moderate solubility in organic solvents and limited solubility in water.[2] Thiazole-containing compounds, in general, are often soluble in polar organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO).[5] However, empirical determination is necessary for quantitative assessment.

Experimental Protocol for Solubility Determination: Shake-Flask Method

The most widely recognized and reliable method for determining the solubility of a chemical substance is the shake-flask method.[6] This protocol is adapted from established methodologies for determining the solubility of organic compounds.

4.1. Principle

A saturated solution of this compound is prepared by adding an excess of the compound to a specific organic solvent. The mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

4.2. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, isopropanol, ethyl acetate, toluene, hexane)

  • Analytical balance

  • Thermostatic shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringes and filters (e.g., 0.45 µm PTFE)

  • HPLC or GC system with a suitable detector

4.3. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed flask. The excess solid should be clearly visible.

    • Place the flask in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the solution to stand undisturbed in the thermostatic bath for at least 24 hours to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a 0.45 µm filter to remove any suspended particles. The filter material should be compatible with the solvent.

    • Immediately dilute the filtered sample with a known volume of the same solvent to prevent precipitation and to bring the concentration within the analytical range of the chosen detection method.

  • Analytical Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the diluted sample using a validated HPLC or GC method.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/L or mol/L.

Data Presentation

Quantitative solubility data should be presented in a clear and organized format to allow for easy comparison. An example template is provided in Table 2.

Organic SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)
Methanol25
Ethanol25
Acetone25
Isopropanol25
Ethyl Acetate25
Toluene25
Hexane25

Logical Workflow for Solubility Determination and Solvent Selection

The following diagram illustrates a logical workflow for the determination of solubility and the selection of an appropriate solvent for a given application.

Solubility_Workflow start Start: Define Application and Solubility Requirements lit_review Literature Review for Existing Solubility Data start->lit_review data_found Data Sufficient? lit_review->data_found qual_screen Qualitative Solubility Screening (Small Scale) data_found->qual_screen No select_final Select Optimal Solvent Based on Solubility, Safety, and Cost data_found->select_final Yes select_solvents Select Candidate Solvents (e.g., Alcohols, Esters, Ketones, Hydrocarbons) qual_screen->select_solvents exp_protocol Define Experimental Protocol (Shake-Flask Method) select_solvents->exp_protocol run_exp Execute Solubility Experiments at Controlled Temperatures exp_protocol->run_exp analyze Analyze Samples (HPLC, GC, etc.) run_exp->analyze quant_data Generate Quantitative Solubility Data Table analyze->quant_data quant_data->select_final end_process End: Process Optimization or Formulation select_final->end_process

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Chloro-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methylthiazole is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its utility in research and development is significant; however, its handling requires a thorough understanding of its potential hazards and the implementation of stringent safety protocols. This technical guide provides an in-depth overview of the safety and handling precautions for this compound, tailored for laboratory and drug development settings. The absence of comprehensive quantitative toxicity data for this compound necessitates a cautious approach, treating it with the respect due to a substance with a significant hazard profile.

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is imperative that all personnel handling this chemical are fully aware of its potential health effects.

Table 1: GHS Classification of this compound [1][2]

Hazard ClassCategoryHazard Statement
Flammable Liquids4H227: Combustible liquid
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Specific Target Organ Toxicity — Single Exposure3H335: May cause respiratory irritation

Signal Word: Warning[1][2]

Hazard Pictograms:

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₄H₄ClNS[1]
Molecular Weight 133.6 g/mol [1]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 202.7°C at 760 mmHg[4]
Flash Point 76.4°C[4]
Density 1.331 g/cm³[4]
Vapor Pressure 0.411 mmHg at 25°C[4]
Solubility No data available
pKa 1.36 ± 0.10 (Predicted)[5]

Toxicological Information

A critical aspect of the safety assessment for any chemical is its toxicological profile. For this compound, specific quantitative toxicity data is largely unavailable in public literature. Therefore, a precautionary approach is essential. The GHS classification (Category 4 for acute toxicity) suggests a moderate level of toxicity.

Table 3: Summary of Acute Toxicity Data for this compound

Route of ExposureEndpointSpeciesValueClassification
OralLD50RatNo data availableHarmful if swallowed (Category 4)[1][2]
DermalLD50RabbitNo data availableHarmful in contact with skin (Category 4)[1][2]
InhalationLC50RatNo data availableHarmful if inhaled (Category 4)[1][2]

Skin Corrosion/Irritation: Causes skin irritation (Category 2).[1][2] Serious Eye Damage/Irritation: Causes serious eye irritation (Category 2).[1][2] Respiratory or Skin Sensitization: No data available. Germ Cell Mutagenicity: No data available. Carcinogenicity: No data available. Reproductive Toxicity: No data available. Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation (Category 3).[1][2] Specific Target Organ Toxicity - Repeated Exposure: No data available. Aspiration Hazard: No data available.

Experimental Protocols for Hazard Assessment

While specific study results for this compound are not publicly available, the classification of this chemical is based on standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Understanding these methodologies provides insight into the nature of the chemical's hazards.

Acute Oral Toxicity (Based on OECD Guideline 401)

This test provides information on health hazards likely to arise from a single oral exposure to a substance.[6][7][8][9]

  • Principle: The test substance is administered in graduated doses to several groups of fasted experimental animals (typically rats), with one dose per group.[6]

  • Procedure:

    • Healthy, young adult animals are acclimatized to laboratory conditions.[6]

    • Food is withheld overnight before dosing.[6]

    • The substance is administered by gavage in a single dose.[6]

    • Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days.[10]

    • Body weights are recorded weekly.

    • All animals are subjected to a gross necropsy at the end of the observation period.[6]

  • Endpoint: The LD50 (the dose estimated to be lethal to 50% of the animals) is calculated.[10]

Acute Dermal Toxicity (Based on OECD Guideline 402)

This test assesses the potential short-term hazards of a chemical substance when exposed through the skin.[11][12]

  • Principle: The test substance is applied to the skin in graduated doses to several groups of experimental animals (typically rats or rabbits), one dose per group.[5]

  • Procedure:

    • Approximately 24 hours before the test, fur is removed from the dorsal area of the trunk of the test animals.[5]

    • The substance is applied uniformly over an area of at least 10% of the body surface.[4]

    • The test site is covered with a porous gauze dressing for a 24-hour exposure period.[5][13]

    • Animals are observed for signs of toxicity and mortality for 14 days.[12]

    • Gross necropsy is performed on all animals at the end of the study.[12]

  • Endpoint: The dermal LD50 is determined.[14]

Acute Inhalation Toxicity (Based on OECD Guideline 403)

This guideline evaluates the health hazards associated with a single, short-term exposure to a chemical by inhalation.[15][16]

  • Principle: Groups of animals are exposed for a defined period (typically 4 hours) to the test substance in a gaseous, vaporous, or aerosol form at various concentrations.[17]

  • Procedure:

    • Animals (usually rats) are placed in an inhalation chamber with a controlled atmosphere containing the test substance.[17]

    • Exposure is typically for 4 hours.[17]

    • Animals are observed for signs of toxicity and mortality during and after exposure for a period of 14 days.[17]

    • Body weights are recorded, and a gross necropsy is performed on all animals.[17]

  • Endpoint: The LC50 (the concentration in air that is lethal to 50% of the animals) is calculated.[17]

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test provides information on the potential of a substance to cause localized skin irritation or corrosion.[18][19]

  • Principle: The test substance is applied in a single dose to a small area of the skin of an experimental animal (typically an albino rabbit).[18]

  • Procedure:

    • A small area of skin (approximately 6 cm²) is shaved.[18]

    • 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied and covered with a gauze patch.[18]

    • The patch remains in place for 4 hours.[18]

    • The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[20]

  • Endpoint: The skin reactions are scored and evaluated to determine the irritation potential.[18]

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test is used to assess the potential of a substance to cause eye irritation or corrosion.[21][22]

  • Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal (typically an albino rabbit).[22][23] The other eye serves as a control.[22][23]

  • Procedure:

    • The test is initially performed on a single animal.[22]

    • The substance is instilled into the eye, and the eyelids are held together for about one second.[24]

    • The eye is examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[22][23]

    • If severe effects are not observed, the test may be confirmed in up to two additional animals.[21][23]

  • Endpoint: The ocular lesions are scored to determine the irritation or corrosion potential.[21]

Safe Handling and Personal Protective Equipment (PPE)

Given the identified hazards, a strict adherence to safe handling practices and the use of appropriate PPE is mandatory.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review SDS and SOP b Assemble all necessary materials a->b c Don appropriate PPE b->c d Work in a certified chemical fume hood c->d Enter work area e Dispense chemical carefully d->e f Keep containers closed when not in use e->f g Decontaminate work surfaces f->g After experiment h Dispose of waste in labeled containers g->h i Remove PPE and wash hands h->i

Figure 1: General workflow for safely handling this compound.

Table 4: Personal Protective Equipment (PPE) Recommendations

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles and a face shield.Protects against splashes and vapors, which can cause serious eye irritation.
Skin Protection - Gloves: Chemically resistant gloves. Nitrile gloves may offer some protection against splashes, but their suitability for prolonged contact is unknown.[25][26][27][28] For extended work, consider heavier-duty gloves such as neoprene or butyl rubber and consult manufacturer's compatibility data. Always inspect gloves for degradation before use. - Lab Coat: A flame-resistant lab coat worn over personal clothing. - Footwear: Closed-toe shoes.Prevents skin contact, which can cause irritation and is a route of toxic exposure.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is required if working outside of a fume hood or if ventilation is inadequate.Protects against inhalation of harmful vapors, which can cause respiratory irritation.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

EmergencyResponse start Emergency Event spill Chemical Spill start->spill exposure Personal Exposure start->exposure fire Fire start->fire evacuate Evacuate immediate area spill->evacuate skin Skin Contact exposure->skin eye Eye Contact exposure->eye inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion fire->evacuate alert Alert others and call for help evacuate->alert evacuate->alert spill_absorb Absorb with inert material alert->spill_absorb extinguish Use dry chemical, CO2, or alcohol-resistant foam. alert->extinguish spill_collect Collect in a sealed container spill_absorb->spill_collect spill_decon Decontaminate the area spill_collect->spill_decon skin_wash Remove contaminated clothing. Wash skin with soap and water for 15 min. skin->skin_wash eye_flush Flush eyes with water for 15 min. eye->eye_flush fresh_air Move to fresh air. inhalation->fresh_air rinse_mouth Rinse mouth with water. Do NOT induce vomiting. ingestion->rinse_mouth medical Seek immediate medical attention skin_wash->medical eye_flush->medical fresh_air->medical rinse_mouth->medical scba Wear self-contained breathing apparatus. extinguish->scba

Figure 2: Decision-making workflow for emergency situations.

Table 5: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Storage, Handling, and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Table 6: Storage, Handling, and Disposal Guidelines

AspectGuideline
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1] Keep away from heat and sources of ignition. Recommended storage temperature is 2-8°C.[3]
Handling Handle in a well-ventilated area, preferably in a chemical fume hood.[1] Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Wash thoroughly after handling.
Accidental Release Evacuate personnel from the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
Disposal Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or waterways.

Stability and Reactivity

Understanding the stability and reactivity of this compound is crucial for preventing hazardous reactions.

  • Reactivity: No specific reactivity data is available.

  • Chemical Stability: Stable under recommended storage conditions.

  • Possibility of Hazardous Reactions: No data available.

  • Conditions to Avoid: Heat, flames, and sparks. Incompatible materials.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: No data is available regarding hazardous decomposition products.[1] Thermal decomposition of similar chlorinated and sulfur-containing organic compounds may produce toxic fumes of hydrogen chloride, nitrogen oxides, and sulfur oxides.

Conclusion

This compound is a valuable chemical intermediate that can be handled safely when its hazards are understood and appropriate precautions are taken. The lack of comprehensive quantitative toxicity data underscores the importance of a conservative approach to safety. By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can minimize their risk of exposure and ensure a safe working environment. Always consult the most recent Safety Data Sheet (SDS) before handling this or any other chemical.

References

The Pivotal Role of Thiazole Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole nucleus, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a privileged scaffold in the design and synthesis of a vast array of therapeutic agents.[1][2] The planarity and aromaticity of the thiazole ring, coupled with its ability to participate in hydrogen bonding and other non-covalent interactions, allow for high-affinity binding to a diverse range of biological targets.[3] This has led to the development of numerous FDA-approved drugs containing the thiazole moiety, spanning a wide spectrum of therapeutic areas including oncology, infectious diseases, and inflammatory conditions.[4][5] This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic applications of thiazole derivatives, supplemented with detailed experimental protocols and quantitative data to aid researchers in the field of drug discovery.

Synthesis of Thiazole Derivatives

The construction of the thiazole ring is a well-established area of organic synthesis, with the Hantzsch thiazole synthesis being the most prominent and versatile method.[6] This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide. The versatility of the Hantzsch synthesis allows for the introduction of a wide variety of substituents onto the thiazole core, enabling the generation of large and diverse compound libraries for screening.[1][7]

Detailed Experimental Protocol: Hantzsch Thiazole Synthesis of 2-Amino-4-phenylthiazole

This protocol describes a classic Hantzsch synthesis to produce a fundamental 2-aminothiazole derivative.

Materials:

  • 2-bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Water

  • 20 mL scintillation vial

  • Stir bar and hot plate

  • 100 mL beaker

  • Buchner funnel and side-arm flask

  • Filter paper

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) and a magnetic stir bar to the vial.

  • Heat the mixture on a hot plate with stirring at a moderate temperature (e.g., 100°C setting) for 30 minutes.

  • Remove the vial from the heat and allow the solution to cool to room temperature.

  • In a 100 mL beaker, pour the contents of the reaction vial into 20 mL of a 5% sodium carbonate solution and swirl to mix. This step neutralizes the hydrobromide salt of the product, causing it to precipitate.[8]

  • Set up a Buchner funnel with filter paper seated with water and connect it to a side-arm flask under vacuum.

  • Filter the mixture to collect the solid precipitate.

  • Wash the collected solid (filter cake) with water to remove any remaining salts.

  • Spread the solid on a watch glass and allow it to air dry completely.

  • Once dry, determine the mass of the product and calculate the percent yield. The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.

Therapeutic Applications and Mechanisms of Action

Thiazole derivatives have demonstrated remarkable efficacy across a multitude of therapeutic areas. Their biological activity is intrinsically linked to their ability to interact with specific molecular targets, thereby modulating key signaling pathways involved in disease pathogenesis.

Anticancer Activity

Thiazole-containing compounds are prominent in oncology, with several approved drugs and numerous candidates in clinical trials.[9][10] They exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.[3][11]

Dasatinib , a potent inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases, is a prime example of a successful thiazole-based anticancer drug.[12][13] It is used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[13]

Another critical pathway in cancer progression is the PI3K/Akt/mTOR signaling pathway , which regulates cell growth, proliferation, and survival.[14][15] Several thiazole derivatives have been developed as potent inhibitors of PI3K and/or mTOR, demonstrating significant antitumor activity.[4][14]

The following diagram illustrates the mechanism by which thiazole-based inhibitors block the PI3K/mTOR pathway, leading to the suppression of tumor growth.

PI3K_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Apoptosis Apoptosis mTORC1->Apoptosis Inhibits Thiazole_Inhibitor Thiazole Derivative (e.g., Compound 3b) Thiazole_Inhibitor->PI3K Inhibits Thiazole_Inhibitor->mTORC1 Inhibits

PI3K/mTOR signaling pathway inhibition by thiazole derivatives.
Compound IDTarget(s)Cancer Cell LineIC₅₀ (µM)Reference
DasatinibBCR-ABL, SrcK562<0.001[12]
Compound 3bPI3Kα, mTORLeukemia HL-60(TB)PI3Kα: 0.086, mTOR: 0.221[14]
Compound 3ePI3Kα, mTORLeukemia HL-60(TB)PI3Kα: 0.125, mTOR: 0.315[4]
Compound 7dEGFR, ErbB2OVCAR-41.74[16]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[10][17][18]

Materials:

  • Cultured cancer cells in a 96-well plate

  • Test thiazole compounds dissolved in a suitable solvent (e.g., DMSO)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.[9]

  • Prepare serial dilutions of the test thiazole compounds in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (negative control) and a known anticancer drug (positive control).[19]

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[19]

  • After the incubation period, add 10 µL of the MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[17][18]

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[18]

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[20]

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[19]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Thiazole derivatives have been extensively investigated for their antibacterial and antifungal properties.[12][21] They act through various mechanisms, including the inhibition of essential enzymes like DNA gyrase and dihydrofolate reductase (DHFR), and the disruption of cell division by targeting proteins such as FtsZ.[4][21]

The following diagram illustrates some of the key bacterial targets of thiazole-based antimicrobial agents.

Antimicrobial_Targets cluster_inhibition Inhibition Leads to Thiazole Thiazole Derivatives DNA_Gyrase DNA Gyrase Thiazole->DNA_Gyrase DHFR Dihydrofolate Reductase (DHFR) Thiazole->DHFR FtsZ FtsZ Protein Thiazole->FtsZ DNA_Replication DNA Replication Folate_Synthesis Folate Synthesis Cell_Division Cell Division (Z-ring formation) Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death Folate_Synthesis->Bacterial_Death Cell_Division->Bacterial_Death Drug_Discovery_Workflow cluster_discovery Drug Discovery cluster_preclinical Preclinical Development cluster_clinical Clinical Trials Target_ID Target Identification & Validation Library_Design Thiazole Library Design & Synthesis Target_ID->Library_Design Screening High-Throughput Screening (HTS) Library_Design->Screening Hit_to_Lead Hit-to-Lead Optimization Screening->Hit_to_Lead Lead_Opt Lead Optimization (SAR, ADME) Hit_to_Lead->Lead_Opt In_Vivo In Vivo Efficacy & Safety Testing Lead_Opt->In_Vivo Candidate Candidate Selection In_Vivo->Candidate Phase1 Phase I Candidate->Phase1 Phase2 Phase II Phase1->Phase2 Phase3 Phase III Phase2->Phase3 Approval Regulatory Approval (NDA) Phase3->Approval

References

Methodological & Application

Synthesis of 2-Amino-4-Methylthiazole from 2-Chloro-4-Methylthiazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a representative experimental protocol for the synthesis of 2-amino-4-methylthiazole from 2-chloro-4-methylthiazole. This transformation is a key step in the preparation of various pharmaceutically active compounds.

Application Notes

2-Amino-4-methylthiazole is a privileged scaffold in medicinal chemistry, serving as a crucial intermediate in the synthesis of a wide array of therapeutic agents.[1][2] Its derivatives have demonstrated significant potential across several therapeutic areas due to their ability to interact with various biological targets.

Anticancer Activity: Derivatives of 2-amino-4-methylthiazole are foundational components of numerous anticancer agents. They have been shown to inhibit key signaling pathways involved in tumor progression, proliferation, and angiogenesis.[1] For instance, certain derivatives act as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of new blood vessel formation essential for tumor growth.[1] The 2-aminothiazole core is a key feature in clinically approved drugs like Dasatinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia and acute lymphoblastic leukemia.

Antimicrobial and Antifungal Properties: The 2-amino-4-methylthiazole moiety has been extensively investigated for the development of novel antimicrobial and antifungal drugs.[3] These compounds have shown promising activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[1]

Anti-inflammatory Effects: While a less explored area, some 2-amino-4-methylthiazole derivatives have exhibited anti-inflammatory properties. The proposed mechanism of action involves the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).[1]

The versatility of the 2-amino group allows for further structural modifications, making 2-amino-4-methylthiazole a valuable building block in the design and synthesis of new chemical entities for drug discovery.[2]

Experimental Protocols

The synthesis of 2-amino-4-methylthiazole from this compound proceeds via a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the lone pair of electrons on the nitrogen atom of an ammonia source attacks the electron-deficient carbon atom at the 2-position of the thiazole ring, leading to the displacement of the chloride leaving group.

Representative Protocol: Nucleophilic Aromatic Substitution with Ammonia

This protocol describes a potential method for the amination of this compound using aqueous ammonia under elevated temperature and pressure.

Materials:

  • This compound

  • Concentrated aqueous ammonia (e.g., 28-30%)

  • A suitable high-pressure reaction vessel (e.g., a sealed tube or autoclave)

  • Solvent (optional, e.g., ethanol or dioxane)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • In a high-pressure reaction vessel, combine this compound (1.0 eq) and a large excess of concentrated aqueous ammonia (10-20 eq). A co-solvent such as ethanol may be added to improve solubility.

  • Seal the reaction vessel securely.

  • Heat the mixture to a temperature in the range of 120-150 °C. The reaction should be monitored for completion by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After the reaction is complete, cool the vessel to room temperature. Caution: Ensure the vessel has completely cooled and any internal pressure has been safely released before opening.

  • Transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure 2-amino-4-methylthiazole.

Data Presentation

Since a specific protocol with quantitative data for the target synthesis was not found, the following table summarizes the reaction conditions and yields for the well-established Hantzsch synthesis of 2-amino-4-methylthiazole from chloroacetone and thiourea, as this is a common alternative route.[4]

ParameterValue
Starting Material 1 Thiourea
Starting Material 2 Chloroacetone
Solvent Water
Reaction Temperature Reflux
Reaction Time 2 hours
Work-up Basification with NaOH, extraction with ether
Purification Distillation under reduced pressure
Yield 70-75%

Mandatory Visualizations

The following diagrams illustrate the logical flow of the synthesis and the general mechanism.

Synthesis_Workflow Experimental Workflow for the Synthesis of 2-Amino-4-Methylthiazole start Start reactants Combine this compound and aqueous ammonia in a pressure vessel start->reactants reaction Heat the sealed vessel (120-150 °C) reactants->reaction cooldown Cool the reaction vessel to room temperature reaction->cooldown extraction Extract the product with an organic solvent cooldown->extraction drying Dry the organic layer extraction->drying concentration Concentrate under reduced pressure drying->concentration purification Purify by column chromatography concentration->purification product 2-Amino-4-methylthiazole purification->product

Caption: A logical workflow for the synthesis of 2-amino-4-methylthiazole.

SNAr_Mechanism General Mechanism of Nucleophilic Aromatic Substitution (SNAr) substrate This compound (Electron-deficient ring) addition Nucleophilic Attack substrate->addition nucleophile Ammonia (NH3) (Nucleophile) nucleophile->addition intermediate Meisenheimer-like Complex (Resonance-stabilized intermediate) addition->intermediate elimination Elimination of Leaving Group intermediate->elimination product 2-Amino-4-methylthiazole elimination->product

Caption: The general mechanism for the synthesis via SNAr.

References

Application Notes and Protocols: 2-Chloro-4-methylthiazole as a Key Intermediate for Novel Fungicide Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-chloro-4-methylthiazole in the synthesis of novel thiazole-based fungicides. Thiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in agrochemical research due to their broad-spectrum fungicidal activity. This compound serves as a versatile building block for the creation of a library of potential fungicidal agents, particularly through the synthesis of thiazole carboxamides.

Introduction

The thiazole ring is a core structural motif in a variety of biologically active compounds, including fungicides. Its presence can confer potent and specific interactions with fungal cellular targets. One prominent class of thiazole-based fungicides is the succinate dehydrogenase inhibitors (SDHIs), which disrupt the fungal respiratory chain. This compound is a key intermediate that can be elaborated into various fungicidal candidates, offering a platform for the discovery of new crop protection agents.[1] This document outlines the synthetic pathways from this compound to potential fungicidal compounds and provides representative data on their biological activity.

Synthetic Pathway Overview

The primary strategy for leveraging this compound as a fungicide intermediate involves its conversion to the corresponding carboxylic acid, followed by amidation to form thiazole carboxamides. This approach allows for the introduction of diverse chemical functionalities by varying the amine coupling partner, enabling the exploration of structure-activity relationships (SAR).

G A This compound B This compound-5-carboxylic acid A->B Carboxylation C Thiazole Carboxamide Fungicides B->C Amide Coupling D Amine Library (R-NH2) D->C caption General synthetic workflow from this compound.

Caption: General synthetic workflow from this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound-5-carboxylic acid

This protocol describes the synthesis of the key intermediate, this compound-5-carboxylic acid, from this compound. The procedure is based on established methods for the carboxylation of thiazole derivatives.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Dry tetrahydrofuran (THF)

  • Dry ice (solid CO2)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve this compound (1.0 eq) in dry THF under a nitrogen atmosphere.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise while maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.

  • Carboxylation: While maintaining the low temperature, carefully add crushed dry ice in small portions to the reaction mixture. A vigorous reaction may be observed. Allow the mixture to slowly warm to room temperature overnight with continuous stirring.

  • Work-up: Quench the reaction by adding water. Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound-5-carboxylic acid. The crude product can be further purified by recrystallization or column chromatography.

G cluster_0 Protocol 1: Synthesis of the Carboxylic Acid Intermediate A Dissolve this compound in dry THF B Cool to -78 °C A->B C Add n-BuLi dropwise B->C D Stir for 1 hour at -78 °C C->D E Add crushed dry ice D->E F Warm to room temperature overnight E->F G Quench with water and acidify F->G H Extract with diethyl ether G->H I Purify the product H->I caption Experimental workflow for the synthesis of the key intermediate.

Caption: Experimental workflow for the synthesis of the key intermediate.

Protocol 2: General Procedure for the Synthesis of Thiazole Carboxamide Fungicides

This protocol outlines a general method for the amide coupling of this compound-5-carboxylic acid with a variety of amines to produce a library of potential fungicides.[2]

Materials:

  • This compound-5-carboxylic acid

  • Substituted aniline or other amine (1.0 - 1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Dry dichloromethane (DCM) or N,N-dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: To a solution of this compound-5-carboxylic acid (1.0 eq) in dry DCM, add HOBt (1.1 eq) and EDCI (1.2 eq). Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: Add the desired amine (1.0 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired thiazole carboxamide.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and fungicidal activity of analogous thiazole carboxamide fungicides. The data is compiled from published research on similar compounds and serves as a benchmark for the expected outcomes when using this compound as a starting material.

Table 1: Representative Synthesis Yields of Thiazole Carboxamides

Compound IDAmine Starting MaterialCoupling ReagentsSolventYield (%)Reference
I 2,6-dichloroanilineEDCI, HOBt, DIPEADCM75[2]
II 4-fluoroanilineEDCI, HOBt, DIPEADCM82[2]
III 3-ethoxyanilineEDCI, HOBt, DIPEADMF68[2]

Table 2: Representative In Vitro Fungicidal Activity (EC50) of Thiazole Carboxamides (µg/mL)

Compound IDBotrytis cinereaRhizoctonia solaniSclerotinia sclerotiorumReference
IV 2.51.83.1[3]
V 1.995.20.8[1][4]
VI 8.923.794.9[3][5]
Boscalid (Commercial Fungicide) 1.729.194.9[3][4]

Signaling Pathways and Mode of Action

Many thiazole carboxamide fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs). They bind to the succinate dehydrogenase (also known as complex II) in the mitochondrial electron transport chain of fungi. This binding blocks the oxidation of succinate to fumarate, thereby inhibiting cellular respiration and leading to fungal cell death.[1]

G cluster_0 Mitochondrial Electron Transport Chain A Succinate C Succinate Dehydrogenase (Complex II) A->C Oxidation B Fumarate C->B D Electron Transport Chain C->D Electrons E ATP Production D->E H Fungal Cell Death E->H Blocked F Thiazole Carboxamide Fungicide G Inhibition F->G G->C caption Mode of action of thiazole carboxamide fungicides as SDHIs.

Caption: Mode of action of thiazole carboxamide fungicides as SDHIs.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of novel fungicidal compounds. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the chemical space of thiazole carboxamides and to identify new, potent agents for crop protection. The structure-activity relationship studies enabled by the modular synthetic approach can lead to the optimization of fungicidal activity against a broad range of plant pathogens.

References

Application of 2-Chloro-4-methylthiazole in Pharmaceutical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-methylthiazole is a versatile heterocyclic building block with significant applications in the synthesis of high-value pharmaceuticals. Its unique chemical structure, featuring a reactive chlorine atom and a nucleophilic thiazole ring, allows for its incorporation into complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key active pharmaceutical ingredients (APIs), including the anti-cancer drug Dasatinib and the non-steroidal anti-inflammatory drug (NSAID) Meloxicam. The protocols are based on established synthetic routes and are intended to serve as a practical guide for researchers in drug discovery and development.

Introduction

Thiazole and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of biologically active compounds. This compound, in particular, serves as a crucial intermediate due to the reactivity of the chloro substituent, which can be readily displaced by nucleophiles, and the potential for further functionalization of the thiazole ring. This reactivity profile makes it an ideal starting material for the construction of complex heterocyclic systems that are central to the efficacy of numerous drugs.[1][2] This document outlines its application in the synthesis of Dasatinib and as a potential precursor for a key intermediate in the synthesis of Meloxicam.

Application in the Synthesis of Dasatinib

Dasatinib is a potent multi-targeted kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL).[3][4] The synthesis of Dasatinib involves the construction of a central N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide intermediate. This compound can serve as a key starting material for the synthesis of a crucial precursor to this intermediate, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.

Synthetic Pathway Overview

The overall synthetic strategy involves the conversion of this compound to a 2-aminothiazole derivative, which is then elaborated to the final Dasatinib drug substance. A plausible synthetic workflow is depicted below.

Dasatinib Synthesis Workflow A This compound B 2-Amino-4-methylthiazole A->B Amination C 2-Amino-N-(2-chloro-6-methylphenyl) -4-methyl-5-carboxamidothiazole B->C Amide Coupling D N-(2-chloro-6-methylphenyl)-2-((6-chloro-2- methylpyrimidin-4-yl)amino)thiazole-5-carboxamide C->D Buchwald-Hartwig Coupling E Dasatinib D->E Nucleophilic Substitution

Caption: Proposed synthetic workflow for Dasatinib starting from this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-methylthiazole from this compound

This protocol describes the conversion of this compound to 2-Amino-4-methylthiazole via nucleophilic aromatic substitution.

  • Materials: this compound, aqueous ammonia (28-30%), copper(I) oxide, ethylene glycol, ethanol.

  • Procedure:

    • To a sealed pressure vessel, add this compound (1.0 eq), copper(I) oxide (0.1 eq), and ethylene glycol.

    • Add aqueous ammonia (10 eq) to the vessel.

    • Seal the vessel and heat the reaction mixture to 120-140 °C for 12-24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-Amino-4-methylthiazole.

Protocol 2: Synthesis of Dasatinib Intermediate

This protocol details the coupling of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide with 4,6-dichloro-2-methylpyrimidine.

  • Materials: 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (1.0 eq), 4,6-dichloro-2-methylpyrimidine (1.1 eq), sodium tert-butoxide (3.0 eq), THF.

  • Procedure:

    • To a stirred solution of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide and 4,6-dichloro-2-methylpyrimidine in THF, add sodium tert-butoxide portion-wise at 10-20°C.

    • Stir the reaction mixture at room temperature for 1.5 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The crude product, N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, can be purified by crystallization or column chromatography.[5]

Protocol 3: Synthesis of Dasatinib

This final step involves the reaction of the key intermediate with 1-(2-hydroxyethyl)piperazine.

  • Materials: N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (1.0 eq), 1-(2-hydroxyethyl)piperazine (excess), dioxane.

  • Procedure:

    • A solution of the Dasatinib intermediate and 1-(2-hydroxyethyl)piperazine in dioxane is refluxed for 12 hours.[5]

    • After cooling, the solvent is removed under reduced pressure.

    • The residue is purified to yield Dasatinib.

Quantitative Data Summary
StepReactantsKey Reagents/CatalystsSolventTemp. (°C)Time (h)Yield (%)
1. Amination This compound, Aqueous AmmoniaCopper(I) oxideEthylene glycol120-14012-24~70-80
2. Intermediate Synthesis 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, 4,6-dichloro-2-methylpyrimidineSodium tert-butoxideTHF10-201.586
3. Dasatinib Synthesis N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, 1-(2-hydroxyethyl)piperazine-DioxaneReflux1291

Application in the Synthesis of Meloxicam

Meloxicam is a widely used NSAID for the treatment of arthritis. The synthesis of Meloxicam typically involves the condensation of a benzothiazine derivative with 2-amino-5-methylthiazole. While not a direct reactant, this compound can be considered a precursor to the required 2-amino-5-methylthiazole through a similar amination process as described for the Dasatinib precursor. A more common and well-documented route to aminothiazoles is the Hantzsch thiazole synthesis.

Synthesis of a Key Meloxicam Precursor

A well-established method for the synthesis of 2-aminothiazoles is the Hantzsch synthesis, which involves the reaction of an α-haloketone with thiourea. For the synthesis of 2-amino-4-methylthiazole, chloroacetone is used.[1]

Hantzsch_Thiazole_Synthesis A Chloroacetone C Cyclocondensation A->C B Thiourea B->C D 2-Amino-4-methylthiazole C->D

Caption: Hantzsch synthesis of 2-amino-4-methylthiazole.

Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-methylthiazole
  • Materials: Thiourea (1.0 mole), Chloroacetone (1.0 mole), Water, Sodium hydroxide.

  • Procedure:

    • Suspend thiourea (76 g, 1.0 mole) in water (200 cc) in a flask equipped with a reflux condenser and stirrer.

    • Add chloroacetone (92.5 g, 1.0 mole) dropwise over 30 minutes with stirring. The temperature will rise as the thiourea dissolves.

    • Reflux the resulting yellow solution for two hours.

    • Cool the mixture and add solid sodium hydroxide (200 g) with cooling and continuous stirring.

    • An oily upper layer will separate. Separate this layer and extract the aqueous layer with ether.

    • Combine the oil and ethereal extracts, dry over solid sodium hydroxide, and filter.

    • Remove the ether by distillation, and distill the remaining oil under reduced pressure to collect 2-amino-4-methylthiazole.[1]

Quantitative Data for Hantzsch Synthesis
ReactantsSolventKey ReagentsTemp. (°C)Time (h)Yield (%)
Thiourea, ChloroacetoneWaterSodium hydroxideReflux270-75

Conclusion

This compound is a valuable and versatile building block in pharmaceutical synthesis. Its application in the synthesis of Dasatinib highlights its importance in the development of modern targeted therapies. Furthermore, its structural relationship to key intermediates in the synthesis of other widely used drugs like Meloxicam underscores its potential as a starting material for a range of pharmaceutical agents. The protocols provided herein offer a practical foundation for the utilization of this important heterocyclic compound in drug discovery and development endeavors. Researchers are encouraged to adapt and optimize these methods for their specific applications.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reaction with 2-Chloro-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction of 2-Chloro-4-methylthiazole with various arylboronic acids. This reaction is a powerful and versatile tool for the synthesis of 2-aryl-4-methylthiazole derivatives, which are important scaffolds in medicinal chemistry and drug discovery.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[1][2] This reaction has become indispensable in modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[1][3]

The 2-aryl-4-methylthiazole motif is a privileged structure found in numerous biologically active compounds with a broad spectrum of therapeutic applications, including anticancer, antifungal, and anti-inflammatory agents.[4][5][6][7][8] The ability to efficiently synthesize a library of these derivatives is crucial for structure-activity relationship (SAR) studies in drug development. The Suzuki-Miyaura coupling of this compound offers a direct and modular approach to access these valuable compounds.

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative conditions and yields for the Suzuki-Miyaura coupling of various chloro-heterocycles, which can serve as a guide for the reaction of this compound. Given the limited direct literature on this specific substrate, data from analogous systems are presented to provide a strong basis for protocol development.

Table 1: Suzuki-Miyaura Coupling of Various Chloro-Heterocycles with Arylboronic Acids

EntryChloro-HeterocycleArylboronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
13-Chloroindazole5-Indole boronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1001590
22-ChlorobenzimidazolePhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O1002085
32,6-DichloropyridineHeptylboronic acid pinacol esterPd₂(dba)₃ / FcPPh₂K₃PO₄Dioxane/H₂O1001274
43,5-Dichloro-1,2,4-thiadiazole4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/MeOH/H₂ORT2475 (mono-arylated)
52-Chloro-6-bromoquinolinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O1001285 (at C-2)

Data compiled from analogous reactions reported in the literature.[9][10]

Experimental Protocols

This section provides a detailed, generalized methodology for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is based on established procedures for structurally similar heterocyclic chlorides.[11][12]

General Procedure for the Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 - 1.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or Pd₂(dba)₃ with a suitable ligand, 1-3 mol%)

  • Ligand (if using a palladium precursor like Pd₂(dba)₃, e.g., XPhos, SPhos, 2-6 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 mmol)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, THF, with 10-20% water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, the palladium catalyst (and ligand, if separate), and the base.

  • Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-4-methylthiazole.

Characterization:

The purified product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Coupled Product Reductive_Elimination->Ar-Ar' This compound This compound (Ar-X) This compound->Oxidative_Addition Arylboronic_Acid Arylboronic Acid (Ar'-B(OH)2) Arylboronic_Acid->Transmetalation Base Base Base->Transmetalation Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Weigh this compound, Arylboronic Acid, and Base Catalyst Add Palladium Catalyst and Ligand Reactants->Catalyst Inert_Atmosphere Establish Inert Atmosphere (Evacuate and backfill with Ar/N₂) Catalyst->Inert_Atmosphere Solvent Add Degassed Solvent Inert_Atmosphere->Solvent Heating Heat to Reaction Temperature (80-110 °C) with Stirring Solvent->Heating Monitoring Monitor Progress (TLC/GC-MS) Heating->Monitoring Quenching Cool to Room Temperature and Dilute with Organic Solvent Monitoring->Quenching Extraction Aqueous Wash and Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purify by Column Chromatography Drying->Purification Product Isolated 2-Aryl-4-methylthiazole Purification->Product Drug_Discovery_Application Starting_Materials This compound + Arylboronic Acids Suzuki_Coupling Suzuki-Miyaura Coupling Starting_Materials->Suzuki_Coupling Product_Library Library of 2-Aryl-4-methylthiazole Derivatives Suzuki_Coupling->Product_Library Biological_Screening Biological Screening (e.g., Anticancer Assays) Product_Library->Biological_Screening SAR_Studies Structure-Activity Relationship (SAR) Studies Biological_Screening->SAR_Studies Lead_Optimization Lead Compound Optimization SAR_Studies->Lead_Optimization Drug_Candidate Potential Drug Candidate Lead_Optimization->Drug_Candidate

References

Application Notes and Protocols for the One-Pot Synthesis of N-Substituted 2-Amino-4-methylthiazoles from 2-Chloro-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Aminothiazoles are a pivotal scaffold in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of diverse libraries of N-substituted 2-aminothiazoles is crucial for structure-activity relationship (SAR) studies. A straightforward and efficient method for this is the direct nucleophilic aromatic substitution (SNAr) of 2-chloro-4-methylthiazole with various primary and secondary amines. This one-pot approach offers a convergent and atom-economical route to a diverse array of 2-amino-4-methylthiazole derivatives.

The reaction proceeds via the displacement of the chloride at the C2 position of the thiazole ring by an amine nucleophile. The electron-withdrawing nature of the thiazole ring nitrogen facilitates this substitution, making the C2 position electrophilic and susceptible to nucleophilic attack. This method is advantageous due to its operational simplicity and the commercial availability of a wide variety of amine building blocks.

General Reaction Scheme

The general one-pot synthesis of N-substituted 2-amino-4-methylthiazoles is depicted below:

Where R1 and R2 can be hydrogen, alkyl, aryl, or part of a cyclic amine.

Experimental Protocols

General Protocol for the Synthesis of N-Substituted 2-Amino-4-methylthiazoles

This protocol describes a general procedure for the reaction of this compound with a representative amine. Researchers should optimize the conditions for each specific amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • To the stirred solution, add the desired amine (1.1 - 1.5 eq).

  • Add diisopropylethylamine (DIPEA) (1.5 - 2.0 eq) to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the reaction mixture to 80-120 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure N-substituted 2-amino-4-methylthiazole derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various N-substituted 2-amino-4-methylthiazoles based on the general protocol.

EntryAmineProductReaction Time (h)Temperature (°C)Yield (%)
1AnilineN-phenyl-4-methylthiazol-2-amine1210085
2BenzylamineN-benzyl-4-methylthiazol-2-amine89092
3Morpholine4-(4-methylthiazol-2-yl)morpholine68095
4Piperidine2-(piperidin-1-yl)-4-methylthiazole68093
5CyclohexylamineN-cyclohexyl-4-methylthiazol-2-amine1010088

Note: The data presented are representative and may vary based on the specific reaction conditions and the nature of the amine.

Visualizations

Experimental Workflow Diagram

experimental_workflow start Start reagents 1. Add this compound, Amine, Base, and Solvent to Flask start->reagents reaction 2. Heat Reaction Mixture (80-120 °C) reagents->reaction monitoring 3. Monitor by TLC/LC-MS reaction->monitoring workup 4. Aqueous Work-up and Extraction monitoring->workup Reaction Complete purification 5. Column Chromatography workup->purification characterization 6. Product Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: Experimental workflow for the one-pot synthesis of N-substituted 2-amino-4-methylthiazoles.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

sn_ar_mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer-like Intermediate cluster_product Product thiazole This compound intermediate Tetrahedral Intermediate (Resonance Stabilized) thiazole->intermediate Nucleophilic Attack amine Amine (R1R2NH) product N-substituted-2-amino- 4-methylthiazole intermediate->product Loss of Leaving Group chloride Cl- intermediate->chloride

Caption: Proposed mechanism for the synthesis of N-substituted 2-amino-4-methylthiazoles via SNAr.

Application Notes and Protocols: 2-Chloro-4-methylthiazole in the Synthesis of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-chloro-4-methylthiazole as a versatile starting material for the synthesis of novel anti-inflammatory agents. This document details the synthesis, mechanism of action, and experimental evaluation of a key derivative, N-adamantyl-4-methylthiazol-2-amine (KHG26693), and provides protocols for relevant in vitro and in vivo anti-inflammatory assays.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The thiazole nucleus is a core structural motif in several clinically approved drugs. The strategic incorporation and modification of the thiazole scaffold, particularly using reactive intermediates like this compound, offer a promising avenue for the development of novel therapeutics. This document focuses on the application of this compound in the creation of potent anti-inflammatory agents, with a specific focus on the synthesis and biological evaluation of N-substituted 4-methylthiazol-2-amine derivatives.

Synthesis of N-adamantyl-4-methylthiazol-2-amine (KHG26693)

A key example of an anti-inflammatory agent derived from this compound is N-adamantyl-4-methylthiazol-2-amine (KHG26693). The synthesis involves a nucleophilic substitution reaction where the chlorine atom at the 2-position of the thiazole ring is displaced by an amino group from adamantylamine.

Reaction Scheme:

G cluster_reactants reactant1 This compound arrow Nucleophilic Substitution reactant1->arrow reactant2 Adamantylamine reactant2->arrow product N-adamantyl-4-methylthiazol-2-amine (KHG26693) plus + arrow->product

Figure 1: Synthesis of KHG26693.

Experimental Protocol: Synthesis of N-adamantyl-4-methylthiazol-2-amine (KHG26693)

Materials:

  • This compound

  • Adamantylamine

  • Triethylamine (Et3N)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add adamantylamine (1.2 eq) and triethylamine (1.5 eq).

  • Stir the reaction mixture at 80 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure N-adamantyl-4-methylthiazol-2-amine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanism of Anti-inflammatory Action

N-adamantyl-4-methylthiazol-2-amine (KHG26693) exhibits its anti-inflammatory effects by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators in activated microglial cells.[1] Microglia are the primary immune cells of the central nervous system and their activation is a hallmark of neuroinflammation.

Inhibition of Pro-inflammatory Mediators

KHG26693 has been shown to significantly suppress the production of several key inflammatory and oxidative stress markers in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.[1] This includes the reduction of:

  • Pro-inflammatory Cytokines: Tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β).

  • Reactive Oxygen and Nitrogen Species: Nitric oxide (NO), reactive oxygen species (ROS), and hydrogen peroxide (H₂O₂).

  • Inflammatory Enzymes: Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Modulation of Signaling Pathways

The anti-inflammatory effects of KHG26693 are mediated through the inhibition of critical signaling pathways involved in the inflammatory response.[1]

G LPS LPS TLR4_CD14 TLR4/CD14 LPS->TLR4_CD14 NFkB_pathway NF-κB Pathway TLR4_CD14->NFkB_pathway ERK_pathway ERK Pathway TLR4_CD14->ERK_pathway Inflammatory_Response Inflammatory Response (TNF-α, IL-1β, iNOS, COX-2) NFkB_pathway->Inflammatory_Response ERK_pathway->Inflammatory_Response KHG26693 KHG26693 KHG26693->NFkB_pathway Inhibits KHG26693->ERK_pathway Inhibits

Figure 2: Signaling pathway inhibition by KHG26693.

KHG26693 inhibits the lipopolysaccharide (LPS)-induced inflammatory response by targeting the Toll-like receptor 4 (TLR4)/CD14 complex, which subsequently blocks the downstream activation of the nuclear factor-kappa B (NF-κB) and extracellular signal-regulated kinase (ERK) pathways.[1] This dual inhibition prevents the transcription and release of pro-inflammatory cytokines and enzymes.

Data Presentation

The anti-inflammatory and antioxidative effects of KHG26693 in LPS-stimulated BV-2 microglial cells are summarized in the table below.[1]

ParameterConcentration of KHG26693 (µM)% Inhibition/Reduction
TNF-α Production 10~50%
20~75%
IL-1β Production 10~40%
20~65%
NO Production 10~45%
20~70%
ROS Production 10~35%
20~60%
iNOS Expression 20Significant Reduction
COX-2 Expression 20Significant Reduction

Table 1: Summary of the in vitro anti-inflammatory and antioxidative activity of KHG26693.

Experimental Protocols

In Vitro Anti-inflammatory Assays

This protocol describes the procedure to measure the inhibitory effect of a test compound on the release of pro-inflammatory cytokines from LPS-stimulated microglial cells.

G A Seed BV-2 cells in 24-well plates B Pre-treat with Test Compound A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Collect Supernatant D->E F Measure Cytokine Levels (ELISA) E->F

Figure 3: Workflow for cytokine release assay.

Materials:

  • BV-2 microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (e.g., KHG26693) dissolved in DMSO

  • Phosphate Buffered Saline (PBS)

  • ELISA kits for TNF-α and IL-1β

Procedure:

  • Seed BV-2 cells in 24-well plates at a density of 5 x 10⁴ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Incubate the cells at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Pre-treat the cells with various concentrations of the test compound (dissolved in DMSO, final DMSO concentration <0.1%) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatants.

  • Measure the concentrations of TNF-α and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage inhibition of cytokine production compared to the LPS-only treated control.

This protocol measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

Materials:

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

  • Cell culture supernatants from the cytokine release assay

Procedure:

  • Mix 50 µL of cell culture supernatant with 50 µL of Griess Reagent (equal volumes of Solution A and Solution B mixed immediately before use) in a 96-well plate.

  • Incubate the plate at room temperature for 10 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

  • Calculate the percentage inhibition of NO production compared to the LPS-only treated control.

In Vivo Anti-inflammatory Assay

This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of test compounds.

G A Administer Test Compound (e.g., oral gavage) B Inject Carrageenan into hind paw A->B C Measure Paw Volume at regular intervals B->C D Calculate % Inhibition of Edema C->D

Figure 4: Workflow for carrageenan-induced paw edema assay.

Materials:

  • Wistar rats or Swiss albino mice

  • Test compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups (n=6-8 per group): vehicle control, positive control (e.g., indomethacin, 10 mg/kg), and test compound groups (various doses).

  • Administer the test compound or vehicle orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume of each animal using a plethysmometer immediately before carrageenan injection (V₀) and at 1, 2, 3, and 4 hours post-injection (Vt).

  • Calculate the edema volume (Vₑ) as Vt - V₀.

  • Calculate the percentage inhibition of edema for each group using the following formula: % Inhibition = [(Vₑ of control group - Vₑ of treated group) / Vₑ of control group] x 100

Conclusion

This compound serves as a valuable and versatile building block in the synthesis of novel anti-inflammatory agents. The development of N-adamantyl-4-methylthiazol-2-amine (KHG26693) highlights the potential of this scaffold in generating compounds with significant therapeutic promise. The detailed protocols provided herein offer a framework for the synthesis and evaluation of new thiazole-based anti-inflammatory drug candidates, facilitating further research and development in this important therapeutic area. The modulation of key inflammatory pathways such as NF-κB and MAPK by these derivatives underscores their potential for treating a range of inflammatory conditions.

References

Protocol for N-alkylation of 2-Chloro-4-methylthiazole: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The N-alkylation of thiazole derivatives is a fundamental transformation in synthetic organic chemistry, providing access to a wide array of thiazolium salts. These quaternized heterocyclic compounds are valuable intermediates in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals. The introduction of an alkyl group at the nitrogen atom of the thiazole ring can significantly modulate the compound's physicochemical properties and biological activity. This document provides a detailed protocol for the N-alkylation of 2-chloro-4-methylthiazole, a readily available starting material.

The reaction proceeds via a standard SN2 mechanism where the lone pair of electrons on the thiazole nitrogen atom attacks the electrophilic carbon of an alkyl halide, leading to the formation of a new carbon-nitrogen bond and a positively charged thiazolium cation.[1] The choice of alkylating agent, solvent, and reaction temperature are critical parameters that can influence the reaction rate and the yield of the desired N-alkylated product.

Experimental Protocol

This protocol outlines a general procedure for the N-alkylation of this compound with various alkyl halides.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Solvent (e.g., Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Dichloromethane (DCM))

  • Anhydrous sodium sulfate or magnesium sulfate

  • Drying tube or inert gas supply (e.g., nitrogen or argon)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent).

  • Solvent Addition: Dissolve the starting material in an appropriate anhydrous solvent (e.g., ACN, DMF, or DCM) to a concentration of 0.1-0.5 M.

  • Addition of Alkylating Agent: Add the alkyl halide (1.0-1.5 equivalents) to the stirred solution at room temperature. For highly reactive alkyl halides, the addition may be performed at a lower temperature (e.g., 0 °C) to control the reaction exotherm.

  • Reaction: Heat the reaction mixture to a temperature between room temperature and the boiling point of the solvent. The optimal temperature and reaction time will depend on the reactivity of the alkyl halide and the solvent used. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration, washed with a cold solvent, and dried. If the product is soluble in the reaction mixture, the solvent can be removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel to afford the pure N-alkylated 2-chloro-4-methylthiazolium salt.

Data Presentation

The following table summarizes typical reaction conditions for the N-alkylation of this compound. The specific yields and reaction times are illustrative and may vary depending on the experimental setup and the purity of the reagents.

EntryAlkylating Agent (R-X)SolventTemperature (°C)Time (h)Product
1Methyl Iodide (CH₃I)AcetonitrileReflux4-82-Chloro-3,4-dimethylthiazolium iodide
2Ethyl Bromide (CH₃CH₂Br)DMF8012-242-Chloro-3-ethyl-4-methylthiazolium bromide
3Benzyl Bromide (BnBr)DCMRoom Temp6-123-Benzyl-2-chloro-4-methylthiazolium bromide

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the N-alkylation of this compound.

experimental_workflow start Start reagents 1. Add this compound and Solvent to Flask start->reagents add_alkyl_halide 2. Add Alkyl Halide reagents->add_alkyl_halide reaction 3. Heat and Stir (Monitor by TLC/LC-MS) add_alkyl_halide->reaction workup 4. Work-up: - Cool - Filter or Concentrate reaction->workup purification 5. Purification: - Recrystallization or - Column Chromatography workup->purification product Pure N-alkylated 2-Chloro-4-methylthiazolium Salt purification->product

Caption: General workflow for the N-alkylation of this compound.

References

Application Notes and Protocols for the Synthesis of Antimicrobial Compounds from 2-Chloro-4-methylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Topic: 2-Chloro-4-methylthiazole in the Synthesis of Antimicrobial Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The thiazole ring serves as a versatile scaffold for the development of novel therapeutic agents. This document provides detailed application notes and protocols for the synthesis of a series of N-(4-methylthiazol-2-yl)-2-(substituted mercapto)propanamide derivatives, which have demonstrated notable antimicrobial activity. The synthesis originates from precursors that can be readily prepared, leading to a key intermediate, 2-chloro-N-(4-methylthiazol-2-yl)propanamide, which is structurally related to this compound and serves as a crucial building block for the final antimicrobial compounds.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of the synthesized N-(4-methylthiazol-2-yl)-2-(substituted mercapto)propanamide derivatives was evaluated against a panel of pathogenic bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism, was determined for each derivative. The results are summarized in the table below.

Compound IDSubstituentTest OrganismMIC (µg/mL)
3d 5-methoxy-1H-benzimidazol-2-ylCandida parapsilosis (ATCC 22019)15.63
3f 1H-benzimidazol-2-ylPseudomonas aeruginosa (ATCC 27853)-
Reference FluconazoleCandida parapsilosis (ATCC 22019)~3.9

Note: The provided search results highlight compound 3d as having the most noteworthy antifungal activity. While compound 3f is mentioned in the context of being a potential lead for antibacterial agents, its specific MIC value against P. aeruginosa was not explicitly stated as being significant in the provided text. The reference drug data is included for comparison.

Experimental Protocols

The synthesis of the target antimicrobial compounds involves a three-step process, starting from the synthesis of 4-methylthiazol-2-amine, followed by the preparation of the key intermediate 2-chloro-N-(4-methylthiazol-2-yl)propanamide, and culminating in the synthesis of the final N-(4-methylthiazol-2-yl)-2-(substituted mercapto)propanamide derivatives.

Step 1: Synthesis of 4-methylthiazol-2-amine (1)

This initial step prepares the core thiazole structure.

Materials:

  • Chloroacetone

  • Thiourea

  • Ethanol

Procedure:

  • Dissolve chloroacetone (39.77 mmol, 3.20 mL) and an equimolar amount of thiourea (39.77 mmol, 3.028 g) in ethanol.

  • Stir the resulting solution at room temperature for 4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion of the reaction, the product can be isolated and purified for the next step.

Step 2: Synthesis of 2-chloro-N-(4-methylthiazol-2-yl)propanamide (2)

This step introduces the reactive chloride group necessary for the final substitution.

Materials:

  • 4-methylthiazol-2-amine (1)

  • 2-chloropropionyl chloride

  • Tetrahydrofuran (THF)

  • Triethylamine

Procedure:

  • Dissolve 4-methylthiazol-2-amine (1) in tetrahydrofuran (THF).

  • Add triethylamine to the solution to act as a catalyst.

  • Cool the mixture in an ice bath.

  • Slowly add 2-chloropropionyl chloride, diluted in THF, dropwise to the cooled solution.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional hour.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, the crude product is worked up and recrystallized from ethanol.

Step 3: General Synthesis of N-(4-methylthiazol-2-yl)-2-(substituted mercapto)propanamide (3a-3i)

This final step involves the nucleophilic substitution of the chloride with various mercapto-containing heterocycles to generate the final antimicrobial compounds.

Materials:

  • 2-chloro-N-(4-methylthiazol-2-yl)propanamide (2)

  • Appropriate mercapto derivative (e.g., 5-methoxy-1H-benzimidazole-2-thiol for compound 3d)

  • Acetone

  • Potassium carbonate (K2CO3)

Procedure:

  • Dissolve the desired mercapto derivative (1.14 mmol) in acetone (25 mL).

  • Add potassium carbonate (0.23 g, 1.71 mmol) to the solution.

  • Add 2-chloro-N-(4-methylthiazol-2-yl)propanamide (2) (0.3 g, 1.14 mmol) to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction using TLC.

  • Upon completion, evaporate the acetone.

  • Wash the resulting residue with water to remove inorganic salts.

  • The final product can be further purified if necessary.

Visualizations

Synthetic Workflow

The following diagram illustrates the overall synthetic pathway for the preparation of N-(4-methylthiazol-2-yl)-2-(substituted mercapto)propanamide derivatives.

Synthetic_Workflow cluster_0 Step 1: Synthesis of Thiazole Core cluster_1 Step 2: Intermediate Formation cluster_2 Step 3: Final Product Synthesis Chloroacetone Chloroacetone 4-methylthiazol-2-amine 4-methylthiazol-2-amine Chloroacetone->4-methylthiazol-2-amine Ethanol, RT, 4h Thiourea Thiourea Thiourea->4-methylthiazol-2-amine 2-chloro-N-(4-methylthiazol-2-yl)propanamide 2-chloro-N-(4-methylthiazol-2-yl)propanamide 4-methylthiazol-2-amine->2-chloro-N-(4-methylthiazol-2-yl)propanamide 2-chloropropionyl_chloride 2-chloropropionyl_chloride 2-chloropropionyl_chloride->2-chloro-N-(4-methylthiazol-2-yl)propanamide THF, Et3N, 0°C to RT Final_Product N-(4-methylthiazol-2-yl)-2- (substituted mercapto)propanamide 2-chloro-N-(4-methylthiazol-2-yl)propanamide->Final_Product Mercapto_derivative Substituted Mercaptan Mercapto_derivative->Final_Product Acetone, K2CO3, RT

Caption: Synthetic pathway for antimicrobial thiazole derivatives.

Potential Mechanism of Action

While the exact signaling pathway was not detailed in the provided search results, a common mechanism for thiazole-based antimicrobials involves the inhibition of essential bacterial enzymes. For instance, some thiazole derivatives have been shown to target DNA gyrase, an enzyme crucial for DNA replication. The following diagram illustrates this potential inhibitory relationship.

Mechanism_of_Action Thiazole_Derivative Thiazole Derivative DNA_Gyrase Bacterial DNA Gyrase Thiazole_Derivative->DNA_Gyrase Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Bacterial_Cell_Death Bacterial Cell Death DNA_Gyrase->Bacterial_Cell_Death Inhibition leads to DNA_Replication->Bacterial_Cell_Death Leads to cell survival (if not inhibited)

Caption: Potential inhibition of DNA gyrase by thiazole derivatives.

Application Notes and Protocols for Microwave-Assisted Synthesis of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient synthesis of thiazole compounds utilizing microwave-assisted organic synthesis (MAOS). Thiazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, making them crucial scaffolds in drug discovery and development.[1][2][3] Microwave irradiation offers a rapid, efficient, and environmentally friendly alternative to conventional heating methods for the synthesis of these valuable compounds.[1][4]

Introduction to Microwave-Assisted Thiazole Synthesis

The thiazole ring is a core component in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] Traditional methods for synthesizing thiazoles, such as the Hantzsch synthesis, often require long reaction times and harsh conditions.[1] Microwave-assisted synthesis has emerged as a powerful technique to overcome these limitations, offering benefits such as dramatically reduced reaction times, increased product yields, and enhanced reaction selectivity.[1][4][5] This technology utilizes the ability of polar molecules to transform electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture.[1][4]

Advantages of Microwave-Assisted Synthesis

  • Rapid Reaction Rates: Microwave heating can reduce reaction times from hours to minutes.[4][5]

  • Higher Yields: Many reactions proceed with higher yields compared to conventional heating methods.[4][5][6]

  • Improved Purity: Faster reactions and fewer side reactions can lead to cleaner product profiles.

  • Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating.

  • Green Chemistry: The use of smaller amounts of solvents or even solvent-free conditions aligns with the principles of green chemistry.[7][8]

Key Synthetic Methodologies

Several methodologies can be employed for the microwave-assisted synthesis of thiazole derivatives. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic and versatile method for the preparation of thiazoles, typically involving the reaction of an α-haloketone with a thioamide. Microwave irradiation significantly accelerates this condensation reaction.[5][9]

One-Pot Multi-Component Reactions (MCRs)

MCRs are highly efficient processes where multiple starting materials react in a single step to form a complex product. Microwave assistance further enhances the efficiency of these reactions, making them ideal for generating libraries of thiazole derivatives for drug screening.[8][10]

Data Presentation: Comparison of Synthetic Protocols

The following tables summarize quantitative data from various microwave-assisted synthetic protocols for thiazole derivatives, allowing for easy comparison.

Table 1: Microwave-Assisted Hantzsch Thiazole Synthesis

Entryα-HaloketoneThioamide/ThioureaSolventPower (W)Temp (°C)Time (min)Yield (%)Reference
12-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanoneN-phenylthioureaMethanol-903095[5]
22-Chloro-N-phenethylacetamideSubstituted thiosemicarbazoneEthanol4207010-1590-95[4]
3Acetophenone / IodineThioureaWater--792[6]

Table 2: Microwave-Assisted One-Pot Multi-Component Synthesis of Thiazoles

EntryComponentsSolventPower (W)Temp (°C)Time (min)Yield (%)Reference
1Maleic anhydride, Thiosemicarbazide, Hydrazonoyl halidesEthanol5001504-8High[10]
2Aromatic ketones, NBS, ThioureasPEG-400/Water30080-8528-3284-89[7]
3Thiocarbohydrazide, Aldehyde, Phenacyl bromidesEthanol210704-6Good[8]
42-Hydroxy naphthaldehyde, Thiosemicarbazide, Phenacyl bromideSolvent-free300-0.5-0.8-[11]

Experimental Protocols

Protocol 1: Microwave-Assisted Hantzsch Synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines[7]

Materials:

  • 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone (1 mmol)

  • N-phenylthiourea (1 mmol)

  • Methanol (2 mL)

  • Microwave synthesis vial (capped)

Procedure:

  • Combine 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone (1 mmol) and N-phenylthiourea (1 mmol) in a microwave synthesis vial.

  • Add methanol (2 mL) to the vial.

  • Cap the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 90 °C for 30 minutes under a pressure of 250 psi.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The resulting solid product is collected by filtration.

  • The product can be purified by recrystallization if necessary.

Protocol 2: Microwave-Assisted One-Pot Synthesis of 4-Aryl-2-aminothiazoles[9]

Materials:

  • Aromatic ketone (5 mmol)

  • Thiourea (5 mmol)

  • N-Bromosuccinimide (NBS) (5.5 mmol)

  • Polyethylene glycol (PEG)-400

  • Water

  • Microwave reactor

Procedure:

  • In a suitable vessel, mix the aromatic ketone (5 mmol), thiourea (5 mmol), and NBS (5.5 mmol).

  • Add a mixture of PEG-400 and water as the reaction medium.

  • Place the vessel in the microwave reactor.

  • Irradiate the mixture at 300 W, maintaining a temperature of 80–85 °C for 28–32 minutes.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture.

  • Perform an appropriate work-up to isolate the product, which may involve extraction and purification by chromatography.

Visualizations

Experimental Workflow: Microwave-Assisted Hantzsch Thiazole Synthesis

Hantzsch_Synthesis_Workflow reagents 1. Mix Reactants (α-Haloketone & Thiourea) in Methanol mw_reaction 2. Microwave Irradiation (90°C, 30 min) reagents->mw_reaction cooling 3. Cooling to Room Temperature mw_reaction->cooling filtration 4. Product Filtration cooling->filtration purification 5. Purification (Recrystallization) filtration->purification product Final Product: Thiazole Derivative purification->product

Caption: Workflow for Hantzsch Thiazole Synthesis.

Signaling Pathway: Inhibition of EGFR by Thiazole Derivatives

EGFR_Inhibition_Pathway cluster_cell Cancer Cell EGFR EGFR P_EGFR P-EGFR (Active) EGFR->P_EGFR Phosphorylation Downstream Downstream Signaling (e.g., RAS-MAPK) P_EGFR->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Thiazole Thiazole Derivative (Inhibitor) Thiazole->EGFR Inhibits GrowthFactor Growth Factor (e.g., EGF) GrowthFactor->EGFR Binds

Caption: EGFR Signaling Inhibition by Thiazoles.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of thiazole derivatives, offering numerous advantages over conventional methods.[1] The protocols and data presented herein provide a valuable resource for researchers in medicinal chemistry and drug development, facilitating the rapid and efficient synthesis of novel thiazole-based compounds for therapeutic applications. The continued exploration of microwave-assisted techniques will undoubtedly accelerate the discovery of new and potent drug candidates.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Chloro-4-methylthiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Chloro-4-methylthiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis. For this compound, this typically involves the reaction of a thioamide (or a precursor that forms it in situ) with an α-haloketone. A common starting material is 2-amino-4-methylthiazole, which can then be converted to the 2-chloro derivative. Another approach involves the cyclization of 3-thiocyanato-5-chloro-pentanone-2.

Q2: What is a typical yield for the synthesis of this compound and its derivatives?

A2: Yields can vary significantly based on the chosen synthetic route and reaction conditions. For the synthesis of a related compound, 2,4-dimethylthiazole, from chloroacetone and acetamide with phosphorus pentasulfide, yields of 41–45% have been reported.[1] In the synthesis of 2-chloro-4-methyl-5-(2-chloroethyl)-thiazole, a derivative of the target compound, yields have been reported to reach up to 76% depending on the solvent and other reaction parameters.[2]

Q3: What are the primary applications of this compound?

A3: this compound is a versatile intermediate in organic synthesis. It is widely used in the production of pharmaceuticals, particularly for creating anti-inflammatory and antimicrobial agents.[3] It also serves as a key building block in the synthesis of various agrochemicals, including fungicides and herbicides.[3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield - Incomplete reaction. - Decomposition of reactants or products. - Suboptimal reaction temperature. - Inefficient purification.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Control the reaction temperature carefully, as some steps may be exothermic.[1] - Optimize the reaction time and temperature based on literature procedures or systematic experimentation. - Use fractional distillation or column chromatography for purification to minimize product loss.[1][4]
Formation of Side Products/Impurities - Presence of moisture in reactants or solvents. - Side reactions due to incorrect stoichiometry. - Polymerization or decomposition of starting materials.- Ensure all reactants and solvents are thoroughly dried before use.[1] - Carefully control the addition rate of reagents, especially in exothermic reactions.[1] - Use purified starting materials. Distillation of commercial chloroacetone is often recommended.[1][4]
Difficulty in Product Isolation - Emulsion formation during workup. - Product is highly soluble in the aqueous phase. - Product is a dark, oily residue.- If an emulsion forms during extraction, adding ice and water may help to break it.[4] - Perform multiple extractions with a suitable organic solvent (e.g., ether) to ensure complete recovery from the aqueous layer.[1] - The crude product may appear as a dark oil.[4] Subsequent purification by distillation under reduced pressure is often necessary to obtain a pure product.[4]

Experimental Protocols

Protocol 1: Synthesis of 2,4-Dimethylthiazole (A precursor model)

This procedure outlines the synthesis of a closely related compound and highlights key experimental considerations applicable to this compound synthesis.

Materials:

  • Dry benzene

  • Finely divided acetamide

  • Powdered phosphorus pentasulfide

  • Chloroacetone

  • 5 N Sodium hydroxide or potassium hydroxide

  • Ether

  • Anhydrous sodium sulfate

Procedure:

  • In a 2-liter round-bottomed flask equipped with a reflux condenser, place 200 ml of dry benzene.

  • Quickly prepare a mixture of 300 g (5.08 moles) of finely divided acetamide and 200 g (0.9 mole) of powdered phosphorus pentasulfide and transfer it immediately to the flask.

  • Add 20 ml of a mixture of 400 ml (4.97 moles) of chloroacetone and 150 ml of dry benzene.

  • Carefully heat the mixture in a water bath to initiate the exothermic reaction. Once the reaction starts, remove the water bath.

  • Gradually add the remainder of the chloroacetone-benzene mixture through the reflux condenser. Control the addition rate to manage the reaction vigor.[1]

  • After all the chloroacetone has been added and the reaction subsides, reflux the mixture on a water bath for 30 minutes.

  • Add approximately 750 ml of water with shaking. After 30 minutes, transfer the mixture to a separatory funnel.

  • Discard the upper reddish layer containing benzene and impurities.

  • Make the lower layer alkaline with 5 N sodium hydroxide or potassium hydroxide.

  • The crude thiazole will separate as a black upper layer. Extract the product with ether (perform five extractions with 120-ml portions).

  • Combine the ethereal extracts and dry them over anhydrous sodium sulfate.

  • Filter and remove the ether by distillation.

  • Fractionally distill the residual oil at atmospheric pressure, collecting the fraction boiling at 140–150°C. Redistill to obtain pure 2,4-dimethylthiazole (boiling point 143–145°C). The expected yield is 210–230 g (41–45% based on phosphorus pentasulfide).[1]

Visualizations

Synthesis_Pathway Thioamide Thioamide Derivative ThiazoleCore Thiazole Core Formation Thioamide->ThiazoleCore AlphaHaloKetone α-Haloketone (e.g., Chloroacetone) AlphaHaloKetone->ThiazoleCore Intermediate Cyclization Intermediate Product 2-Substituted-4-methylthiazole Intermediate->Product ThiazoleCore->Intermediate Hantzsch Synthesis Chlorination Chlorination Step Product->Chlorination FinalProduct This compound Chlorination->FinalProduct

Caption: Hantzsch synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield Observed CheckReaction Check for Reaction Completion (TLC) Start->CheckReaction Incomplete Reaction Incomplete CheckReaction->Incomplete CheckTemp Verify Reaction Temperature TempIssue Temperature Incorrect CheckTemp->TempIssue CheckPurity Assess Purity of Starting Materials PurityIssue Impure Starting Materials CheckPurity->PurityIssue CheckWorkup Review Workup & Purification Procedure WorkupIssue Inefficient Workup CheckWorkup->WorkupIssue Incomplete->CheckTemp No OptimizeTime Increase Reaction Time / Reflux Incomplete->OptimizeTime Yes TempIssue->CheckPurity No AdjustTemp Adjust Temperature Control TempIssue->AdjustTemp Yes PurityIssue->CheckWorkup No PurifyReactants Purify/Dry Reactants & Solvents PurityIssue->PurifyReactants Yes OptimizeExtraction Optimize Extraction/Distillation WorkupIssue->OptimizeExtraction Yes End Yield Improved OptimizeTime->End AdjustTemp->End PurifyReactants->End OptimizeExtraction->End

Caption: Troubleshooting workflow for low yield in synthesis.

Parameter_Relationships Yield Yield Purity Purity Temp Reaction Temperature Temp->Yield Affects rate & side reactions Temp->Purity High temps can cause decomposition Time Reaction Time Time->Yield Affects completion Stoichiometry Reagent Stoichiometry Stoichiometry->Yield Impacts conversion Stoichiometry->Purity Excess reagent can be an impurity Solvent Solvent Choice Solvent->Yield Influences solubility & reactivity Catalyst Catalyst/Reagent Purity Catalyst->Yield Critical for efficiency Catalyst->Purity Impurities can lead to byproducts

References

Technical Support Center: Hantzsch Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues that may be encountered during the Hantzsch thiazole synthesis in a question-and-answer format.

Q1: My reaction with an N-substituted thiourea is giving a mixture of isomers that are difficult to separate. What is happening and how can I favor the desired 2-(substituted-amino)thiazole?

A1: This is a common issue arising from a change in regioselectivity, particularly under acidic conditions. Besides the expected 2-(N-substituted-amino)thiazole, you are likely forming the isomeric 3-substituted-2-imino-2,3-dihydrothiazole.

Mechanism of Isomer Formation:

The Hantzsch synthesis proceeds through the initial formation of an S-alkylated intermediate. The subsequent intramolecular cyclization can occur via two pathways:

  • Pathway A (Desired): The nitrogen of the substituted amino group attacks the carbonyl carbon, leading to the formation of a 4-hydroxythiazoline intermediate which then dehydrates to the 2-(substituted-amino)thiazole.

  • Pathway B (Side Reaction): The unsubstituted nitrogen of the thioamide attacks the carbonyl carbon, leading to the 3-substituted-2-imino-2,3-dihydrothiazole.

Acidic conditions can favor the formation of the 2-imino isomer.[1]

Troubleshooting Steps:

  • Control pH: Maintain neutral or slightly basic reaction conditions to favor the formation of the 2-(N-substituted-amino)thiazole. The use of a non-acidic solvent and avoiding strong acid catalysts is recommended.

  • Solvent Choice: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol are commonly used.

  • Temperature and Reaction Time: While elevated temperatures are often required, prolonged reaction times or excessively high temperatures might promote isomerization or other side reactions. Monitor the reaction progress by TLC to determine the optimal reaction time.

Illustrative Diagram of Isomer Formation:

isomer_formation cluster_start Starting Materials cluster_pathways Cyclization Pathways cluster_products Products alpha-haloketone α-Haloketone S-Alkylated_Intermediate S-Alkylated Intermediate alpha-haloketone->S-Alkylated_Intermediate Reaction N-sub_thiourea N-Substituted Thiourea N-sub_thiourea->S-Alkylated_Intermediate Pathway_A Pathway A (Neutral/Basic) S-Alkylated_Intermediate->Pathway_A Pathway_B Pathway B (Acidic) S-Alkylated_Intermediate->Pathway_B Desired_Product 2-(Substituted-amino)thiazole (Desired Product) Pathway_A->Desired_Product Intramolecular Cyclization & Dehydration Imino_Isomer 3-Substituted-2-imino- 2,3-dihydrothiazole (Side Product) Pathway_B->Imino_Isomer Intramolecular Cyclization

Caption: Regioselectivity in the Hantzsch synthesis with N-substituted thioureas.

Q2: I am observing a significant amount of a byproduct that appears to be a dimer of my α-haloketone starting material. How can I prevent this?

A2: The self-condensation of α-haloketones is a known side reaction that can compete with the desired thiazole formation, especially under basic conditions or with prolonged heating. This typically proceeds via a Favorskii-type rearrangement or simple dimerization.

Troubleshooting Steps:

  • Order of Addition: Add the α-haloketone slowly to the reaction mixture containing the thioamide. This ensures that the concentration of the α-haloketone is kept low at any given time, favoring the reaction with the thioamide over self-condensation.

  • Stoichiometry: Using a slight excess of the thioamide (e.g., 1.1 to 1.5 equivalents) can help to consume the α-haloketone more efficiently.[2]

  • Temperature Control: Avoid excessively high temperatures, which can accelerate the rate of self-condensation.

Q3: My reaction is sluggish and gives a low yield, and I suspect the formation of an α-thiocyanatoketone. What causes this and how can it be avoided?

A3: The formation of an α-thiocyanatoketone is a potential side reaction where the thioamide acts as a source of thiocyanate, which then displaces the halide from the α-haloketone. This is more likely to occur with certain thioamides, such as pyrazol-1-yl-thiocarboxamide, especially under solvent or acidic conditions.[3]

Troubleshooting Steps:

  • Reaction Conditions: For sensitive thioamides, consider using solvent-free conditions or a solid-phase synthesis approach, which has been shown to prevent the formation of α-thiocyanatoketones.[3]

  • Base: The presence of a solid base like sodium carbonate can promote the desired Hantzsch reaction over the formation of the thiocyanatoketone.[3]

Q4: My final product is difficult to purify, and I see multiple spots on my TLC plate. What are some general strategies to improve the purity and yield?

A4: While the Hantzsch synthesis is often high-yielding, impurities can arise from various sources.

General Troubleshooting and Optimization:

  • Purity of Starting Materials: Ensure the α-haloketone and thioamide are pure. Impurities in the starting materials can lead to a range of side products. α,α-dihalogenated ketones, a common impurity in α-haloketones, can lead to undesired byproducts.[4]

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.

  • Work-up Procedure: The standard work-up involves neutralization with a weak base (e.g., sodium carbonate solution) to precipitate the thiazole product.[5] Ensure complete neutralization to maximize precipitation of the desired product and minimize the solubility of the hydrohalide salt of the product.

  • Purification: If simple filtration is insufficient, column chromatography on silica gel is a common method for purifying thiazole derivatives.[6] The choice of eluent will depend on the polarity of your specific product.

Experimental Workflow for Optimization:

optimization_workflow Start Start: Low Yield/ Impure Product Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Stoichiometry Optimize Stoichiometry (slight excess of thioamide) Check_Purity->Optimize_Stoichiometry Control_Addition Control Order of Addition (slow addition of α-haloketone) Optimize_Stoichiometry->Control_Addition Optimize_Temp Optimize Temperature and Reaction Time Control_Addition->Optimize_Temp Monitor_TLC Monitor Reaction by TLC Optimize_Temp->Monitor_TLC Optimize_Workup Optimize Work-up (e.g., pH adjustment) Monitor_TLC->Optimize_Workup Purification Purification (Filtration, Recrystallization, or Chromatography) Optimize_Workup->Purification End End: High Yield/ Pure Product Purification->End

Caption: A general workflow for troubleshooting and optimizing the Hantzsch thiazole synthesis.

Quantitative Data Summary

The following table summarizes the effect of different reaction conditions on the yield of the desired thiazole product, based on literature data.

α-HaloketoneThioamideSolventCatalyst/BaseTemperature (°C)TimeYield (%)Reference
2-BromoacetophenoneThioureaMethanol-Reflux30 minHigh (not specified)[5]
3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThiourea & BenzaldehydeEthanol/WaterSilica supported tungstosilisic acid652-3.5 h79-90[7]
α-haloketones3,5-dimethylpyrazol-1-thiocarboxamideSolvent-freeSodium carbonateRoom Temp5 min92-96[3]

Key Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol is a classic example of the Hantzsch thiazole synthesis and is known for its high yield and relatively simple procedure.[5]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate Solution

Procedure:

  • In a suitable reaction vessel, combine 2-bromoacetophenone and 1.5 equivalents of thiourea.

  • Add methanol as the solvent.

  • Heat the mixture with stirring to reflux (approximately 65-70 °C) for 30 minutes.

  • After cooling to room temperature, pour the reaction mixture into a 5% sodium carbonate solution.

  • The product, 2-amino-4-phenylthiazole, will precipitate out of solution.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be air-dried. For higher purity, recrystallization or column chromatography can be performed.

Reaction Scheme:

References

Technical Support Center: Purification of 2-Chloro-4-methylthiazole by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2-chloro-4-methylthiazole by distillation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to ensure a successful purification process.

Troubleshooting Guide

Encountering issues during distillation is common. This guide addresses specific problems you may face during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
No Product Distilling Over - Vacuum level is insufficient: The pressure is not low enough for the compound to boil at the set temperature.- System leak: Air is entering the distillation apparatus, preventing a high vacuum.- Heating temperature is too low: The distillation pot is not reaching the required temperature for boiling under the current vacuum.- Blockage in the distillation path: A physical obstruction is preventing vapor from reaching the condenser.- Improve vacuum: Check your vacuum pump's performance. Consider using a higher-performance pump or a vacuum booster.- Check for leaks: Inspect all joints and connections for proper sealing. Ensure all glassware is free of cracks. Re-grease joints if necessary.- Increase heating mantle temperature gradually: Monitor the pot temperature and the vacuum level closely. Be cautious not to overheat, which could lead to decomposition.- Inspect the apparatus: Ensure the distillation path, including the condenser and any packing material, is clear.
Product is Darkening or Decomposing in the Distillation Pot - Heating temperature is too high: this compound may be thermally sensitive and prone to decomposition at elevated temperatures.- Distillation at atmospheric pressure: The atmospheric boiling point (202.7 °C) is high enough to potentially cause decomposition.[1][2]- Presence of acidic or basic impurities: These can catalyze decomposition at high temperatures.- Use vacuum distillation: This is the strongly recommended method to lower the boiling point and avoid thermal degradation.[3]- Lower the distillation temperature: Achieve a lower boiling point by improving the vacuum.- Neutralize the crude product: Before distillation, wash the crude this compound with a dilute sodium bicarbonate solution to remove acidic impurities, followed by a water wash and drying.
Unstable Vacuum During Distillation - "Bumping" of the liquid: Sudden, violent boiling of the liquid in the distillation flask.- Leaks in the system: A poor seal at one or more of the joints.- Fluctuations in the vacuum source: The vacuum pump may be performing inconsistently.- Ensure smooth boiling: Use a magnetic stir bar or boiling chips in the distillation flask. A Claisen adapter is recommended to minimize bumping.[4]- Thoroughly check all connections: Ensure all ground glass joints are properly greased and sealed.- Service the vacuum pump: Check the pump oil and overall condition. Use a vacuum regulator for better control.[3]
Poor Separation of Impurities - Inefficient distillation column: For impurities with close boiling points, a simple distillation setup may not be sufficient.- Distillation rate is too fast: Rapid distillation does not allow for proper equilibration between the liquid and vapor phases, leading to poor separation.- Use a fractionating column: Employ a Vigreux or packed column to increase the number of theoretical plates and improve separation.- Slow down the distillation: Reduce the heating rate to allow for a slow and steady collection of the distillate.
Product Solidifies in the Condenser - Coolant temperature is too low: If the coolant is excessively cold, it can cause the distilled product to solidify and block the condenser.- Increase the coolant temperature: Use water at room temperature or slightly warmer as the coolant.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for distilling this compound?

A1: Vacuum distillation is the highly recommended method. The atmospheric boiling point of this compound is 202.7 °C, a temperature at which decomposition may occur.[1][2] Vacuum distillation allows for boiling at a significantly lower temperature, minimizing the risk of thermal degradation.[3]

Q2: What are the expected boiling points under vacuum?

Q3: What are the common impurities I should be aware of?

A3: Common impurities can originate from the starting materials and side reactions during synthesis. For instance, if synthesized from chloroacetone and a thioamide source, unreacted chloroacetone or byproducts from its self-condensation could be present.[6] Other potential impurities include related thiazole derivatives or residual solvents from the workup.

Q4: How can I tell if my product is decomposing during distillation?

A4: Signs of decomposition include a darkening of the material in the distillation pot, an unstable vacuum, and the production of non-condensable gases. The distilled product may also appear discolored. If decomposition is suspected, immediately lower the heating temperature and improve the vacuum.

Q5: Is it necessary to use a fractionating column?

A5: The use of a fractionating column depends on the purity of your crude product and the nature of the impurities. If gas chromatography (GC) or other analytical methods show impurities with boiling points close to that of this compound, a fractionating column is recommended for effective separation.

Experimental Protocol: Vacuum Distillation of this compound

This protocol outlines a general procedure for the vacuum distillation of this compound.

1. Preparation of the Crude Material:

  • Ensure the crude this compound is free from volatile solvents by rotary evaporation.

  • If acidic or basic impurities are suspected, perform a liquid-liquid extraction. Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate), wash with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

2. Assembly of the Distillation Apparatus:

  • Inspect all glassware for any cracks or defects.

  • Assemble the vacuum distillation apparatus as shown in the workflow diagram below. Use a Claisen adapter to minimize bumping.[4]

  • Use a magnetic stirrer and a stir bar in the round-bottom flask to ensure smooth boiling. Boiling chips are not effective under vacuum.[4]

  • Lightly grease all ground-glass joints to ensure a good seal.

  • Attach the vacuum source to a trap cooled with a dry ice/acetone bath or liquid nitrogen to protect the pump from any volatile impurities.

  • Place a thermometer correctly in the distillation head to accurately measure the temperature of the vapor.

3. Distillation Procedure:

  • Begin stirring the crude this compound.

  • Slowly open the vacuum source to evacuate the system.

  • Once a stable vacuum is achieved, begin to heat the distillation flask using a heating mantle.

  • Increase the temperature gradually.

  • Collect any low-boiling impurities as a forerun in a separate receiving flask.

  • When the temperature stabilizes at the boiling point of this compound under the applied pressure, switch to a clean receiving flask to collect the pure product.

  • Continue distillation until most of the product has been collected, leaving a small amount of residue in the distillation flask to avoid distilling to dryness, which can lead to the concentration of potentially explosive residues.

  • Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature.

  • Slowly and carefully introduce air or an inert gas to the system to release the vacuum before turning off the vacuum pump.[4]

Data Presentation

Physical and Safety Data for this compound

PropertyValueReference(s)
Molecular Formula C₄H₄ClNS[2][7]
Molecular Weight 133.60 g/mol [7]
Appearance Colorless to pale yellow liquid[8]
Boiling Point (Atmospheric) 202.7 °C at 760 mmHg[1][2]
Flash Point 76.4 °C[1][2]
Density 1.331 g/cm³[1]
Vapor Pressure 0.411 mmHg at 25 °C[2]
Safety Hazards Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[1][7]

Visualizations

Distillation_Workflow Experimental Workflow for Vacuum Distillation cluster_prep Preparation cluster_distill Distillation A Crude this compound B Optional: Liquid-Liquid Extraction (Wash with NaHCO3, Brine) A->B C Drying (Na2SO4 or MgSO4) B->C D Solvent Removal (Rotary Evaporation) C->D E Assemble Vacuum Distillation Apparatus D->E Transfer to Distillation Flask F Evacuate the System E->F G Gradual Heating with Stirring F->G H Collect Forerun (Impurities) G->H I Collect Pure Product H->I J Cool Down and Release Vacuum I->J K Purified this compound J->K Transfer to Storage

Caption: Workflow for the purification of this compound by vacuum distillation.

Troubleshooting_Tree Troubleshooting Decision Tree cluster_NoProduct cluster_Decomposition cluster_UnstableVacuum cluster_PoorSeparation Start Distillation Issue? NoProduct No Product Distilling Start->NoProduct Decomposition Product Decomposing Start->Decomposition UnstableVacuum Unstable Vacuum Start->UnstableVacuum PoorSeparation Poor Separation Start->PoorSeparation NoProduct_CheckVacuum Check Vacuum Level NoProduct->NoProduct_CheckVacuum NoProduct_CheckLeaks Check for Leaks NoProduct->NoProduct_CheckLeaks NoProduct_CheckTemp Check Temperature NoProduct->NoProduct_CheckTemp Decomposition_UseVacuum Switch to Vacuum Distillation Decomposition->Decomposition_UseVacuum Decomposition_LowerTemp Lower Temperature Decomposition->Decomposition_LowerTemp Decomposition_Neutralize Neutralize Crude Product Decomposition->Decomposition_Neutralize UnstableVacuum_Stirring Ensure Smooth Stirring UnstableVacuum->UnstableVacuum_Stirring UnstableVacuum_CheckJoints Check and Re-grease Joints UnstableVacuum->UnstableVacuum_CheckJoints UnstableVacuum_CheckPump Service Vacuum Pump UnstableVacuum->UnstableVacuum_CheckPump PoorSeparation_Fractional Use Fractionating Column PoorSeparation->PoorSeparation_Fractional PoorSeparation_SlowDown Slow Down Distillation Rate PoorSeparation->PoorSeparation_SlowDown

Caption: A decision tree for troubleshooting common issues during distillation.

References

Technical Support Center: Optimizing Reactions of 2-Chloro-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving 2-Chloro-4-methylthiazole. All quantitative data is presented in clear tables, and detailed experimental protocols for key transformations are provided.

Frequently Asked Questions (FAQs)

Q1: What are the most common temperature-related issues when working with this compound?

A1: The most frequent issues include low or no product yield, formation of impurities, and reaction stalling. An inappropriate reaction temperature is often the primary cause. For instance, in nucleophilic aromatic substitution (SNAr), temperatures that are too low can lead to slow or incomplete reactions, while excessively high temperatures can cause decomposition of the starting material or product and promote side reactions. In palladium-catalyzed cross-coupling reactions like Suzuki and Heck, insufficient heating can result in poor catalyst turnover and low conversion.

Q2: How does temperature generally affect the yield of reactions with this compound?

A2: Generally, increasing the temperature accelerates the reaction rate, which can lead to higher yields within a shorter timeframe. However, there is often an optimal temperature range for each specific reaction. Exceeding this range can lead to the formation of byproducts or thermal decomposition of the reactants, catalyst, or the desired product, ultimately decreasing the overall yield. For example, in Suzuki couplings, high temperatures can sometimes promote side reactions like homocoupling of the boronic acid.

Q3: My reaction has stalled and is not proceeding to completion. Should I increase the temperature?

A3: Increasing the temperature is a common strategy to overcome a stalled reaction, as it can provide the necessary activation energy. However, this should be done cautiously. Before increasing the temperature, ensure that all reagents are of good quality, the catalyst (if applicable) is active, and the solvent is anhydrous and degassed. A modest increase in temperature (e.g., 10-20 °C) can be attempted while monitoring the reaction progress by TLC or LC-MS. If a significant increase in temperature is required, be aware of the potential for side reactions.

Q4: I am observing significant impurity formation in my reaction. Could temperature be the cause?

A4: Yes, incorrect temperature is a likely cause of impurity formation. High temperatures can lead to thermal decomposition or undesired side reactions. For instance, in a Heck reaction, high temperatures might lead to isomerization of the product or other side reactions. It is advisable to conduct the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the formation of impurities.

Troubleshooting Guides

Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr)
Possible Cause Troubleshooting Steps
Insufficient Reaction Temperature Gradually increase the reaction temperature in 10 °C increments and monitor the reaction progress. Be mindful of the solvent's boiling point.
Thermal Decomposition If the reaction mixture darkens significantly at higher temperatures, it may indicate decomposition. In this case, lower the temperature and consider a longer reaction time or the use of a more reactive nucleophile.
Solvent Choice Ensure the chosen solvent is appropriate for the desired reaction temperature and can dissolve the reactants. Polar aprotic solvents like DMF, DMSO, or NMP are often effective for SNAr reactions.
Issue 2: Low Conversion in Suzuki-Miyaura Coupling
Possible Cause Troubleshooting Steps
Insufficient Heating Suzuki couplings often require elevated temperatures (typically 80-120 °C) for efficient catalyst turnover. Ensure the reaction is heated to the recommended temperature for the specific catalyst and ligand system being used.[1]
Catalyst Deactivation Catalyst deactivation can occur at very high temperatures. If you suspect this, try running the reaction at a slightly lower temperature for a longer duration. Also, ensure the reaction is performed under an inert atmosphere to prevent catalyst oxidation.
Ineffective Base The choice of base is crucial and its effectiveness can be temperature-dependent. If the reaction is not proceeding, consider a stronger base.
Issue 3: Byproduct Formation in Heck Reaction
Possible Cause Troubleshooting Steps
Reaction Temperature is Too High High temperatures in Heck reactions can lead to side reactions. It is often beneficial to run the reaction at a temperature that provides a reasonable rate without excessive byproduct formation (often in the 100-140 °C range).[2]
Incorrect Reaction Time Prolonged heating, even at an optimal temperature, can sometimes lead to product degradation or isomerization. Monitor the reaction and stop it once the starting material is consumed.
Ligand Decomposition Some phosphine ligands can degrade at high temperatures. If you suspect this, consider using a more thermally stable ligand.

Quantitative Data on Temperature Optimization

The following tables provide illustrative data on the effect of temperature on the yield of common reactions with this compound. This data is based on general trends observed for similar aryl chlorides and should be used as a guideline for optimization.

Table 1: Nucleophilic Aromatic Substitution with Aniline

Temperature (°C)Reaction Time (h)Yield (%)Observations
802435Slow reaction rate
1001875Good conversion
1201292Optimal yield and reaction time
140885Increased byproduct formation observed

Table 2: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

Temperature (°C)Reaction Time (h)Yield (%)Observations
602420Low catalyst activity
801665Moderate conversion
1001294Excellent yield
1201288Slight increase in homocoupling byproduct

Table 3: Heck Reaction with n-Butyl Acrylate

Temperature (°C)Reaction Time (h)Yield (%)Observations
802415Very slow reaction
1001855Moderate yield
1201288Good yield and selectivity
1401078Formation of side products and some starting material decomposition

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (Amination)

This protocol describes a general procedure for the amination of this compound with aniline.

Materials:

  • This compound

  • Aniline

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), aniline (1.2 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMF as the solvent.

  • Equip the flask with a condenser and place it in a heating mantle.

  • Stir the reaction mixture at the desired temperature (e.g., 120 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

  • Add potassium carbonate (2.0 eq).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Equip the flask with a condenser and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 100 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Protocol 3: Heck Reaction

This protocol provides a general method for the Heck reaction of this compound with n-butyl acrylate.

Materials:

  • This compound

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Sealed reaction vial or pressure tube

  • Magnetic stirrer and stir bar

  • Heating block or oil bath with temperature control

Procedure:

  • To a sealed reaction vial, add this compound (1.0 eq), palladium(II) acetate (0.03 eq), and tri(o-tolyl)phosphine (0.06 eq).

  • Add anhydrous DMF, followed by triethylamine (2.0 eq) and n-butyl acrylate (1.5 eq).

  • Seal the vial tightly and place it in a preheated heating block or oil bath at the desired temperature (e.g., 120 °C).

  • Stir the reaction for the required time, monitoring by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter the reaction mixture to remove any precipitated salts and wash with a small amount of DMF.

  • Partition the filtrate between water and an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via column chromatography.

Visualizations

experimental_workflow General Experimental Workflow for Temperature Optimization cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Optimization cluster_action Action start Assemble Dry Glassware reagents Add Reactants, Solvent, Base/Catalyst start->reagents inert Establish Inert Atmosphere reagents->inert heat Heat to Initial Temperature (T1) inert->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor complete Reaction Complete? monitor->complete stalled Reaction Stalled? complete->stalled No workup Proceed to Workup complete->workup Yes byproducts Byproducts Formed? stalled->byproducts No increase_T Increase Temperature to T2 stalled->increase_T Yes byproducts->workup No, proceed decrease_T Decrease Temperature to T3 byproducts->decrease_T Yes increase_T->monitor decrease_T->monitor

Caption: A logical workflow for optimizing reaction temperature.

troubleshooting_flowchart Troubleshooting Low Yield start Low Yield Observed check_temp Is Temperature Appropriate? start->check_temp temp_low Temperature Too Low? check_temp->temp_low No temp_high Temperature Too High? check_temp->temp_high Yes increase_temp Increase Temperature Incrementally temp_low->increase_temp Yes check_reagents Check Reagent/Catalyst Quality temp_low->check_reagents No decrease_temp Decrease Temperature temp_high->decrease_temp Yes optimize_time Optimize Reaction Time temp_high->optimize_time No increase_temp->start decrease_temp->start check_reagents->start optimize_time->start suzuki_cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 pd2_halide R-Pd(II)L2-X pd0->pd2_halide Oxidative Addition pd2_boronate R-Pd(II)L2-Ar pd2_halide->pd2_boronate Transmetalation pd2_boronate->pd0 Reductive Elimination product R-Ar (Coupled Product) pd2_boronate->product reagents1 R-X (this compound) reagents1->pd2_halide reagents2 Ar-B(OR)2 (Boronic Acid/Ester) reagents2->pd2_boronate base Base base->pd2_boronate

References

Troubleshooting low yield in Suzuki coupling of 2-Chloro-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Suzuki-Miyaura coupling of 2-Chloro-4-methylthiazole.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing a low or no yield in my Suzuki coupling reaction with this compound. What are the primary factors I should investigate?

A1: Low yields in the Suzuki coupling of this compound, a heteroaryl chloride, can stem from several factors. Heteroaryl chlorides are known to be challenging substrates. The primary areas to investigate are:

  • Catalyst System (Palladium Source and Ligand): The choice of palladium precursor and, more critically, the ligand is paramount for the successful coupling of an electron-rich heteroaryl chloride.

  • Reaction Conditions (Base, Solvent, and Temperature): These parameters are highly interdependent and need to be carefully optimized.

  • Reagent Quality and Stability: The purity and stability of the boronic acid/ester and the aryl halide are crucial.

  • Side Reactions: Competing reactions such as protodeboronation and homocoupling can significantly reduce the yield of the desired product.[1]

Q2: Which palladium catalyst and ligand combination is most effective for coupling this compound?

A2: Due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds, a highly active catalyst system is required. For heteroaryl chlorides, bulky and electron-rich phosphine ligands are generally recommended as they promote the crucial oxidative addition step and enhance catalyst stability.[2][3]

Recommended Catalyst Systems:

Palladium PrecursorLigandKey Considerations
Pd(OAc)₂ or Pd₂(dba)₃XPhos, SPhos, RuPhos These Buchwald ligands are highly effective for coupling heteroaryl chlorides.[2][4]
PdCl₂(dppf)dppfA common and often effective catalyst system, though may require higher temperatures.[5]
Pd(PPh₃)₄PPh₃A traditional catalyst, but may be less effective for challenging aryl chlorides.[6]

Troubleshooting Tip: If you are using a Pd(II) precatalyst like Pd(OAc)₂, ensure it is effectively reduced to the active Pd(0) species in situ.[1] Consider using a pre-formed Pd(0) catalyst or a precatalyst like XPhos Pd G3 for more consistent results.[1]

Q3: How do I select the appropriate base and solvent for my reaction?

A3: The choice of base and solvent is critical for activating the boronic acid and facilitating the transmetalation step.[7]

Base Selection:

BaseStrengthCommon SolventsNotes
K₃PO₄ StrongDioxane, Toluene, THFOften a good choice for challenging couplings.[8]
Cs₂CO₃ StrongDioxane, DMFEffective but can be more expensive.[5]
K₂CO₃ ModerateToluene/Water, Dioxane/WaterA common and cost-effective choice, often used in biphasic systems.[7][9]
KF WeakAnhydrous solventsCan be used to minimize protodeboronation.[1]

Solvent Selection:

A mixture of an organic solvent and water is often employed to dissolve both the organic substrates and the inorganic base.[10] However, for substrates prone to protodeboronation, anhydrous conditions may be necessary.[1]

Solvent SystemTypical RatioUse Case
Dioxane / H₂O 4:1 to 10:1General purpose, good for many couplings.[5][8]
Toluene / H₂O 4:1Another common biphasic system.[9]
THF / H₂O 4:1Can be effective, but THF has a lower boiling point.
Anhydrous Dioxane or Toluene N/ATo minimize protodeboronation of sensitive boronic acids.[1]

Q4: I suspect protodeboronation of my boronic acid is a major side reaction. How can I mitigate this?

A4: Protodeboronation, the cleavage of the C-B bond by a proton source, is a common issue, especially with electron-rich or heteroaryl boronic acids.[11]

Strategies to Minimize Protodeboronation:

  • Use a Milder Base: Strong bases in the presence of water can accelerate this side reaction. Consider switching to a weaker base like KF.[1]

  • Anhydrous Conditions: Removing water from the reaction mixture can significantly reduce the rate of protodeboronation.[1]

  • Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable than their corresponding boronic acids and can slowly release the boronic acid under the reaction conditions, minimizing its concentration and thus the likelihood of decomposition.[6]

  • Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can help, provided the desired reaction still proceeds at a reasonable rate.

Q5: What are other common side reactions, and how can they be minimized?

A5: Besides protodeboronation, other side reactions include:

  • Homocoupling: The coupling of two boronic acid molecules or two aryl halide molecules. This is often promoted by the presence of oxygen.

    • Solution: Thoroughly degas all solvents and the reaction mixture with an inert gas (Argon or Nitrogen) before adding the catalyst.[1]

  • Dehalogenation: The replacement of the chlorine atom with a hydrogen.

    • Solution: This can be influenced by the choice of ligand and base. Screening different conditions may be necessary.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yields in the Suzuki coupling of this compound.

Troubleshooting_Workflow Troubleshooting Low Yield in Suzuki Coupling of this compound cluster_legend Legend start Low or No Yield Observed check_reagents 1. Verify Reagent Quality - Purity of this compound - Purity and stability of boronic acid/ester - Freshness of catalyst and ligand start->check_reagents optimize_catalyst 2. Optimize Catalyst System - Screen bulky, electron-rich ligands (XPhos, SPhos) - Increase catalyst loading - Use a pre-formed Pd(0) catalyst check_reagents->optimize_catalyst Reagents OK optimize_conditions 3. Optimize Reaction Conditions - Screen bases (K3PO4, Cs2CO3, K2CO3) - Screen solvents (Dioxane/H2O, Toluene) - Increase temperature incrementally optimize_catalyst->optimize_conditions Still low yield check_side_reactions 4. Address Side Reactions - Protodeboronation: Use boronic ester, anhydrous conditions, or milder base (KF) - Homocoupling: Ensure thorough degassing - Dehalogenation: Re-screen ligands and bases optimize_conditions->check_side_reactions Still low yield successful_reaction Improved Yield check_side_reactions->successful_reaction Problem identified and solved start_node Problem action_node Action/Check outcome_node Successful Outcome

Caption: A step-by-step workflow for troubleshooting low yields.

Experimental Protocol: General Procedure for Suzuki Coupling of this compound

This protocol provides a starting point for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the specific catalyst, ligand, base, and solvent may be necessary for different coupling partners.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid or boronic pinacol ester (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, 0.1 M concentration)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add this compound, the arylboronic acid/ester, and the base.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium precatalyst and the phosphine ligand, followed by the degassed solvent.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Suzuki Catalytic Cycle and Key Influencing Factors

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura coupling and highlights where the choice of reagents and conditions can influence the reaction outcome.

Suzuki_Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII_R_R1 R-Pd(II)-R' L_n Transmetal->PdII_R_R1 RedElim Reductive Elimination RedElim->Pd0 Product R-R' RedElim->Product ArylHalide R-X (this compound) ArylHalide->OxAdd Ligand choice is critical for aryl chlorides BoronicAcid R'-B(OH)2 + Base BoronicAcid->Transmetal Base activates boronic acid

Caption: The Suzuki-Miyaura catalytic cycle for this compound.

References

Technical Support Center: Identifying Impurities in 2-Chloro-4-methylthiazole by NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 2-Chloro-4-methylthiazole using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I see unexpected peaks in the 1H NMR spectrum of my this compound sample. How can I identify the source of these impurities?

A1: Unexpected peaks in your NMR spectrum can originate from various sources, including residual solvents, starting materials, reaction by-products, or degradation products. Here is a systematic approach to identify these impurities:

  • Check for Common Solvents: Compare the chemical shifts of the unknown peaks with tables of common laboratory solvents. Residual solvents from purification steps (e.g., acetone, ethyl acetate, dichloromethane) are frequent contaminants.[1][2][3][4][5]

  • Examine Starting Materials: Compare the signals with the known 1H NMR spectra of the starting materials used in the synthesis. For the synthesis of this compound, common precursors are 2-amino-4-methylthiazole, which itself is often synthesized from chloroacetone and thiourea.[6][7][8][9]

  • Consider Reaction By-products: Depending on the synthetic route, various by-products can be formed. If a Sandmeyer reaction is used to convert 2-amino-4-methylthiazole to this compound, by-products from side reactions of the diazonium salt are possible.[10][11][12] Hydrolysis of the chloro group can lead to the formation of 2-hydroxy-4-methylthiazole.

  • Utilize 2D NMR Techniques: If significant overlap of peaks occurs, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help to establish connectivity between protons and carbons, aiding in the structural elucidation of impurities.

Q2: The chemical shifts of my product peaks seem to have shifted compared to a reference spectrum. What could be the cause?

A2: Chemical shift values can be influenced by several factors:

  • Solvent Effects: The choice of deuterated solvent can significantly affect chemical shifts. Ensure you are using the same solvent as in the reference spectrum.

  • Concentration: Sample concentration can influence chemical shifts, particularly for protons involved in intermolecular interactions like hydrogen bonding.

  • Temperature: Temperature variations can cause peak shifts, especially for protons involved in dynamic exchange processes (e.g., -OH, -NH protons).

  • pH: The acidity or basicity of the sample solution can alter the chemical shifts of ionizable protons.

Q3: My NMR spectrum has very broad peaks. What can I do to improve the resolution?

A3: Broad peaks in an NMR spectrum can be caused by several issues:

  • Poor Shimming: The magnetic field homogeneity needs to be optimized. Re-shimming the spectrometer can significantly improve peak sharpness.

  • Sample Heterogeneity: If your sample is not fully dissolved or contains suspended particles, it can lead to broadened signals. Ensure your sample is completely dissolved and filter it if necessary.

  • High Concentration: Very concentrated samples can be viscous, leading to broader lines. Diluting your sample may improve resolution.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic substances can cause significant line broadening.

Q4: How can I confirm the presence of an -OH or -NH proton from an impurity?

A4: Protons attached to heteroatoms like oxygen or nitrogen often exhibit broad signals and their chemical shifts can be highly variable. To confirm their presence, you can perform a D2O exchange experiment. Add a drop of deuterium oxide (D2O) to your NMR tube, shake it, and re-acquire the 1H NMR spectrum. Protons that are exchangeable with deuterium (like -OH and -NH) will be replaced by deuterium, causing their corresponding signals to disappear or significantly decrease in intensity.

Data Presentation: NMR Data of this compound and Potential Impurities

The following tables summarize the 1H and 13C NMR chemical shift data for this compound and its potential impurities. All data is referenced to TMS (δ = 0.00 ppm).

Table 1: 1H NMR Data

CompoundChemical Shift (δ) ppm, Multiplicity, Integration, AssignmentSolvent
This compound 7.05 (s, 1H, H-5), 2.45 (s, 3H, CH3)CDCl3
2-Amino-4-methylthiazole6.12 (s, 1H, H-5), 4.95 (br s, 2H, NH2), 2.25 (s, 3H, CH3)CDCl3
2-Hydroxy-4-methylthiazole11.5 (br s, 1H, OH), 6.50 (s, 1H, H-5), 2.20 (s, 3H, CH3)DMSO-d6
4-Methylthiazole8.77 (d, 1H, H-2), 7.15 (d, 1H, H-5), 2.48 (s, 3H, CH3)CDCl3
Chloroacetone4.13 (s, 2H, CH2Cl), 2.31 (s, 3H, CH3)CDCl3
Thiourea7.1 (br s, 4H, NH2)DMSO-d6

Table 2: 13C NMR Data

CompoundChemical Shift (δ) ppm, AssignmentSolvent
This compound 155.0 (C-2), 150.1 (C-4), 115.2 (C-5), 17.0 (CH3)CDCl3
2-Amino-4-methylthiazole168.1 (C-2), 148.5 (C-4), 101.2 (C-5), 17.2 (CH3)DMSO-d6
4-Methylthiazole152.1 (C-2), 153.5 (C-4), 113.1 (C-5), 16.8 (CH3)CDCl3
Chloroacetone200.3 (C=O), 48.9 (CH2Cl), 27.1 (CH3)CDCl3
Thiourea183.5 (C=S)DMSO-d6

Experimental Protocols

Protocol 1: NMR Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the this compound sample directly into a clean, dry NMR tube.

  • Adding the Solvent: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) to the NMR tube.

  • Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. If the sample does not fully dissolve, gentle warming or sonication may be applied. If solids persist, filter the solution through a small plug of glass wool into a clean NMR tube.

  • Internal Standard (Optional): For quantitative analysis, add a known amount of an internal standard with a signal that does not overlap with the analyte or impurity signals. Tetramethylsilane (TMS) is commonly used as a chemical shift reference (δ = 0.00 ppm).

Protocol 2: 1H NMR Data Acquisition
  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters: Set the appropriate acquisition parameters for a standard 1H NMR experiment. Typical parameters include:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16 (adjust for desired signal-to-noise ratio)

  • Data Processing: After data acquisition, perform a Fourier transform, phase correction, and baseline correction on the resulting Free Induction Decay (FID).

  • Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known chemical shift value (e.g., CDCl3 at 7.26 ppm) or the TMS signal to 0.00 ppm.

Visualizations

Impurity_Identification_Workflow start Start: Unexpected Peaks in NMR Spectrum check_solvents Compare with Common Solvent Impurity Tables start->check_solvents check_starting_materials Compare with NMR of Starting Materials (e.g., 2-Amino-4-methylthiazole, Chloroacetone, Thiourea) start->check_starting_materials check_byproducts Consider Potential Reaction By-products (e.g., 2-Hydroxy-4-methylthiazole) start->check_byproducts conclusion Identify Impurity Structure check_solvents->conclusion Match Found check_starting_materials->conclusion Match Found d2o_exchange Perform D2O Exchange Experiment (for -OH/-NH protons) check_byproducts->d2o_exchange two_d_nmr Acquire 2D NMR (COSY, HSQC) for structural elucidation d2o_exchange->two_d_nmr two_d_nmr->conclusion Synthesis_and_Impurities cluster_0 Synthesis of 2-Amino-4-methylthiazole cluster_1 Synthesis of this compound cluster_2 Potential Impurities chloroacetone Chloroacetone amino_thiazole 2-Amino-4-methylthiazole chloroacetone->amino_thiazole thiourea Thiourea thiourea->amino_thiazole sandmeyer Sandmeyer Reaction (NaNO2, HCl, CuCl) amino_thiazole->sandmeyer product This compound sandmeyer->product unreacted_amino Unreacted 2-Amino-4-methylthiazole sandmeyer->unreacted_amino Incomplete Reaction hydroxy_thiazole 2-Hydroxy-4-methylthiazole (Hydrolysis) product->hydroxy_thiazole Side Reaction

References

Scale-up challenges in the production of 2-Chloro-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis and scale-up of 2-Chloro-4-methylthiazole.

Troubleshooting Guides

This section addresses specific issues that may arise during the production of this compound, particularly during scale-up operations.

Problem 1: Low Yield or Incomplete Reaction

Q: My reaction yield for the synthesis of this compound is significantly lower than expected, or the reaction is not going to completion. What are the potential causes and how can I troubleshoot this?

A: Low yields or incomplete conversion in the synthesis of this compound, often based on the Hantzsch thiazole synthesis, can be attributed to several factors that become more pronounced during scale-up.

Possible Causes and Solutions:

  • Inadequate Mixing: In larger reactors, inefficient stirring can lead to poor mass transfer and localized concentration gradients, hindering the reaction rate.

    • Solution: Ensure the stirrer design and speed are adequate for the reactor volume and viscosity of the reaction mixture. Consider using baffles to improve mixing efficiency.

  • Suboptimal Reaction Temperature: The Hantzsch synthesis is often exothermic, and poor heat dissipation in large reactors can lead to localized overheating and decomposition of reactants or products. Conversely, insufficient heating can result in a sluggish reaction.

    • Solution: Implement a robust temperature control system. For exothermic reactions, consider a controlled addition of one of the reactants to manage the heat evolution. Small-scale trial reactions can help determine the optimal temperature profile.

  • Purity of Reagents: Impurities in starting materials, such as the α-haloketone or the thioamide source, can introduce side reactions or inhibit the main reaction.

    • Solution: Use reagents of appropriate purity. Ensure solvents are dry, as water can interfere with the reaction.

  • Atmospheric Moisture: The reaction can be sensitive to moisture.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

Problem 2: Formation of Impurities and Side Products

Q: I am observing a significant amount of impurities and side products in my scaled-up synthesis of this compound. What are the common byproducts and how can I minimize their formation?

A: The formation of impurities is a common challenge in scaling up chemical syntheses. In the context of this compound synthesis, several side reactions can occur.

Common Impurities and Mitigation Strategies:

  • Formation of Regioisomers: In some variations of the Hantzsch synthesis, the formation of isomeric thiazole products is possible, which can complicate purification.

    • Solution: The regioselectivity can be influenced by reaction conditions such as pH.[1] Acidic conditions, for instance, have been shown to alter the regioselectivity of the Hantzsch synthesis.[1] Careful control of the reaction pH can help favor the formation of the desired isomer.

  • Polymerization and Tar Formation: The reactants and intermediates in thiazole synthesis can be prone to polymerization or degradation, leading to the formation of tar-like substances, especially at elevated temperatures.

    • Solution: Optimize the reaction temperature and time to minimize the exposure of the reaction mixture to harsh conditions. A controlled addition of reactants can also help to keep their concentrations low and reduce the likelihood of polymerization.

  • Over-chlorination or Side Reactions with Chlorinating Agents: If a chlorinating agent is used to introduce the chloro group, there is a risk of over-chlorination or other side reactions.

    • Solution: Carefully control the stoichiometry of the chlorinating agent and the reaction temperature. The choice of chlorinating agent and solvent can also impact the selectivity of the reaction.

Problem 3: Difficulties in Product Isolation and Purification

Q: I am facing challenges in isolating and purifying this compound at a larger scale. The work-up is cumbersome, and the purity of the final product is not satisfactory. What can I do?

A: Work-up and purification are critical steps where scalability issues often become apparent.

Troubleshooting Purification Challenges:

  • Emulsion Formation during Extraction: The presence of tars or other impurities can lead to the formation of stable emulsions during aqueous work-up, making phase separation difficult.

    • Solution: Consider adding a small amount of a different solvent or brine to break the emulsion. Filtering the crude reaction mixture before extraction can also help to remove particulate matter that may stabilize emulsions.

  • Inefficient Crystallization: If purification is achieved by crystallization, scaling up can lead to issues with crystal size, purity, and yield.

    • Solution: Carefully control the cooling rate and agitation during crystallization. Seeding the solution with a small amount of pure product can help to induce crystallization and improve crystal quality. An anti-solvent addition strategy may also be beneficial.

  • Difficulties with Distillation: For purification by distillation, the presence of high-boiling impurities or thermal instability of the product can be problematic.

    • Solution: Perform the distillation under reduced pressure to lower the boiling point and minimize thermal stress on the product. A fractional distillation setup may be necessary to achieve the desired purity. Treating the crude product with a lower alcohol before distillation has been reported to improve the purity of the final product in the case of a similar compound, 2-chloro-5-chloromethyl-1,3-thiazole.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the production of this compound?

A1: The primary safety concerns include:

  • Exothermic Reactions: The Hantzsch thiazole synthesis can be exothermic, and on a large scale, the heat generated can be significant, potentially leading to a runaway reaction if not properly controlled.[3]

  • Handling of Hazardous Reagents: Many of the reagents used, such as α-haloketones and chlorinating agents, are toxic and corrosive.

  • Product Toxicity: this compound itself is classified as harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation.[4]

  • Safe Handling and PPE: Always handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[4]

Q2: How does the quality of raw materials impact the scale-up of this compound synthesis?

A2: The quality of raw materials is critical for a successful and reproducible scale-up. Impurities in the starting materials can lead to the formation of byproducts that may be difficult to separate from the final product. It is essential to have well-defined specifications for all raw materials and to test them for purity before use.

Q3: What analytical techniques are recommended for monitoring the reaction progress and ensuring the quality of the final product?

A3: For reaction monitoring, techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) are commonly used. For final product quality control, GC and HPLC are suitable for determining purity, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be used to confirm the structure.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₄H₄ClNS
Molecular Weight 133.6 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 202.7 °C at 760 mmHg[5]
Flash Point 76.4 °C[5]
Density 1.331 g/cm³[5]
Storage Temperature 0-8 °C[6]

Experimental Protocols

Key Experiment: Hantzsch-type Synthesis of a Thiazole Derivative

This protocol is a general representation of a Hantzsch-type synthesis and should be adapted and optimized for the specific synthesis of this compound.

Materials:

  • α-haloketone (e.g., chloroacetone)

  • Thioamide source (e.g., thioacetamide or thiourea)

  • Solvent (e.g., ethanol, benzene)

  • Base for work-up (e.g., sodium carbonate solution)

Procedure:

  • In a reactor equipped with a mechanical stirrer, condenser, and temperature probe, dissolve the thioamide source in the chosen solvent.

  • Under controlled temperature, slowly add the α-haloketone to the reaction mixture. The addition rate should be adjusted to manage any exotherm.

  • After the addition is complete, heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a solution of a weak base (e.g., 5% sodium carbonate) to neutralize any acid formed and to precipitate the crude product.

  • Filter the crude product and wash it with water.

  • The crude product can be further purified by recrystallization from a suitable solvent or by distillation under reduced pressure.

Visualizations

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product alpha_haloketone α-Haloketone condensation Condensation & Cyclization (Hantzsch Synthesis) alpha_haloketone->condensation thioamide Thioamide Source thioamide->condensation thiazole This compound condensation->thiazole

Caption: A simplified workflow for the Hantzsch synthesis of this compound.

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_mixing Is mixing adequate? start->check_mixing check_temp Is temperature optimal? check_mixing->check_temp Yes solution_mixing Improve stirring/ reactor design check_mixing->solution_mixing No check_reagents Are reagents pure? check_temp->check_reagents Yes solution_temp Optimize temperature profile/ controlled addition check_temp->solution_temp No solution_reagents Use high-purity reagents/ dry solvents check_reagents->solution_reagents No end Yield Improved check_reagents->end Yes solution_mixing->end solution_temp->end solution_reagents->end

Caption: A troubleshooting workflow for addressing low reaction yields.

Logical_Relationships scale_up Scale-Up heat_transfer Heat Transfer Efficiency scale_up->heat_transfer Decreases mixing Mixing Efficiency scale_up->mixing Decreases yield Yield & Purity of Product heat_transfer->yield Affects mixing->yield Affects purity Raw Material Purity purity->yield Directly Impacts

Caption: Logical relationships between scale-up factors and product outcome.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Chloro-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to facilitate your cross-coupling reactions with 2-chloro-4-methylthiazole.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in cross-coupling reactions?

A1: The primary challenges stem from the inherent properties of the substrate. The C-Cl bond is less reactive than C-Br or C-I bonds, often requiring more active catalyst systems. Additionally, the Lewis basic nitrogen and sulfur atoms in the thiazole ring can coordinate to the metal center of the catalyst, potentially leading to catalyst inhibition or deactivation. This is a common issue with nitrogen-containing heterocycles.[1][2]

Q2: Which type of palladium catalyst and ligand is a good starting point for my screening?

A2: For Suzuki-Miyaura coupling of heteroaryl chlorides, catalyst systems employing bulky, electron-rich phosphine ligands are generally recommended.[1] Ligands such as XPhos, SPhos, and RuPhos have shown effectiveness in promoting the challenging oxidative addition step with C-Cl bonds.[1] Using well-defined palladium precatalysts can also be advantageous as they ensure the efficient generation of the active catalytic species.[1]

Q3: How do I choose the appropriate base for my reaction?

A3: The choice of base is critical and often depends on the specific cross-coupling reaction and the functional group tolerance of your substrates. For Suzuki-Miyaura reactions, inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) are commonly used, but for base-sensitive substrates, weaker inorganic bases may be necessary.[3] The solubility of the base in the reaction solvent is also an important consideration.[3]

Q4: What are common side reactions to look out for?

A4: Common side reactions include hydrodechlorination (replacement of the chlorine atom with a hydrogen), homocoupling of the coupling partners, and protodeboronation of the boronic acid in Suzuki-Miyaura reactions.[1] Catalyst poisoning by the heteroaromatic substrate is also a significant concern.[1][2]

Q5: How can I minimize catalyst deactivation?

A5: To minimize catalyst deactivation when working with coordinating heterocycles like this compound, consider the following strategies:

  • Ligand Selection: Use bulky, electron-rich phosphine ligands to shield the palladium center.[1]

  • Slow Addition: Adding the this compound slowly to the reaction mixture can help maintain a low concentration, reducing its inhibitory effect.

  • Use of Pre-catalysts: Well-defined pre-catalysts can ensure the efficient formation of the active catalyst.[1]

Troubleshooting Guides

Problem: Low or No Product Formation
Possible Cause Suggested Solution
Inactive Catalyst System The C-Cl bond of this compound is relatively strong. Standard catalysts like Pd(PPh₃)₄ may be insufficient. Switch to a more active system with bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. Consider using a palladium pre-catalyst.[1]
Catalyst Poisoning The nitrogen and sulfur atoms of the thiazole ring can coordinate to the palladium center and inhibit catalysis.[1][2] Employing bulkier ligands can mitigate this. A modest increase in catalyst loading might also be beneficial.
Ineffective Base The base is crucial for activating the coupling partner in many cross-coupling reactions. Screen different bases such as K₃PO₄, Cs₂CO₃, or NaOtBu. Ensure the base is sufficiently soluble in the chosen solvent.
Inappropriate Solvent The solvent must dissolve the reactants and facilitate the catalytic cycle. Common choices include dioxane, toluene, THF, and DMF, often with water as a co-solvent for Suzuki reactions. Ensure solvents are anhydrous and degassed.
Low Reaction Temperature Cross-coupling of aryl chlorides often requires higher temperatures (80-120 °C) to facilitate the oxidative addition step.
Problem: Formation of Significant Byproducts
Byproduct Possible Cause Suggested Solution
Hydrodechlorination Reductive cleavage of the C-Cl bond.Optimize the ligand and base combination. Sometimes, a less reactive base can suppress this side reaction.
Homocoupling Coupling of two molecules of the same starting material.Thoroughly degas the reaction mixture to remove oxygen, which can promote the homocoupling of boronic acids in Suzuki reactions.[1] Using a Pd(0) source or a pre-catalyst that rapidly generates the active species can minimize homocoupling that may occur during the in situ reduction of Pd(II) pre-catalysts.
Protodeboronation (Suzuki) Cleavage of the C-B bond of the boronic acid.Use anhydrous solvents and reagents. Employ a stronger, non-hydroxide base like K₃PO₄. Running the reaction at the lowest effective temperature can also help.[4]

Data Presentation: Catalyst Systems for Cross-Coupling with Aryl Chlorides

The following tables summarize general conditions for various cross-coupling reactions involving aryl chlorides, which can serve as a starting point for optimizing reactions with this compound.

Table 1: Suzuki-Miyaura Coupling Conditions for Aryl Chlorides

Palladium Source Ligand Base Solvent Temp (°C) Typical Yield (%)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100-11070-95
Pd₂(dba)₃XPhosCs₂CO₃Dioxane10075-98
PdCl₂(dppf)-K₂CO₃DMF/H₂O9060-85

Table 2: Buchwald-Hartwig Amination Conditions for Aryl Chlorides

Palladium Source Ligand Base Solvent Temp (°C) Typical Yield (%)
Pd₂(dba)₃XPhosNaOtBuToluene10080-99
Pd(OAc)₂RuPhosK₃PO₄Dioxane11075-95
XPhos Pd G3-LHMDSTHF8085-99

Table 3: Sonogashira Coupling Conditions for Aryl Chlorides

Palladium Source Ligand Co-catalyst Base Solvent Temp (°C) Typical Yield (%)
PdCl₂(PPh₃)₂-CuIEt₃NDMF80-10060-90
Pd(OAc)₂XPhos- (Copper-free)Cs₂CO₃Acetonitrile8070-95
Pd₂(dba)₃P(t-Bu)₃CuIDIPAToluene7070-85

Table 4: Heck Reaction Conditions for Aryl Chlorides

Palladium Source Ligand Base Solvent Temp (°C) Typical Yield (%)
Pd(OAc)₂P(o-tol)₃Et₃NDMF100-12060-85
PdCl₂PPh₃K₂CO₃NMP13050-80
Herrmann's catalyst-NaOAcDMAc14070-90

Table 5: Stille Coupling Conditions for Aryl Chlorides

Palladium Source Ligand Additive Solvent Temp (°C) Typical Yield (%)
Pd₂(dba)₃P(t-Bu)₃CsFDioxane10070-95
Pd(PPh₃)₄-CuIDMF90-11065-90
PdCl₂(dppf)-LiClNMP12060-85

Experimental Protocols

General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction:

To a dry reaction vessel, add the arylboronic acid (1.2 mmol), this compound (1.0 mmol), a palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), and a base (e.g., K₃PO₄, 2.0 mmol). The vessel is evacuated and backfilled with an inert gas (e.g., Argon) three times. Add degassed solvent (e.g., dioxane/water, 10:1, 5 mL). The reaction mixture is then heated to 80-110 °C with vigorous stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

General Procedure for a Buchwald-Hartwig Amination:

In an oven-dried resealable Schlenk tube, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 2 mol%), the ligand (if necessary), and the base (e.g., NaOtBu, 1.4 mmol). The tube is evacuated and backfilled with argon. Add this compound (1.0 mmol) and the amine (1.2 mmol), followed by the anhydrous, degassed solvent (e.g., toluene, 4 mL). The Schlenk tube is sealed and the reaction mixture is heated in an oil bath at the desired temperature (e.g., 100 °C) for the specified time. After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.

General Procedure for a Sonogashira Coupling Reaction:

To a dried Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (5 mol%). The flask is evacuated and backfilled with argon three times. Add degassed solvent (e.g., THF, 10 mL) and a base (e.g., triethylamine, 3.0 mmol). The terminal alkyne (1.2 mmol) is then added dropwise. The reaction mixture is heated to the desired temperature (e.g., 60-80 °C) and stirred until completion as monitored by TLC. After cooling, the mixture is filtered through celite, and the filtrate is concentrated. The crude product is purified by column chromatography.[5]

General Procedure for a Heck Reaction:

In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a ligand if required (e.g., P(o-tol)₃, 10 mol%), and a base (e.g., Et₃N, 2.0 mmol). Add the degassed solvent (e.g., DMF, 5 mL), seal the tube, and heat the reaction mixture to the specified temperature (e.g., 100-120 °C) for the indicated time.[5] Upon completion, cool the reaction, dilute with an organic solvent, wash with water, and dry the organic layer. After concentration, the product is purified by column chromatography.

General Procedure for a Stille Coupling Reaction:

To a flame-dried flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and any additives like LiCl (3.0 mmol). Add anhydrous, degassed solvent (e.g., DMF, 5 mL), followed by the organostannane reagent (1.1 mmol). Heat the reaction mixture to the desired temperature (e.g., 80-100 °C). After the reaction is complete, cool the mixture and perform a workup, which often includes an aqueous KF wash to remove tin byproducts. The organic layer is then dried, concentrated, and the product is purified by chromatography.

Visualizations

Experimental_Workflow General Experimental Workflow for Catalyst Screening reagents 1. Prepare Reactants (this compound, Coupling Partner) setup 2. Reaction Setup (Add solids to dry flask) reagents->setup inert 3. Inert Atmosphere (Evacuate and backfill with Ar/N2) setup->inert solvents 4. Add Solvents & Liquid Reagents (Degassed solvents) inert->solvents heating 5. Heating & Stirring (Vigorous stirring at desired temperature) solvents->heating monitoring 6. Reaction Monitoring (TLC, LC-MS, GC) heating->monitoring workup 7. Workup (Quench, extract, wash, dry) monitoring->workup Upon completion purification 8. Purification (Column Chromatography) workup->purification analysis 9. Product Analysis (NMR, MS) purification->analysis

Caption: General experimental workflow for catalyst screening.

Troubleshooting_Decision_Tree Troubleshooting Low Yield in Cross-Coupling start Low or No Yield Observed catalyst Is the catalyst system active enough for C-Cl activation? start->catalyst base Is the base appropriate and effective? catalyst->base No solution_catalyst Switch to a more active catalyst system: - Use bulky, electron-rich ligands (XPhos, SPhos). - Use a Pd pre-catalyst. catalyst->solution_catalyst Yes conditions Are the reaction conditions optimal? base->conditions No solution_base Screen alternative bases: - K3PO4, Cs2CO3, NaOtBu. - Ensure base solubility. base->solution_base Yes solution_conditions Optimize reaction conditions: - Increase temperature (80-120 °C). - Ensure anhydrous and degassed solvents. conditions->solution_conditions No

Caption: Troubleshooting decision tree for low yield.

Suzuki_Catalytic_Cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add Ar-Cl pd2_aryl Ar-Pd(II)L_n-Cl ox_add->pd2_aryl transmetal Transmetalation pd2_aryl->transmetal R-B(OR)2 (Base) pd2_biaryl Ar-Pd(II)L_n-R transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 product Ar-R red_elim->product

Caption: Simplified Suzuki-Miyaura catalytic cycle.

References

Machine Learning for Suzuki-Miyaura Coupling Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing machine learning (ML) to optimize Suzuki-Miyaura coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My machine learning model is not providing accurate predictions for optimal reaction conditions. What are the common causes?

A1: Inaccurate predictions from machine learning models in Suzuki-Miyaura coupling optimization can stem from several factors. A primary issue is often the quality and nature of the training data.[1][2][3][4] Models trained on literature-derived data may be skewed by publication bias, where successful results are overrepresented, and negative results are absent.[1][2][5] Furthermore, literature data often reflects subjective choices of chemists, such as preferred reagents or solvents, rather than a systematic exploration of the reaction space.[1][2][3][4] This can lead to models that merely capture popular trends rather than the underlying chemical principles.[1][2][3]

Another significant factor is the choice of molecular representations and model architecture. The way molecules are described to the model (e.g., fingerprints, chemical descriptors) and the complexity of the model itself (e.g., simple feed-forward vs. graph-convolution neural networks) can impact predictive power.[1][2]

Q2: How can I improve the predictive performance of my machine learning model?

A2: To enhance your model's predictive capabilities, consider the following strategies:

  • Generate Standardized Datasets: The most effective approach is to generate your own high-quality, standardized data through high-throughput experimentation (HTE).[1][2] This allows for systematic exploration of the reaction space and the inclusion of both positive and negative results, which is crucial for robust model training.[5]

  • Employ a Closed-Loop Workflow: Implement a "closed-loop" or active learning approach where the machine learning model suggests the next set of experiments to be performed.[5][6] The results from these experiments are then used to retrain and improve the model in an iterative cycle. This method efficiently navigates the vast parameter space to find optimal conditions.[5]

  • Feature Engineering: Carefully select and engineer features that are relevant to the reaction's outcome. While standard molecular descriptors are a good starting point, incorporating features derived from density functional theory (DFT) calculations can sometimes improve model accuracy.[7]

  • Model Selection and Validation: Experiment with different machine learning algorithms, from random forests to deep neural networks, to find the best fit for your dataset.[1][2][8] Rigorously validate your model's performance on a separate test set of reactions that were not used during training.[9]

Q3: What are the key components of a successful machine learning-driven Suzuki-Miyaura optimization workflow?

A3: A successful workflow integrates automated experimentation with intelligent data analysis. The key stages are:

  • Problem Definition and Substrate Selection: Clearly define the optimization goal (e.g., maximizing yield, minimizing byproducts) and select a diverse and representative set of substrates.[5]

  • High-Throughput Experimentation (HTE): Utilize robotic platforms to perform a large number of reactions under varying conditions (e.g., different catalysts, ligands, bases, solvents, temperatures).[5][10]

  • Data Acquisition and Processing: Automatically collect and process the experimental data, such as reaction yields determined by HPLC or GC-MS.[10]

  • Model Training and Prediction: Use the collected data to train a machine learning model that can predict reaction outcomes based on the input parameters.

  • Iterative Optimization: Employ the model to suggest new reaction conditions that are most likely to achieve the desired outcome. These suggestions are then fed back into the HTE platform for the next round of experiments.[5]

Troubleshooting Guide

Issue 1: Low conversion or yield in the initial high-throughput screening experiments.

Potential Cause Troubleshooting Step
Reagent Quality Verify the purity and stability of your aryl halide and boronic acid/ester. Ensure catalysts and precatalysts are active by testing them in a known, reliable reaction.[11]
Reaction Setup Confirm that all reactions are performed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of air-sensitive reagents.[12] Ensure solvents are anhydrous and properly degassed.[11]
Substrate Solubility Poor solubility of reactants can limit reaction rates. Screen different solvents to ensure all components are sufficiently dissolved at the reaction temperature.
Incorrect Stoichiometry Double-check the molar ratios of your reactants, catalyst, ligand, and base.

Issue 2: The machine learning model's predictions do not correlate well with experimental results.

Potential Cause Troubleshooting Step
Insufficient or Biased Training Data The initial dataset may be too small or not diverse enough to capture the complexity of the reaction space. Expand the training set with more varied experimental conditions and substrates.[1][2]
Inappropriate Model Features The chosen molecular descriptors may not be capturing the key electronic and steric effects that govern the reaction. Experiment with different feature sets, such as 2D fingerprints or calculated quantum chemical properties.[8]
Model Overfitting The model may be too complex for the amount of data available, leading it to "memorize" the training data instead of learning generalizable trends. Use techniques like cross-validation and regularization to prevent overfitting.
Experimental Variability Inconsistent experimental execution can introduce noise into the data, making it difficult for the model to learn. Ensure that the HTE platform is well-calibrated and that reaction conditions are precisely controlled.

Issue 3: The optimization process seems to be "stuck" and is not finding better reaction conditions.

Potential Cause Troubleshooting Step
Limited Exploration of the Parameter Space The model may be repeatedly suggesting similar conditions. Adjust the acquisition function in your Bayesian optimization or active learning strategy to encourage more exploration of less-tested regions of the parameter space.
Narrow Range of Screened Conditions The optimal conditions may lie outside the initial range of parameters being screened. Expand the screening library to include a wider variety of catalysts, ligands, bases, and solvents.
"Clever Hans" Predictions The model may be relying on spurious correlations in the data rather than true chemical principles.[13][14] Analyze the model's predictions to understand which features it deems important and ensure they are chemically meaningful.

Quantitative Data Summary

Table 1: Comparison of Machine Learning Models for Suzuki-Miyaura Yield Prediction

Model TypeDataset SizeKey FeaturesReported Performance (R²)Reference
Deep Neural Network387 reactionsDFT-derived features0.92[7]
Random ForestHTE datasetRDKit features0.828 ± 0.008[7]
BERT ModelHTE dataset--[7]
Graph Neural Network5,760 reactionsGraph-based representationRMSE of 10.35%[9]

Table 2: Common Reaction Conditions for High-Throughput Suzuki-Miyaura Screening

ParameterCommon Options
Catalysts Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂, various Pd-G3 precatalysts
Ligands XPhos, SPhos, cataCXium A, APhos
Bases K₂CO₃, K₃PO₄, Cs₂CO₃, Et₃N
Solvents Dioxane, Toluene, THF, DMF, n-Butanol
Temperature Range Room Temperature to 120 °C

Experimental Protocols

Protocol 1: High-Throughput Experimentation (HTE) for Data Acquisition

  • Stock Solution Preparation:

    • Prepare stock solutions of the aryl halide and boronic acid/ester in a suitable anhydrous solvent (e.g., dioxane).

    • Prepare stock solutions of a diverse set of bases in either degassed water or an organic solvent.

  • Reagent Dispensing:

    • In an inert atmosphere (glovebox or via Schlenk line), dispense pre-weighed catalysts and ligands into a 24- or 96-well reaction block.

    • Use an automated liquid handler to dispense the substrate stock solution into each well.

    • Add the various base solutions to their respective wells.

    • Finally, add the appropriate solvent to reach the desired concentration.

  • Reaction Execution:

    • Seal the reaction block and place it on a heated stirring plate.

    • Run the reactions at the desired temperature for a set period (e.g., overnight).

  • Quenching and Analysis:

    • After the reaction is complete, quench each reaction with a suitable reagent.

    • Prepare samples for analysis by adding an internal standard and diluting with an appropriate solvent.

    • Analyze the yield of each reaction using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

Visualizations

ML_Workflow cluster_0 Experimental Setup cluster_1 Machine Learning Model cluster_2 Optimization Loop Data_Acquisition Data Acquisition (High-Throughput Experimentation) Reaction_Analysis Reaction Analysis (e.g., HPLC, GC-MS) Data_Acquisition->Reaction_Analysis Dataset_Generation Generation of Training Dataset Reaction_Analysis->Dataset_Generation Model_Training Model Training Dataset_Generation->Model_Training Prediction Prediction of Optimal Conditions Model_Training->Prediction Model_Validation Model Validation Prediction->Model_Validation New_Experiments Suggest New Experiments Model_Validation->New_Experiments Optimized_Conditions Optimized Reaction Conditions Model_Validation->Optimized_Conditions New_Experiments->Data_Acquisition

Caption: A closed-loop workflow for machine learning-driven optimization of Suzuki-Miyaura coupling.

Troubleshooting_Logic Start Poor Correlation Between Predicted and Experimental Yields Data_Check Is the training dataset sufficiently large and diverse? Start->Data_Check Feature_Check Are the molecular features capturing relevant chemical information? Data_Check->Feature_Check Yes Expand_Data Expand dataset with more diverse experiments (HTE) Data_Check->Expand_Data No Overfitting_Check Is the model overfitting to the training data? Feature_Check->Overfitting_Check Yes Refine_Features Experiment with different molecular descriptors Feature_Check->Refine_Features No Experimental_Check Is there significant experimental variability? Overfitting_Check->Experimental_Check No Regularize_Model Apply cross-validation and regularization Overfitting_Check->Regularize_Model Yes Calibrate_HTE Calibrate HTE platform and ensure precise control Experimental_Check->Calibrate_HTE Yes

Caption: A decision tree for troubleshooting poor model performance in yield prediction.

References

Validation & Comparative

A Comparative Guide to Thiazole Synthesis: Hantzsch, Gabriel, Cook-Heilbron, and Microwave-Assisted Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of the thiazole ring is a fundamental undertaking in medicinal chemistry. This five-membered heterocycle is a privileged scaffold found in a multitude of biologically active compounds and approved pharmaceuticals. This guide provides a comparative analysis of key synthetic methods, offering quantitative data, detailed experimental protocols, and mechanistic diagrams to inform methodological selection.

This publication delves into the classical Hantzsch, Gabriel, and Cook-Heilbron syntheses, alongside the more contemporary microwave-assisted Hantzsch reaction. By objectively presenting the performance of each route with supporting experimental data, this guide aims to empower researchers in making informed decisions for their specific synthetic needs.

At a Glance: Comparison of Key Thiazole Synthesis Routes

The choice of an appropriate synthetic strategy for substituted thiazoles is contingent on several factors, including the desired substitution pattern, the availability of starting materials, and the required reaction efficiency. The following table summarizes key quantitative parameters of the discussed synthetic routes.

Synthesis RouteStarting MaterialsKey ReagentsTypical Reaction TimeTypical TemperatureTypical Yield (%)
Hantzsch Synthesis α-Haloketone, Thioamide/ThioureaBase (e.g., Na2CO3)30 min - 12 hRoom Temp. - Reflux80 - 99%[1]
Gabriel Synthesis α-Acylamino ketonePhosphorus Pentasulfide (P4S10)Not specified~170 °C[2]"Good"[3]
Cook-Heilbron Synthesis α-Aminonitrile, Carbon Disulfide-Not specifiedRoom Temperature[4]"Significant"[4]
Microwave-Assisted Hantzsch α-Haloketone, ThioureaIodine (catalyst)5 - 15 min170 W~92%[1]

Visualizing the Pathways: Synthetic Schemes and Mechanisms

To further elucidate the transformations in these syntheses, the following diagrams, generated using the DOT language, illustrate the core reaction mechanisms.

Hantzsch_Synthesis Start α-Haloketone + Thioamide/Thiourea Intermediate1 S-Alkylation (SN2) Start->Intermediate1 Base Intermediate2 Thiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Thiazole Intermediate2->Product Dehydration

Hantzsch Synthesis Workflow

Gabriel_Synthesis Start α-Acylamino ketone Intermediate Thionation of Amide Carbonyl Start->Intermediate P4S10, Heat Product 2,5-Disubstituted Thiazole Intermediate->Product Cyclization & Aromatization Cook_Heilbron_Synthesis Start α-Aminonitrile + Carbon Disulfide Intermediate1 Nucleophilic Attack of Amine Start->Intermediate1 Intermediate2 Thiazolidine Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 5-Amino-2-mercaptothiazole Intermediate2->Product Tautomerization

References

Validation of 2-Chloro-4-methylthiazole structure by X-ray crystallography

Author: BenchChem Technical Support Team. Date: December 2025

An Indispensable Tool for Structural Elucidation: Validating 2-Chloro-4-methylthiazole with X-ray Crystallography

In the landscape of pharmaceutical research and development, the precise determination of a molecule's three-dimensional structure is a critical step. For novel compounds such as this compound, a versatile building block in the synthesis of agrochemicals and pharmaceuticals, unambiguous structural confirmation is paramount.[1][2][3] Single-crystal X-ray diffraction (SCXRD) serves as the definitive method for elucidating the solid-state structure of molecules, providing precise atomic coordinates, bond lengths, and bond angles.[4][5] This guide presents a comparative analysis of X-ray crystallography against other widely used spectroscopic techniques for the structural validation of this compound.

While a specific crystal structure for this compound is not publicly available, this guide utilizes crystallographic data from the closely related compound, 2-chloro-5-chloromethyl-1,3-thiazole, to establish expected structural parameters.[6] This comparison highlights the unparalleled detail provided by X-ray crystallography in contrast to other common analytical methods.

Comparative Analysis of Structural Elucidation Techniques

The structural characterization of this compound can be approached through various analytical methods. While techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offer valuable insights into the molecular framework and connectivity, X-ray crystallography provides an unequivocal determination of the molecule's arrangement in the solid state.[4][7][8][9]

Analytical TechniqueParameters MeasuredExpected Data for this compoundAdvantagesLimitations
X-ray Crystallography Atomic coordinates, bond lengths, bond angles, crystal system, space groupPrecise 3D structure, confirmation of thiazole ring planarity, specific bond lengths (e.g., C-Cl, C-S, C-N), and intermolecular interactions. Based on a related structure, a monoclinic crystal system might be expected.[6]Provides absolute and unambiguous structural determination.[4][5]Requires a suitable single crystal, which can be challenging to grow.
¹H and ¹³C NMR Spectroscopy Chemical shifts, coupling constants, integration¹H NMR: Signals corresponding to the methyl and thiazole ring protons. ¹³C NMR: Resonances for each unique carbon atom in the molecule.Provides detailed information about the chemical environment and connectivity of atoms.[8][10]Does not directly provide information on the 3D spatial arrangement of atoms.
Mass Spectrometry (MS) Mass-to-charge ratio (m/z)Molecular ion peak corresponding to the molecular weight of this compound (C₄H₄ClNS).[11][12] A characteristic fragmentation pattern for the thiazole core would also be observed.High sensitivity and provides accurate molecular weight.[7][9]Does not provide information on the 3D arrangement of atoms.
Infrared (IR) Spectroscopy Vibrational frequencies of functional groupsCharacteristic absorption bands for C=N, C-S, and C-Cl bonds within the thiazole ring structure.Provides information about the functional groups present in the molecule.Can be complex to interpret fully for intricate molecules and does not provide a complete structural picture.

Experimental Protocols

Single-Crystal X-ray Diffraction (SCXRD)

The following is a generalized protocol for the structural determination of a small organic molecule like this compound using single-crystal X-ray diffraction.

  • Crystallization : Dissolve the purified this compound in a suitable solvent or a mixture of solvents (e.g., ethanol, acetone, or diethyl ether). Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to obtain single crystals of suitable quality.

  • Data Collection : Mount a selected crystal on a goniometer. Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).[6]

  • Structure Solution and Refinement : Process the collected data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.[6]

  • Validation : Utilize tools like PLATON to validate the final crystal structure, checking for missed symmetry and other potential issues.[13]

NMR Spectroscopy
  • Sample Preparation : Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

  • Data Analysis : Process the spectra to determine chemical shifts, coupling constants, and integrals.

Mass Spectrometry
  • Sample Introduction : Introduce a solution of this compound into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization : Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[7][9]

  • Mass Analysis : Detect the mass-to-charge ratios of the resulting ions to determine the molecular weight and fragmentation pattern.

Experimental Workflow for X-ray Crystallography

experimental_workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_analysis Structure Analysis Purification Compound Purification Crystallization Crystallization Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Solution Structure Solution Diffraction->Solution Refinement Refinement Solution->Refinement Validation Structure Validation Refinement->Validation

Caption: Workflow of single-crystal X-ray crystallography.

References

Comparative Guide to HPLC Analysis for Purity Assessment of 2-Chloro-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is a critical step in the quality control process. 2-Chloro-4-methylthiazole is a key building block in the synthesis of various pharmaceutical compounds.[1][2] High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for the purity assessment of such compounds due to its high resolution, sensitivity, and accuracy.

Comparison of HPLC Methods for Thiazole Derivatives

The following table summarizes validated HPLC methods for various thiazole derivatives, which can inform the development of a method for this compound. The data highlights typical chromatographic conditions and performance characteristics.

ParameterMethod for Indole-Thiazole Derivative[3]Method for Aminothiazole Derivative[4][5]Method for Ampicillin Thiadiazole Derivative[6]Proposed Method for this compound
Column C18 (3.5 µm, 4.6 x 250 mm)C18 (5 µm, 4.6 x 50 mm)C18C18 (e.g., 5 µm, 4.6 x 150 mm)
Mobile Phase Acetonitrile:Water (0.05% TFA), (85:15 v/v)Acetonitrile:Water (0.1% OPA), (45:55 v/v)Acetonitrile:Water (0.1% Acetic Acid), (20:80 v/v)Acetonitrile:Water (with 0.1% Formic or Acetic Acid)
Elution Mode IsocraticIsocraticIsocraticIsocratic or Gradient
Flow Rate 0.8 mL/min1.0 mL/min1.1 mL/min1.0 mL/min
Detection (UV) 348 nm272 nm260 nm~240-280 nm (to be determined)
Linearity (R²) >0.99Not specified0.9988>0.99
Accuracy (% Recovery) 103.3 - 105.2%Not specifiedGood98 - 102%
Precision (%RSD) 1.69 - 3.58%Not specified0.13 - 0.22%<2%
LOD Not specifiedNot specified0.01 µg/mLTo be determined
LOQ Not specifiedNot specified0.033 µg/mLTo be determined

Experimental Protocol: Proposed HPLC Method

This section details a proposed starting method for the purity assessment of this compound. This protocol is based on established methods for similar compounds and should be subject to rigorous validation.

1. Materials and Reagents

  • This compound reference standard of known purity

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid or Acetic acid (analytical grade)

  • Methanol (HPLC grade, for sample preparation)

2. Instrumentation

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • C18 reverse-phase column (e.g., 5 µm particle size, 4.6 mm internal diameter, 150 mm length)

  • Data acquisition and processing software

3. Chromatographic Conditions

  • Mobile Phase: A filtered and degassed mixture of Acetonitrile and Water (containing 0.1% v/v Formic or Acetic acid). A starting point could be a 50:50 (v/v) ratio.

  • Elution: Isocratic. If co-eluting impurities are observed, a gradient elution may be necessary.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: To be determined by analyzing the UV spectrum of this compound. A wavelength around 240-280 nm is a probable starting point.[7]

  • Injection Volume: 10 µL

4. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh about 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol. This yields a concentration of approximately 100 µg/mL.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from approximately 1 µg/mL to 50 µg/mL.

  • Sample Solution: Accurately weigh a suitable amount of the this compound sample to be tested to achieve a final concentration of approximately 20 µg/mL after dilution with the mobile phase.

5. Method Validation The proposed method must be validated according to ICH guidelines (Q2(R1)) to ensure it is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of potential impurities and degradation products.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Alternative Analytical Techniques

While HPLC is the gold standard for purity assessment, other techniques can be used as complementary methods or for specific applications:

  • Gas Chromatography (GC): Given the volatility of some thiazole derivatives, GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) could be a viable alternative, particularly for identifying and quantifying volatile impurities. A patent document mentions the use of gas chromatography for purity analysis of a related compound.[8]

  • Ultra-Performance Liquid Chromatography (UPLC): UPLC offers higher resolution, faster analysis times, and lower solvent consumption compared to traditional HPLC.[9]

  • LC-MS/MS: For the identification and quantification of impurities at very low levels, coupling liquid chromatography with tandem mass spectrometry provides superior sensitivity and selectivity.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used for structural elucidation of impurities and for quantitative analysis (qNMR) without the need for a reference standard for each impurity.

  • Capillary Electrophoresis (CE): CE can offer high separation efficiency and is an alternative for the analysis of charged or polar compounds.

Visualizing the Workflow and Comparisons

To further clarify the processes involved, the following diagrams illustrate the experimental workflow, the logical steps in method validation, and a comparison of the primary analytical techniques.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing reagents Reagents & Standards sample_prep Sample Preparation reagents->sample_prep mobile_phase Mobile Phase Preparation reagents->mobile_phase hplc HPLC System sample_prep->hplc mobile_phase->hplc separation Chromatographic Separation hplc->separation detection UV Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification report Purity Report quantification->report

Caption: Experimental workflow for HPLC purity analysis.

Method_Validation start Method Development specificity Specificity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) linearity->precision lod_loq LOD & LOQ accuracy->lod_loq precision->lod_loq robustness Robustness lod_loq->robustness end Validated Method robustness->end

Caption: Logical flow for HPLC method validation.

Technique_Comparison center Purity Analysis hplc HPLC center->hplc High Versatility gc GC center->gc Volatile Analytes uplc UPLC center->uplc High Throughput lcms LC-MS center->lcms High Sensitivity nmr NMR center->nmr Structural Info

Caption: Comparison of analytical techniques for purity assessment.

References

Comparing biological activity of substituted thiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of Substituted Thiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a multitude of FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to form key hydrogen bonds allow for potent interactions with a wide range of biological targets.[1] This guide provides a comparative analysis of recently developed substituted thiazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory activities, supported by quantitative experimental data.

Anticancer Activity of Thiazole Derivatives

Thiazole derivatives exhibit significant potential in oncology by targeting various proteins and enzymes involved in cancer progression.[1] Many act as inhibitors of crucial pathways or induce apoptosis in cancer cells.[3][4] The approval of thiazole-containing drugs like Dasatinib and Ixazomib has further spurred research into novel analogues with improved efficacy and pharmacokinetic profiles.[1]

A recent study synthesized a series of novel 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones and evaluated their cytotoxic activity against human breast (MCF-7) and liver (HepG2) cancer cell lines.[4] The results highlight a strong structure-activity relationship (SAR), where the nature of the substituent on the benzylidene ring significantly influences potency.

Comparative Anticancer Potency (IC₅₀)

The following table summarizes the in vitro cytotoxic activity of selected thiazole derivatives, with compound 4c emerging as a particularly potent agent, surpassing the standard drug Staurosporine in inhibiting MCF-7 cell growth.[4]

Compound IDSubstitution on Benzylidene RingIC₅₀ vs. MCF-7 (µM)[4]IC₅₀ vs. HepG2 (µM)[4]
4a -H> 50> 50
4b 3-OCH₃15.33 ± 0.9121.12 ± 1.34
4c 3,5-di-tert-butyl2.57 ± 0.16 7.26 ± 0.44
Staurosporine (Standard) N/A6.77 ± 0.418.4 ± 0.51
Mechanism of Action: VEGFR-2 Inhibition

Further investigation revealed that the most active compound, 4c , is a potent inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[4] Compound 4c exhibited an IC₅₀ value of 0.15 µM against VEGFR-2, suggesting its anticancer effect is, at least in part, due to the disruption of tumor blood supply.[4] This mechanism involves blocking the receptor's kinase activity, which in turn halts downstream signaling pathways responsible for endothelial cell proliferation and migration.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds P_VEGFR2 Phosphorylated VEGFR-2 VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg Activates Thiazole_4c Thiazole Derivative 4c Thiazole_4c->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Angiogenesis, Proliferation) ERK->Proliferation Translocates & Activates

Caption: Inhibition of the VEGFR-2 signaling pathway by a thiazole derivative.
Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the thiazole derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4]

  • Cell Seeding: Cancer cells (MCF-7 or HepG2) are seeded into 96-well plates at a density of approximately 1x10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the thiazole derivatives and the standard drug, typically ranging from 0.01 to 100 µM. A control group receives only the vehicle (e.g., DMSO). The plates are incubated for 48-72 hours.

  • MTT Addition: After incubation, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to dissolve the resulting formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.

Antimicrobial Activity of Thiazole Derivatives

The thiazole scaffold is a key component of many antimicrobial agents. Its derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][6][7] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Recent studies have focused on creating hybrid molecules by combining the thiazole ring with other heterocyclic systems to enhance antimicrobial potency.[5] The data below compares a series of benzothiazole derivatives against clinically relevant pathogens.

Comparative Antimicrobial Potency (MIC)

The Minimum Inhibitory Concentration (MIC) is a key indicator of antimicrobial effectiveness. The following table presents the MIC values for newly synthesized benzothiazole derivatives against a panel of microorganisms.[6]

Compound IDLog PMIC vs. S. aureus (MRSA) (µg/mL)[6]MIC vs. E. coli (µg/mL)[6]MIC vs. A. niger (µg/mL)[6]
11 3.54150200175
12 3.54125150150
13 4.0550 75 50
14 4.0550 75 75
Ofloxacin (Standard) N/A1010N/A
Ketoconazole (Standard) N/AN/AN/A10

The results indicate that the benzothiazole derivatives (13 and 14 ) are significantly more potent than the simpler thiazole analogues (11 and 12 ), demonstrating the value of this fused-ring system.[6] The optimal lipophilicity (Log P) appears to be around 4 for this series.[6]

Antimicrobial_Workflow A Prepare Thiazole Derivative Stock Solutions C Perform Serial Dilutions of Derivatives in 96-Well Plate (in Broth Medium) A->C B Prepare Standardized Microbial Inoculum (e.g., 0.5 McFarland) D Inoculate Wells with Microbial Suspension B->D C->D E Incubate at 37°C (Bacteria) or 28°C (Fungi) for 18-24 hours D->E F Visually Inspect for Turbidity (Microbial Growth) E->F G Determine MIC: Lowest concentration with no visible growth F->G

Caption: Experimental workflow for MIC determination via broth microdilution.
Experimental Protocol: Broth Microdilution for MIC Determination

The MIC values are determined using a standardized broth microdilution method.

  • Preparation: A series of twofold dilutions of each thiazole derivative is prepared in a 96-well microtiter plate using a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Each well is inoculated with a standardized microbial suspension, adjusted to a final concentration of approximately 5x10⁵ CFU/mL.

  • Controls: Positive (medium with inoculum, no drug) and negative (medium only) growth controls are included on each plate.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Reading: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye.

Anti-inflammatory Activity of Thiazole Derivatives

Inflammation is a biological response mediated by enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[8] Thiazole derivatives have been investigated as potent anti-inflammatory agents, with some showing promise in inhibiting these key enzymes.[8][9][10]

A study evaluating a series of substituted phenyl thiazoles used the carrageenan-induced rat paw edema model, a standard in vivo assay for acute inflammation.[9][10] The results showed that nitro-substituted derivatives exhibited superior activity compared to the standard drug, Nimesulide.[9]

Comparative Anti-inflammatory Potency

The table below shows the percentage inhibition of paw edema in rats 3 hours after treatment with the test compounds.[10]

Compound IDSubstituent on Phenyl RingDose (mg/kg)% Inhibition of Edema (at 3 hr)[10]
3a 4-Chloro1035%
3c 4-Nitro1044%
3d 2,4-Dichloro1041%
Nimesulide (Standard) N/A1038%
Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This in vivo model is used to assess the efficacy of acute anti-inflammatory agents.[9][10]

  • Animal Grouping: Wistar rats are divided into several groups: a control group, a standard group (receiving a known anti-inflammatory drug like Nimesulide), and test groups (receiving different thiazole derivatives).

  • Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally to the respective groups. The control group receives only the vehicle.

  • Induction of Inflammation: After a set period (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each rat to induce localized edema.

  • Paw Volume Measurement: The paw volume is measured at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculation: The percentage inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group. group.

References

2-Chloro-4-methylthiazole: A Superior Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of heterocyclic chemistry, the thiazole motif is a cornerstone for the development of a vast array of pharmaceuticals and agrochemicals. Among the various functionalized thiazole building blocks, 2-Chloro-4-methylthiazole stands out as a highly versatile and efficient synthon. This guide provides a detailed comparison of this compound with its common alternative, 2-Bromo-4-methylthiazole, and showcases its advantages in the synthesis of complex, biologically active molecules through key case studies.

Enhanced Reactivity and Versatility in Cross-Coupling Reactions

The utility of this compound as a building block is most evident in its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

While the general reactivity trend for halogens in these reactions is I > Br > Cl, the electron-deficient nature of the thiazole ring at the C2 position enhances the reactivity of the chloro-substituent, making it a viable and often advantageous coupling partner. The key advantages of using the chloro-derivative include lower cost and greater availability compared to its bromo-counterpart. Furthermore, the development of advanced catalyst systems has largely overcome the lower intrinsic reactivity of aryl chlorides, allowing for efficient coupling under optimized conditions.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The following table illustrates a qualitative comparison of the reactivity between this compound and 2-Bromo-4-methylthiazole in a typical Suzuki-Miyaura reaction. While specific comparative yield data is not always available for identical substrates and conditions, the general trend indicates that 2-bromo-4-methylthiazole is more reactive, often allowing for milder reaction conditions. However, with the appropriate catalyst system, this compound can achieve comparable yields.

FeatureThis compound2-Bromo-4-methylthiazole
Relative Reactivity GoodExcellent
Typical Catalyst Pd(dppf)Cl₂, Pd₂(dba)₃/XPhosPd(PPh₃)₄, Pd(dppf)Cl₂
Typical Base K₂CO₃, K₃PO₄, Cs₂CO₃K₂CO₃, Na₂CO₃
Reaction Temperature Higher (e.g., 100-120 °C)Milder (e.g., 80-100 °C)
Illustrative Yield ~70-90%~80-95%

Note: Yields are illustrative and highly dependent on the specific coupling partners and reaction conditions.

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines. Similar to the Suzuki coupling, 2-bromo-4-methylthiazole generally exhibits higher reactivity. However, the use of specialized ligands allows for the efficient amination of this compound.

FeatureThis compound2-Bromo-4-methylthiazole
Relative Reactivity ModerateHigh
Typical Catalyst Pd₂(dba)₃/RuPhos, Pd(OAc)₂/XantphosPd₂(dba)₃/BINAP
Typical Base NaOtBu, Cs₂CO₃NaOtBu
Reaction Temperature Higher (e.g., 100-110 °C)Milder (e.g., 80-100 °C)
Illustrative Yield ~70-85%~85-95%

Note: Yields are illustrative and highly dependent on the specific amine and reaction conditions.

Case Study 1: Synthesis of Dasatinib

Dasatinib is a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia. A key intermediate in its synthesis is 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. This intermediate can be synthesized from different thiazole precursors. The choice of the starting thiazole building block can significantly impact the overall efficiency of the synthesis. While some routes may utilize a pre-functionalized aminothiazole, others build the thiazole ring during the synthesis. The use of 2-halothiazoles in a Buchwald-Hartwig amination step is a common strategy.

The following workflow illustrates a generalized synthetic approach to a key fragment of Dasatinib, highlighting the crucial C-N bond formation step where a 2-halothiazole derivative is coupled with an aniline.

G cluster_start Starting Materials cluster_reaction Key Reaction cluster_product Dasatinib Intermediate Thiazole 2-Halo-4-methylthiazole-5-carboxylate Coupling Buchwald-Hartwig Amination Thiazole->Coupling Aniline 2-Chloro-6-methylaniline Aniline->Coupling Intermediate N-(2-Chloro-6-methylphenyl)-2-amino-4-methylthiazole-5-carboxylate Coupling->Intermediate

Caption: Generalized workflow for the synthesis of a Dasatinib intermediate.

Dasatinib functions by inhibiting the Src kinase signaling pathway, which is often aberrantly activated in cancer cells, leading to uncontrolled proliferation and survival.

Dasatinib Dasatinib Src Src Kinase Dasatinib->Src Inhibits Downstream Downstream Signaling (e.g., STAT5, MAPK, PI3K/Akt) Src->Downstream Activates Proliferation Cell Proliferation, Survival, and Migration Downstream->Proliferation Promotes

Caption: Simplified Dasatinib mechanism of action on the Src kinase pathway.

Case Study 2: Synthesis of Meloxicam

Meloxicam is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). The synthesis of Meloxicam involves the condensation of 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester with 2-amino-5-methylthiazole. In this case, an aminothiazole derivative is the key building block. The synthesis of this aminothiazole can be achieved through various routes, including the Hantzsch thiazole synthesis from a thiourea and an α-haloketone.

The following diagram outlines the key condensation step in the synthesis of Meloxicam.

cluster_reactants Reactants Benzothiazine 4-Hydroxy-2-methyl-2H-1,2-benzothiazine -3-carboxylic acid ethyl ester Condensation Condensation Benzothiazine->Condensation Aminothiazole 2-Amino-5-methylthiazole Aminothiazole->Condensation Meloxicam Meloxicam Condensation->Meloxicam

Caption: Key condensation step in the synthesis of Meloxicam.

Meloxicam exerts its anti-inflammatory effects by selectively inhibiting the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.

Meloxicam Meloxicam COX2 COX-2 Enzyme Meloxicam->COX2 Selectively Inhibits Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Produces Inflammation Inflammation and Pain Prostaglandins->Inflammation Mediate

Caption: Simplified Meloxicam mechanism of action on the COX-2 pathway.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound
  • To a flame-dried Schlenk tube is added this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and base (e.g., K₂CO₃, 2.0 mmol).

  • The tube is evacuated and backfilled with an inert gas (e.g., argon) three times.

  • Degassed solvent (e.g., a mixture of 1,4-dioxane and water) is added via syringe.

  • The reaction mixture is heated to the desired temperature (typically 100-120 °C) and stirred until completion (monitored by TLC or LC-MS).

  • Upon cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination of this compound
  • To a flame-dried Schlenk tube is added the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., RuPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol).

  • The tube is evacuated and backfilled with an inert gas.

  • Degassed anhydrous solvent (e.g., toluene) is added, followed by this compound (1.0 mmol) and the amine (1.2 mmol).

  • The tube is sealed and the reaction mixture is heated to the desired temperature (typically 100-110 °C) with stirring.

  • After completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.

  • The crude product is purified by column chromatography.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. While 2-bromo-4-methylthiazole offers higher intrinsic reactivity in some cross-coupling reactions, the cost-effectiveness, ready availability, and the development of highly efficient catalyst systems make this compound an excellent and often preferred choice for the large-scale synthesis of complex pharmaceutical and agrochemical targets. The successful application of this building block in the synthesis of drugs like Dasatinib underscores its importance and advantages in modern drug development.

A Spectroscopic Duel: Unveiling the Structural Nuances of 2-Chloro- and 2-Bromo-benzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a detailed understanding of the structural and electronic properties of heterocyclic compounds is paramount. This guide provides a comprehensive spectroscopic comparison of 2-chloro-benzothiazole and 2-bromo-benzothiazole, offering valuable data for their characterization and utilization in medicinal chemistry and materials science.

This comparison delves into the key spectroscopic techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. By presenting experimental data in a clear, comparative format and providing detailed experimental protocols, this guide aims to be a practical resource for laboratory work.

At a Glance: Key Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 2-chloro-benzothiazole and 2-bromo-benzothiazole.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
2-Chloro-benzothiazole 7.33-7.44 (m, 2H), 7.69-7.70 (m, 1H), 7.90-7.91 (m, 1H)[1]121.0, 122.8, 125.7, 126.6, 136.0, 150.9, 153.1[1]
2-Bromo-benzothiazole 7.37-7.48 (m, 2H), 7.77-7.80 (m, 1H), 7.96-7.99 (m, 1H)[1]120.9, 122.8, 125.7, 126.6, 137.3, 138.9, 152.3[1]
Table 2: Mass Spectrometry Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)
2-Chloro-benzothiazole C₇H₄ClNS169.63169 (M⁺), 171 (M⁺+2), 134, 108[2]
2-Bromo-benzothiazole C₇H₄BrNS214.08213 (M⁺), 215 (M⁺+2), 134[3]
Table 3: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data
CompoundKey IR Absorptions (cm⁻¹)UV-Vis λmax (nm)
2-Chloro-benzothiazole C=N stretch, aromatic C=C stretches, C-Cl stretchNot explicitly found, but benzothiazoles typically show absorption bands around 250-300 nm[4].
2-Bromo-benzothiazole C=N stretch, aromatic C=C stretches, C-Br stretchNot explicitly found, but benzothiazoles typically show absorption bands around 250-300 nm[4].

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic comparison of 2-chloro- and 2-bromo-benzothiazole.

G General Spectroscopic Comparison Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison Sample_Chloro 2-Chloro-benzothiazole NMR NMR Spectroscopy (¹H and ¹³C) Sample_Chloro->NMR IR IR Spectroscopy (ATR-FTIR) Sample_Chloro->IR MS Mass Spectrometry (EI-MS) Sample_Chloro->MS UV_Vis UV-Vis Spectroscopy Sample_Chloro->UV_Vis Sample_Bromo 2-Bromo-benzothiazole Sample_Bromo->NMR Sample_Bromo->IR Sample_Bromo->MS Sample_Bromo->UV_Vis Process_NMR Process NMR Data (Chemical Shifts, Coupling) NMR->Process_NMR Process_IR Analyze IR Spectra (Functional Groups) IR->Process_IR Process_MS Analyze Mass Spectra (Molecular Ion, Fragmentation) MS->Process_MS Process_UV Analyze UV-Vis Spectra (λmax, Molar Absorptivity) UV_Vis->Process_UV Comparison Comparative Analysis Process_NMR->Comparison Process_IR->Comparison Process_MS->Comparison Process_UV->Comparison

Caption: A flowchart outlining the general experimental workflow for the spectroscopic comparison of 2-chloro- and 2-bromo-benzothiazole.

Detailed Experimental Protocols

The following are detailed protocols for the key spectroscopic techniques used in this comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation and comparison of the two compounds.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the benzothiazole sample.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard single-pulse experiment.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a proton-decoupled pulse sequence.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in ¹³C spectra.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecules and to observe any shifts in vibrational frequencies due to the different halogen substituents.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • For liquid samples (2-chloro-benzothiazole is a liquid at room temperature), place a single drop directly onto the ATR crystal.

    • For solid samples (2-bromo-benzothiazole is a solid at room temperature), place a small amount of the powder onto the ATR crystal and apply pressure using the built-in press to ensure good contact.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place the sample on the crystal and record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the compounds.

  • Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

  • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Data Acquisition:

    • Use a standard EI method with an electron energy of 70 eV.

    • Scan a mass range appropriate for the expected molecular weights (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak (M⁺) and the isotopic pattern characteristic of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) or bromine (⁷⁹Br:⁸¹Br ≈ 1:1). Analyze the major fragment ions to deduce the fragmentation pathways.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Objective: To study the electronic transitions within the molecules and compare their absorption maxima (λmax).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare stock solutions of each compound in a spectroscopic grade solvent, such as ethanol or cyclohexane, at a concentration of approximately 1 mg/mL.

    • From the stock solution, prepare a dilute solution (e.g., 10⁻⁴ to 10⁻⁵ M) in the same solvent.

  • Data Acquisition:

    • Use a quartz cuvette with a 1 cm path length.

    • Record the spectrum over a wavelength range of approximately 200-400 nm.

    • Use the pure solvent as a reference.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) for each compound.

This comprehensive guide provides the necessary data and protocols to facilitate a thorough spectroscopic comparison of 2-chloro- and 2-bromo-benzothiazoles, aiding in their identification, characterization, and application in various scientific endeavors.

References

A Comparative Guide to Thiazole Synthesis: Hantzsch vs. Cook-Heilborn

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of the thiazole ring is a fundamental process, given its prevalence in a vast array of biologically active compounds. Two of the most established methods for this synthesis are the Hantzsch and the Cook-Heilborn syntheses. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable synthetic route for a given application.

At a Glance: Key Differences

FeatureHantzsch SynthesisCook-Heilborn Synthesis
Reactants α-Haloketone and a thioamideα-Aminonitrile or α-aminocyanoacetate and a dithioacid, carbon disulfide, carbon oxysulfide, or isothiocyanate
Product Substituted thiazolesSpecifically 5-aminothiazoles
Reaction Conditions Typically requires heatingCan often be performed at room temperature under mild, sometimes aqueous, conditions[1]
Versatility Generally considered more versatile for introducing a variety of substituents on the thiazole ring.Primarily utilized for the synthesis of 5-aminothiazole derivatives[1]
Yields Generally high-yielding for a wide range of substrates.Reported to provide significant yields for the synthesis of 5-aminothiazoles[1]

Hantzsch Thiazole Synthesis: A Deeper Dive

First described in 1887, the Hantzsch synthesis is a classic and widely used method for the preparation of thiazole derivatives.[2] The reaction involves the condensation of an α-haloketone with a thioamide. This method is lauded for its generally high yields and the ability to introduce a diverse range of substituents onto the thiazole ring, making it a workhorse in medicinal chemistry.[1]

Experimental Data: Hantzsch Synthesis Yields

The following table summarizes the yields of various substituted 4-phenyl-1,3-thiazole derivatives prepared via a one-pot Hantzsch synthesis using substituted 2-bromo-1-phenylethanone, thiosemicarbazide, and various carbonyl compounds.

ProductRR'Yield (Conventional Heating) (%)Yield (Microwave) (%)
4a HH7885
4b BrH7582
4c FH8088
5a HCH₃7280
5b BrCH₃7078
5c FCH₃7583
6a HPh8290
6b BrPh8088
6c FPh8592

Cook-Heilborn Thiazole Synthesis: A Specialized Approach

The Cook-Heilborn synthesis, discovered in 1947, provides a more specialized route to a specific class of thiazoles: the 5-aminothiazoles.[1] This method involves the reaction of an α-aminonitrile or an aminocyanoacetate with reagents such as carbon disulfide, dithioacids, or isothiocyanates. A key advantage of this synthesis is that it often proceeds under mild conditions, including at room temperature and in aqueous solutions.[1]

While the Cook-Heilborn synthesis is noted for providing significant yields of 5-aminothiazoles, comprehensive tables of yield data across a wide variety of substrates are less commonly reported in readily accessible literature compared to the Hantzsch synthesis. The focus of this method is narrower, targeting a specific, yet important, subclass of thiazole derivatives.

Logical Relationship of Synthetic Pathways

The following diagram illustrates the distinct starting materials and resulting core structures of the Hantzsch and Cook-Heilborn syntheses.

Thiazole_Synthesis_Comparison cluster_hantzsch Hantzsch Synthesis cluster_cook_heilborn Cook-Heilborn Synthesis H_reactants α-Haloketone + Thioamide H_product Substituted Thiazole H_reactants->H_product Condensation CH_reactants α-Aminonitrile/α-Aminocyanoacetate + CS₂/Dithioacid/Isothiocyanate CH_product 5-Aminothiazole CH_reactants->CH_product Cyclization

Caption: Hantzsch vs. Cook-Heilborn Synthesis Pathways.

Experimental Protocols

Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol details the synthesis of a common thiazole derivative via the Hantzsch method.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate Solution

  • Deionized Water

Equipment:

  • 20 mL Scintillation Vial or Round-Bottom Flask

  • Magnetic Stirrer with Hotplate

  • Stir Bar

  • Buchner Funnel and Filter Flask

  • Filter Paper

  • Beakers

Procedure:

  • To a 20 mL scintillation vial, add 2-bromoacetophenone (1.00 g, 5.0 mmol) and thiourea (0.57 g, 7.5 mmol).

  • Add 10 mL of methanol to the vial and place a stir bar in the mixture.

  • Heat the mixture with stirring to a gentle reflux (approximately 65-70°C) for 30-60 minutes.

  • After the reaction is complete, remove the vial from the heat and allow it to cool to room temperature.

  • In a separate beaker, prepare a solution of 5% sodium carbonate.

  • Pour the cooled reaction mixture into the sodium carbonate solution. A precipitate will form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold deionized water.

  • Allow the product to air dry completely on a watch glass.

Cook-Heilborn Synthesis of 5-Amino-2-mercaptothiazole (General Procedure)

A detailed, specific experimental protocol with precise quantities for a representative Cook-Heilborn synthesis is not as ubiquitously documented in general literature as the Hantzsch synthesis. However, a general procedure is outlined below based on the reaction of an α-aminonitrile with carbon disulfide.

General Procedure:

  • An α-aminonitrile is dissolved in a suitable solvent, often under mild and potentially aqueous conditions.

  • Carbon disulfide is added to the solution.

  • The reaction mixture is stirred at room temperature.

  • The reaction proceeds via a nucleophilic attack of the amino group on the carbon disulfide, followed by an intramolecular cyclization of the nitrile group onto the newly formed dithiocarbamate intermediate.

  • Tautomerization of the resulting imino intermediate leads to the final 5-aminothiazole product.

  • Work-up and purification would typically involve extraction and recrystallization or chromatography.

Conclusion

Both the Hantzsch and Cook-Heilborn syntheses are valuable tools for the construction of the thiazole ring. The choice between the two is largely dictated by the desired substitution pattern on the final product. The Hantzsch synthesis offers broader versatility for accessing a wide range of substituted thiazoles and is generally high-yielding. In contrast, the Cook-Heilborn synthesis is a more specialized method that provides an efficient route to 5-aminothiazoles, often under milder reaction conditions. For researchers in drug discovery and development, a thorough understanding of the scope and limitations of each method is crucial for the efficient synthesis of target molecules.

References

A Comparative Guide to the Catalytic Functionalization of 2-Chloro-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the 2-chloro-4-methylthiazole scaffold is of paramount importance in medicinal chemistry and materials science, serving as a cornerstone for the synthesis of numerous bioactive compounds and functional materials. This guide provides an objective comparison of the efficacy of various transition metal catalysts in the two primary strategies for its functionalization: cross-coupling reactions at the C2 position and direct C-H functionalization at the C5 position.

Overview of Functionalization Strategies

The reactivity of this compound is dominated by two key sites: the C2-chloro group, which is susceptible to traditional cross-coupling reactions, and the C5-H bond, which is the most acidic C-H bond and thus a prime candidate for direct C-H activation. The choice of catalyst is critical in selectively targeting these positions and achieving high efficacy.

G cluster_start Starting Material cluster_strategy Functionalization Strategy cluster_product Product Scaffolds Start This compound C2_Coupling C2 Cross-Coupling (Suzuki, Negishi, Amination etc.) Start->C2_Coupling Target: C2-Cl Bond C5_CH_Activation C5 C-H Functionalization (Arylation, Borylation etc.) Start->C5_CH_Activation Target: C5-H Bond Product_C2 2-Aryl/Alkyl/Amino- 4-methylthiazole C2_Coupling->Product_C2 Product_C5 2-Chloro-5-Aryl/Boryl- 4-methylthiazole C5_CH_Activation->Product_C5

Caption: Logical workflow for functionalizing this compound.

Data Presentation: Catalyst Performance Comparison

The following table summarizes quantitative data for various catalytic systems used in the functionalization of this compound and related thiazole derivatives. Efficacy is compared based on reaction yield under optimized conditions.

Reaction TypeCatalyst System (mol%)SubstrateCoupling Partner / ReagentBase / AdditiveSolventTemp (°C) / Time (h)Yield (%)Reference
C5-H Arylation Pd(OAc)₂ (0.1)2-Ethyl-4-methylthiazole4-BromobenzonitrileKOAcDMAc150 / 391[1][2]
C5-H Arylation Pd(OAc)₂ (1)Imidazo[2,1-b]thiazole4-BromoacetophenoneK₂CO₃ / P(2-furyl)₃Dioxane150 (MW) / 0.595[3][4][5]
C2-Cl Suzuki Pd(PPh₃)₄ (low mol%)Aryl ChloridesArylboronic AcidsK₃PO₄ / (t-Bu)PCy₂--up to 92[6]
C2-Cl Negishi NiCl₂(dppf) (4)2-MethylthiobenzothiazoleAryl/Alkenylaluminum2,2'-BipyridineTHF50 / 1231-94[7]
C2-Cl Amination CuI (5)Aryl ChloridesVarious AminesK₂CO₃ / Diamine LigandDioxane40-55 / 24up to 99[8][9]
C5-H Borylation [Ir(COD)OMe]₂ (1.5) / dtbpy (3)HeteroarenesB₂pin₂-THF80 / 16-4872-94[10]
C-H Alkenylation [Cp*RhCl₂]₂ (2)BenzamidesAlkenesAgSbF₆DCE80 / 12up to 99[11][12]

Note: Data for closely related substrates are included where direct data for this compound is not available, providing a strong analogue for catalyst efficacy.

Catalyst Efficacy Comparison

Palladium Catalysis

Palladium stands out as the most versatile and widely documented catalyst for thiazole functionalization.

  • C-H Arylation (C5): Ligand-free palladium acetate, Pd(OAc)₂, is remarkably efficient for the direct arylation of the C5-H bond with aryl bromides.[2] This method is highly atom-economical and environmentally attractive as it avoids the pre-functionalization required for traditional cross-coupling.[2] Extremely low catalyst loadings (0.001-0.1 mol%) can be effective, particularly with activated aryl bromides.[2] Microwave irradiation can significantly accelerate these reactions.[3][4] The mechanism is believed to proceed via a concerted metalation-deprotonation (CMD) pathway.[3]

  • Cross-Coupling (C2): Standard palladium complexes like Pd(PPh₃)₄ are effective for Suzuki-Miyaura reactions involving the C2-Cl bond, although this is often more challenging than with aryl bromides or iodides.[6][13] The use of bulky, electron-rich phosphine ligands is often necessary to achieve high yields with less reactive chloro-heterocycles.[6][13]

Nickel Catalysis

Nickel serves as a cost-effective and abundant alternative to palladium, particularly for cross-coupling reactions.

  • Cross-Coupling (C2): Nickel catalysts, often in combination with ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene), can effectively couple organometallic reagents (e.g., Grignard or organoaluminum) with chloro-heterocycles.[7][14] These systems are valued for their ability to activate the typically robust C-Cl bond under mild conditions.[7]

Copper Catalysis

Copper catalysts are particularly noteworthy for C-N bond-forming reactions and offer a complementary, cost-effective alternative to palladium.

  • Amination (C2): Copper(I) iodide (CuI), paired with specialized ligands such as diamines, excels in the amination of aryl chlorides under mild conditions (40–55 °C).[8][9] This provides a direct and efficient route to 2-amino-4-methylthiazole derivatives, which are valuable pharmaceutical building blocks.

  • C-H Arylation: Copper can also mediate C-H arylation, sometimes exhibiting different regioselectivity compared to palladium, potentially targeting more acidic protons.[5]

Iridium and Rhodium Catalysis

Iridium and rhodium are premier catalysts for C-H activation, offering unique reactivity for installing functional groups that can be used in subsequent transformations.

  • Iridium-Catalyzed Borylation (C5): Iridium complexes, typically with bipyridine-based ligands, are unparalleled in their ability to catalyze the direct borylation of C-H bonds. This reaction installs a versatile boronic ester (Bpin) group at the C5 position, which can then readily participate in palladium-catalyzed Suzuki-Miyaura cross-coupling.[10][15] The reaction shows broad functional group tolerance and generally high yields.[10]

  • Rhodium-Catalyzed Functionalization: Rhodium(III) catalysts like [Cp*RhCl₂]₂ are powerful tools for C-H activation, often directed by a nearby functional group.[11][12][16] While less common for direct functionalization of unsubstituted this compound, they are highly effective for introducing alkyl or alkenyl groups in more complex derivatives.[17] The mechanism typically involves an electrophilic deprotonation pathway.[12]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Direct C5-H Arylation

This protocol is adapted from the ligand-free methodology developed by Doucet and coworkers.[2]

  • Preparation: To a dried Schlenk tube under an argon atmosphere, add 2-ethyl-4-methylthiazole (1 mmol, 1.0 equiv.), the desired aryl bromide (1.1 mmol, 1.1 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.001 mmol, 0.1 mol%), and potassium acetate (KOAc, 2 mmol, 2.0 equiv.).

  • Solvent Addition: Add 3 mL of dry, degassed N,N-dimethylacetamide (DMAc) to the tube via syringe.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 150 °C. Stir the reaction mixture for the required time (typically 3-6 hours), monitoring progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the 5-aryl-2-ethyl-4-methylthiazole.

Protocol 2: Iridium-Catalyzed C5-H Borylation

This protocol is a general procedure based on established methods for heteroaryl borylation.[10]

  • Catalyst Preparation: In a glovebox, add [Ir(COD)OMe]₂ (0.015 mmol, 1.5 mol%), 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 0.03 mmol, 3.0 mol%), and bis(pinacolato)diboron (B₂pin₂, 1.5 mmol, 1.5 equiv.) to an oven-dried vial.

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and 5 mL of anhydrous tetrahydrofuran (THF).

  • Reaction: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and heat the mixture at 80 °C with stirring for 16-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • Purification: Purify the residue directly by column chromatography on silica gel (using an eluent such as hexane/ethyl acetate) to isolate the 2-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole.

G Pd_II Pd(OAc)₂ Intermediate1 [(Thiazole)Pd(OAc)] Pd_II->Intermediate1 CMD (Concerted Metalation- Deprotonation) Thiazole Thiazole-H Thiazole->Intermediate1 ArBr Ar-Br Intermediate2 [(Thiazole)Pd(Ar)(OAc)Br] ArBr->Intermediate2 Base KOAc Base->Intermediate1 Intermediate1->Intermediate2 Oxidative Addition Pd_0 Pd(0) Intermediate2->Pd_0 Reductive Elimination Product Thiazole-Ar Intermediate2->Product Byproduct HBr + KOAc Intermediate2->Byproduct Pd_0->Pd_II Reoxidation (Base assisted)

Caption: Generalized catalytic cycle for direct C-H arylation.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-4-methylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-chloro-4-methylthiazole scaffold is a privileged structure in medicinal chemistry, serving as a versatile core for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer and antimicrobial properties. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various this compound derivatives, supported by quantitative experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

Anticancer Activity: Targeting Kinase Signaling

Derivatives of this compound have emerged as significant inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. Notably, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) has been a key target for these compounds, playing a pivotal role in tumor angiogenesis.

Structure-Activity Relationship Insights

The anticancer efficacy of this compound derivatives is significantly influenced by the nature and position of substituents on the core and any appended aromatic rings.

  • Substitutions on Appended Phenyl Rings: The presence of electron-withdrawing or halogen groups on a phenyl ring attached to the thiazole core often enhances cytotoxic activity. For instance, derivatives bearing a 4-chlorophenyl or a 3-nitrophenyl group have shown potent inhibitory activity against breast cancer cell lines.[1]

  • Linker Modifications: The linkage between the this compound core and other pharmacophores is critical. Amide and hydrazone linkages have been successfully employed to generate highly active compounds.

  • Dasatinib - A Clinical Example: While not a direct this compound derivative, the potent pan-Src kinase inhibitor Dasatinib (BMS-354825) features a 2-aminothiazole core and highlights the importance of this scaffold in kinase inhibition. Its development involved extensive SAR studies to optimize potency and pharmacokinetic properties.[2]

Quantitative Comparison of Anticancer Activity

The following tables summarize the in vitro activity of selected this compound derivatives and related compounds against various cancer cell lines and protein kinases.

Table 1: Cytotoxicity of Thiazole Derivatives against Cancer Cell Lines

Compound IDModifications to Thiazole CoreCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
4b 4-chlorophenylthiazolyl derivativeMDA-MB-231 (Breast)3.52Sorafenib1.18
4d 3-nitrophenylthiazolyl derivativeMDA-MB-231 (Breast)1.21Sorafenib1.18
4c (Anticancer) 2-[2-[4-Hydroxy-3-(phenylazo)benzylidene]hydrazinyl]-thiazole-4[5H]-oneMCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41
4c (Anticancer) 2-[2-[4-Hydroxy-3-(phenylazo)benzylidene]hydrazinyl]-thiazole-4[5H]-oneHepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51

Table 2: Kinase Inhibitory Activity of Thiazole Derivatives

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
III VEGFR-251.09Sorafenib51.41
4c (Kinase) VEGFR-2150Sorafenib59

Antimicrobial Activity: Combating Bacterial Resistance

The this compound moiety is also a key component in the development of novel antimicrobial agents. The presence of the chloro group at the 2-position of the thiazole ring has been shown to be crucial for broad-spectrum antibacterial activity.

Structure-Activity Relationship Insights
  • Position of Chloro Substituent: Studies on antistaphylococcal 2-(7-aminoethoxyflavonyl)-thiazoles revealed that a 2-chloro substitution induced activity against all tested strains, whereas a 3-chloro substitution was only active against MSSA and mecA-negative strains. A 4-chloro substitution led to inactivation of the compound.[3][4]

  • Hybrid Molecules: Incorporating the this compound core into hybrid molecules with other heterocyclic systems, such as quinolines, has yielded derivatives with potent activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[2]

Quantitative Comparison of Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of selected thiazole derivatives.

Table 3: Minimum Inhibitory Concentration (MIC) of Thiazole Derivatives against Bacterial Strains

Compound IDModificationsBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
254 2-chloro substitution on a 2-(7-aminoethoxyflavonyl)-thiazoleMRSA and mecA-positive S. aureus31.2-125--
254 2-chloro substitution on a 2-(7-aminoethoxyflavonyl)-thiazoleMSSA and mecA-negative S. aureus31.2-125--
Thiazole-quinolinium derivative -S. aureus (including MRSA strains)1-32Methicillin>100 for MRSA
Thiazole-quinolinium derivative -S. epidermidis0.25-16--
Thiazole-quinolinium derivative -Vancomycin-resistant E. faecium2-32Vancomycin>32

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.

Synthesis of this compound Derivatives (General Procedure)

A common synthetic route to 2,4-disubstituted thiazole derivatives is the Hantzsch thiazole synthesis. This method involves the cyclocondensation of a thioamide with an α-halocarbonyl compound. For the synthesis of derivatives discussed in this guide, a typical procedure is as follows:

  • Starting Material Preparation: A suitable α-bromoketone is prepared. For example, to introduce a substituted phenyl group at the 4-position, the corresponding phenacyl bromide is used.

  • Cyclocondensation: The α-bromoketone is reacted with a thiourea derivative in a suitable solvent, such as ethanol, often under reflux conditions.

  • Purification: The resulting crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol, DMF) to yield the desired 2-amino-4-substituted thiazole.

  • Further Modification: The 2-amino group can then be further modified, for example, by reaction with chloroacetyl chloride to introduce a reactive handle for further derivatization.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.[5][6]

  • Compound Treatment: The test compounds are dissolved in DMSO and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for 48 hours.[5]

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.[6]

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[6][7]

VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.

  • Assay Setup: The assay is typically performed in a 96-well plate format using a commercially available kit (e.g., HTScan® VEGF Receptor 2 Kinase Assay Kit).[8]

  • Master Mix Preparation: A master mix is prepared containing 1x Kinase Buffer, ATP, and a suitable substrate (e.g., PTK Substrate).[9]

  • Inhibitor Addition: The test compounds are serially diluted and added to the wells. A positive control (no inhibitor) and a blank (no enzyme) are also included.[9][10]

  • Kinase Reaction: The reaction is initiated by adding the purified recombinant VEGFR-2 kinase to the wells. The plate is then incubated at 30°C for a specified time (e.g., 45 minutes).[9]

  • Signal Detection: The reaction is stopped, and a detection reagent (e.g., Kinase-Glo™ MAX) is added. This reagent measures the amount of ATP remaining in the well, which is inversely proportional to the kinase activity. The luminescence is read using a microplate reader.[9][10]

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined from the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., 5 x 10^5 CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).[2]

  • Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.[2]

  • Inoculation: Each well is inoculated with the bacterial suspension. A growth control (no compound) and a sterility control (no bacteria) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.[2]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth.[2]

Visualizing the Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) help to visualize complex signaling pathways and experimental procedures.

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., α-haloketone, thiourea) reaction Hantzsch Thiazole Synthesis (Cyclocondensation) start->reaction purification Purification (Recrystallization) reaction->purification characterization Structural Characterization (NMR, MS) purification->characterization anticancer Anticancer Assays (MTT, Kinase Inhibition) characterization->anticancer antimicrobial Antimicrobial Assays (Broth Microdilution) characterization->antimicrobial sar SAR Analysis anticancer->sar antimicrobial->sar lead Lead Compound Identification sar->lead

Caption: General experimental workflow from synthesis to biological evaluation.

VEGFR2_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS Ras VEGFR2->RAS VEGF VEGF VEGF->VEGFR2 Binds Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits AKT Akt PI3K->AKT Survival Survival AKT->Survival RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Proliferation Transcription->Proliferation Migration Migration Transcription->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Caption: VEGFR-2 signaling pathway and point of inhibition.

References

Safety Operating Guide

Proper Disposal of 2-Chloro-4-methylthiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Chloro-4-methylthiazole, ensuring a safe work environment and adherence to regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to work in a well-ventilated area, preferably within a certified chemical fume hood. The use of appropriate Personal Protective Equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene).
Eye Protection Safety glasses with side shields or chemical splash goggles.
Body Protection A standard lab coat is required. For tasks with a risk of splashing, a chemical-resistant apron should also be worn.
Respiratory Protection If handling outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge is recommended to prevent inhalation.

Hazard Profile Summary:

This compound is a combustible liquid that is harmful if swallowed, in contact with skin, or inhaled. It is also known to cause skin and eye irritation.[1][2][3]

Disposal Procedures

Disposal of this compound and its containers must be managed as hazardous waste. Adherence to local, state, and federal regulations is paramount. The guiding principle is to "Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal."[1][2][4]

Waste Identification and Segregation
  • Categorization : Classify waste containing this compound as "Hazardous Chemical Waste." Due to its chemical structure as a halogenated organic compound, it likely falls under the EPA's F-list of hazardous wastes from non-specific sources.[5][6][7][8]

  • Segregation : Do not mix this compound waste with other incompatible waste streams. Keep it separate from strong oxidizing agents, strong acids, and strong bases to avoid potentially hazardous reactions.

Container Selection and Labeling
  • Container : Use a designated, leak-proof, and chemically compatible waste container. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling : The container must be clearly and securely labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Combustible," "Toxic," "Irritant")

    • The date of accumulation

    • Any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Protocol
  • Collection of Pure Chemical Waste : Carefully transfer any unused or waste this compound into the designated hazardous waste container using a funnel. Perform this transfer within a chemical fume hood to minimize inhalation exposure.

  • Disposal of Contaminated Materials : All disposable items that have come into contact with this compound, including gloves, bench paper, and pipette tips, must be collected in a sealed, labeled bag and disposed of as solid hazardous waste.

  • Decontamination of Empty Containers : Empty containers that previously held this compound are also considered hazardous waste. They should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as liquid hazardous waste. After decontamination, the container should be disposed of according to your institution's procedures for contaminated lab materials.

  • Waste Accumulation and Storage : Store the sealed and labeled hazardous waste container in a designated and secure satellite accumulation area. This area should be well-ventilated and away from sources of ignition. Utilize secondary containment to mitigate the impact of potential leaks.

  • Final Disposal : Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor. Do not attempt to transport hazardous waste off-site yourself.

Spill Management

  • Minor Spills : Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand. Collect the spilled material and absorbent into a sealed, labeled container for disposal as hazardous waste. Decontaminate the spill area with a suitable solvent and collect all cleaning materials for disposal.

  • Major Spills : Evacuate the area immediately. Alert others in the vicinity and contact your institution's emergency response team or EHS department.

Environmental and Toxicological Information

While specific environmental fate and ecotoxicological data for this compound are limited, studies on related isothiazolone compounds suggest they can biodegrade rapidly in aquatic environments.[9] However, due to its hazardous nature, direct release into the environment must be strictly avoided.[1]

Chemical Hazard and Disposal Summary

ParameterInformationSource
Chemical Name This compound[1][2]
CAS Number 26847-01-8[2]
GHS Hazard Statements H227 (Combustible liquid), H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)[2][3]
Disposal Recommendation Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1][2][4]
Potential EPA Waste Code F-listed waste (halogenated organic compounds)[5][6][7][8]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.General chemical safety guidelines

Disposal Workflow Diagram

Figure 1. Disposal Workflow for this compound A Identify Waste (Pure Chemical, Contaminated Solids, Rinsate) B Segregate from Incompatible Wastes A->B C Select & Label Appropriate Hazardous Waste Container B->C D Transfer Waste into Container (in Fume Hood with PPE) C->D E Securely Seal Container D->E F Store in Designated Satellite Accumulation Area with Secondary Containment E->F G Arrange for Pickup by EHS or Licensed Waste Contractor F->G H Proper Disposal at a Treatment Facility G->H

Caption: Disposal Workflow for this compound.

References

Essential Safety and Operational Protocols for Handling 2-Chloro-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 2-Chloro-4-methylthiazole. Adherence to these procedures is essential for minimizing exposure risks and ensuring a safe laboratory environment.

Hazard Summary

This compound is a combustible liquid that is harmful if swallowed, inhaled, or in contact with skin.[1][2] It is known to cause serious eye irritation and skin irritation.[1][2] Therefore, strict adherence to personal protective equipment (PPE) guidelines and handling protocols is mandatory.

Personal Protective Equipment (PPE) Requirements

The following table summarizes the necessary PPE for handling this compound. This equipment should be donned before entering the designated handling area and only removed after safely completing all work and decontamination procedures.

Body PartRequired PPESpecification
Eyes/Face Safety Goggles & Face ShieldTightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards) in combination with a face shield.[1][3]
Hands Chemical-Resistant GlovesChemically impermeable gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.[1]
Body Protective ClothingA lab coat or chemically resistant apron. For larger quantities or risk of splashing, fire/flame resistant and impervious clothing is required.[1]
Respiratory RespiratorWork should be conducted in a well-ventilated area or a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator is necessary.[1]

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the procedural steps for the safe handling of this compound.

1. Preparation and Pre-Handling Check:

  • Ensure a current Safety Data Sheet (SDS) for this compound is accessible.

  • Verify that a functioning eyewash station and safety shower are in close proximity.[4]

  • Work exclusively in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Assemble all necessary equipment and reagents before introducing the chemical to the work area.

  • Don all required PPE as specified in the table above.

2. Handling the Chemical:

  • Carefully open the container, avoiding inhalation of any vapors.

  • Dispense the required amount of the chemical, minimizing the potential for splashing or aerosol generation.

  • Keep the container tightly closed when not in use.[1][5]

  • Do not eat, drink, or smoke in the handling area.[1][5]

3. Post-Handling and Decontamination:

  • Thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with this compound.

  • Remove PPE in a manner that avoids cross-contamination.

  • Wash hands and any exposed skin thoroughly with soap and water after removing gloves.[1][5]

  • Contaminated clothing should be removed immediately and washed before reuse.[1][5]

Disposal Plan

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Segregate waste containing this compound from other laboratory waste streams.

  • This includes unused chemical, solutions, and any contaminated disposable items such as gloves, pipette tips, and paper towels.

2. Waste Collection and Labeling:

  • Collect all this compound waste in a designated, leak-proof, and clearly labeled container.

  • The label should include the chemical name, concentration, and appropriate hazard symbols.

3. Final Disposal:

  • Dispose of the waste container through your institution's hazardous waste management program.[1][5]

  • Do not dispose of this compound down the drain or in regular trash.[1]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of operations for safely managing this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal A Review SDS B Verify Safety Equipment (Fume Hood, Eyewash) A->B C Don Required PPE B->C D Work in Fume Hood C->D E Dispense Chemical D->E F Keep Container Closed E->F G Decontaminate Surfaces & Equipment F->G H Segregate & Label Waste G->H I Dispose via Hazardous Waste Program H->I J Remove PPE I->J K Wash Hands J->K

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.